Product packaging for CalFluor 580 Azide(Cat. No.:)

CalFluor 580 Azide

Cat. No.: B12377545
M. Wt: 878.1 g/mol
InChI Key: LIXHLIRZWOKDFN-UHFFFAOYSA-N
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Description

CalFluor 580 Azide is a useful research compound. Its molecular formula is C39H55N5O12S2Si and its molecular weight is 878.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H55N5O12S2Si B12377545 CalFluor 580 Azide

Properties

Molecular Formula

C39H55N5O12S2Si

Molecular Weight

878.1 g/mol

IUPAC Name

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(7-hydroxy-5,5-dimethyl-3-oxobenzo[b][1]benzosilin-10-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate

InChI

InChI=1S/C39H55N5O12S2Si/c1-43(2,13-7-23-57(47,48)49)15-17-53-19-21-55-35-28-36(56-22-20-54-18-16-44(3,4)14-8-24-58(50,51)52)34(41-42-40)27-33(35)39-31-11-9-29(45)25-37(31)59(5,6)38-26-30(46)10-12-32(38)39/h9-12,25-28H,7-8,13-24H2,1-6H3,(H-2,45,46,47,48,49,50,51,52)

InChI Key

LIXHLIRZWOKDFN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3[Si](C4=C2C=CC(=C4)O)(C)C)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to CalFluor 580 Azide: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 580 Azide is a fluorogenic probe that has emerged as a powerful tool for the specific and sensitive detection of alkyne-labeled biomolecules in complex biological systems. Its unique "turn-on" fluorescent property upon reaction significantly reduces background signal, enabling robust no-wash imaging protocols. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, and key quantitative data to facilitate its effective implementation in research and development.

Core Mechanism of Action: A Fluorogenic Click Reaction

The central mechanism of this compound's action is its participation in a bioorthogonal "click chemistry" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In its native azide form, the fluorophore is held in a non-fluorescent or "dark" state. This quenching is achieved through an intramolecular process known as photoinduced electron transfer (PeT).[1][2][3]

Upon reaction with an alkyne-tagged target molecule, the azide moiety is converted into a stable triazole ring. This chemical transformation disrupts the PeT process, leading to a significant increase in fluorescence quantum yield and a "turn-on" of a bright fluorescent signal.[1][3] This fluorogenic response is the key to its utility, as it allows for the specific visualization of labeled molecules without the need for washing away unreacted probe, a common source of background in traditional fluorescence labeling.

The reaction is highly specific and biocompatible, allowing for the labeling of a wide range of biomolecules, including glycans, proteins, DNA, and RNA, within living cells and organisms.

Quantitative Data

The photophysical properties of this compound and its corresponding triazole product are summarized in the table below. The dramatic increase in quantum yield upon triazole formation highlights the probe's excellent fluorogenic performance.

PropertyThis compound (Pre-Click)CalFluor 580 Triazole (Post-Click)
Excitation Maximum (λex) ~588 nm~591 nm
Emission Maximum (λem) ~611 nm~609 nm
Quantum Yield (Φ) 0.00250.473
Appearance Dark red amorphous solid-
Solubility Water, DMSO-

Experimental Protocols

The following is a generalized protocol for the labeling of alkyne-modified biomolecules in cultured mammalian cells using this compound and a copper-catalyzed click reaction. Optimization may be required for specific cell types and experimental conditions.

Materials
  • Alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid, nucleoside, or sugar)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope

Procedure

Step 1: Metabolic Labeling

  • Culture cells to the desired confluency.

  • Incubate the cells with the alkyne-modified metabolic precursor in an appropriate cell culture medium. The concentration and incubation time will depend on the specific precursor and cell type.

Step 2: Fixation and Permeabilization (for intracellular targets)

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

Step 3: Click Reaction

  • Prepare a fresh "click" reaction cocktail. For a 1 mL final volume, the components are typically added in the following order to prevent precipitation of copper:

    • PBS (to volume)

    • This compound (final concentration of 1-10 µM)

    • Copper(I)-stabilizing ligand (e.g., 100 µM THPTA)

    • Copper(II) sulfate (final concentration of 50 µM)

    • Sodium Ascorbate (freshly prepared, final concentration of 1 mM)

  • Remove the PBS from the cells and add the click reaction cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

Step 4: Imaging

  • For "no-wash" imaging, cells can be directly imaged in the reaction cocktail.

  • Alternatively, for reduced background, remove the reaction cocktail and wash the cells three times with PBS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 580 (Excitation: ~590 nm, Emission: ~610 nm).

Visualizations

Signaling Pathway Diagram

CalFluor580_Mechanism cluster_pre_click Pre-Click State cluster_post_click Post-Click State Azide This compound (Non-Fluorescent) Quenched Fluorescence Quenched (Photoinduced Electron Transfer) Azide->Quenched PeT Active Triazole CalFluor 580 Triazole (Fluorescent) Azide->Triazole Click Chemistry Fluorescent Bright Fluorescence Triazole->Fluorescent PeT Disrupted Alkyne Alkyne-tagged Biomolecule Alkyne->Triazole Catalyst Cu(I) Catalyst or Strain Catalyst->Azide

Caption: Mechanism of this compound activation via Click Chemistry.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Culture Cells MetabolicLabeling 1. Metabolic Labeling (Incorporate Alkyne Precursor) Start->MetabolicLabeling FixPerm 2. Fixation & Permeabilization (Optional, for intracellular targets) MetabolicLabeling->FixPerm ClickReaction 3. Click Reaction (Add this compound Cocktail) FixPerm->ClickReaction Imaging 4. Fluorescence Imaging ('No-Wash' or Post-Wash) ClickReaction->Imaging End End: Data Analysis Imaging->End

Caption: General experimental workflow for biomolecule labeling with this compound.

References

CalFluor 580 Azide: An In-depth Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CalFluor 580 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Its utility lies in its participation in bioorthogonal "click chemistry" reactions, where it remains virtually non-fluorescent until it reacts with an alkyne-modified target, leading to a significant increase in fluorescence. This "turn-on" characteristic minimizes background signal and eliminates the need for wash steps, making it ideal for sensitive detection in live cells, tissues, and in vivo models. This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its application in bioconjugation and cell labeling, and visual representations of the underlying chemical principles and workflows.

Core Properties of this compound

This compound is a xanthene-based dye designed for high sensitivity and specificity in bioorthogonal labeling. Its key feature is the presence of an azide group, which allows for its specific ligation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The fluorophore is engineered to be quenched in its azide form and experiences a substantial increase in fluorescence quantum yield upon formation of a stable triazole ring during the click reaction.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight 878.1 g/mol [1]
Appearance Dark red amorphous solid[1]
Solubility Water, DMSO[1]
Excitation Maximum (post-click) 591 nm[1]
Emission Maximum (post-click) 609 nm[1]
Quantum Yield (of triazole product) 0.473
Fluorescence Enhancement (upon click reaction) 189-fold
Spectrally Similar Dyes Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

The Principle of "Click Chemistry" with this compound

The fundamental principle behind the application of this compound is the bioorthogonal click chemistry reaction. This refers to a set of chemical reactions that are rapid, selective, and high-yielding, and that can occur in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction utilized with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target biomolecule. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as BTTAA or THPTA, is often included to stabilize the copper(I) ion and enhance reaction efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System CalFluor580_Azide CalFluor 580-N₃ Triazole_Product CalFluor 580-Triazole-Biomolecule (Fluorescent) CalFluor580_Azide->Triazole_Product Alkyne_Biomolecule Alkyne-Biomolecule Alkyne_Biomolecule->Triazole_Product Cu_II Cu(II)SO₄ Cu_I Cu(I)-Ligand Complex Cu_II->Cu_I Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Reduces Ligand Ligand (e.g., BTTAA) Ligand->Cu_I Stabilizes Cu_I->Triazole_Product Catalyzes Cell_Labeling_Workflow Start Start Metabolic_Labeling 1. Metabolic Labeling Incubate live cells with an alkyne-modified precursor (e.g., EdU, HPG, Ac4ManNAl) Start->Metabolic_Labeling Fixation 2. Fixation Fix cells with 4% paraformaldehyde Metabolic_Labeling->Fixation Permeabilization 3. Permeabilization Permeabilize with 0.5% Triton X-100 Fixation->Permeabilization Click_Reaction 4. Click Reaction Incubate with this compound, CuSO₄, ligand, and sodium ascorbate Permeabilization->Click_Reaction Washing 5. Washing (Optional) Wash to remove excess reagents (often unnecessary with CalFluor dyes) Click_Reaction->Washing Imaging 6. Imaging Visualize labeled biomolecules using fluorescence microscopy Washing->Imaging End End Imaging->End

References

CalFluor 580 Azide: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 580 Azide is a fluorogenic dye azide belonging to the CalFluor series of probes developed for bioorthogonal chemistry. A key feature of this compound is its fluorogenic nature; it is virtually non-fluorescent until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an alkyne-containing molecule.[1][2][3] This "turn-on" fluorescence mechanism significantly reduces background noise, making it an invaluable tool for the specific and sensitive detection of a wide range of biomolecules, including glycans, DNA, RNA, and proteins, in complex biological systems such as living cells and tissues.[2][4]

This technical guide provides a comprehensive overview of the spectral properties and characteristics of this compound, along with a detailed protocol for its application in protein labeling.

Core Physical and Chemical Properties

This compound is a water-soluble, dark red amorphous solid with a molecular weight of 878.1 g/mol . For optimal stability, it should be stored at -20°C and protected from light.

PropertyValueReference
Molecular Weight878.1 g/mol
AppearanceDark red amorphous solid
SolubilityWater, DMSO
Storage Conditions-20°C, Desiccate

Spectral Properties

The defining characteristic of this compound is the dramatic change in its fluorescence properties upon reaction with an alkyne. The azide form is a highly quenched fluorophore, exhibiting minimal fluorescence. Following the click reaction, the resulting triazole product displays a significant increase in fluorescence intensity, with a reported enhancement of up to 189-fold.

The spectral properties of both the azide and its triazole adduct have been measured in pH 7.4 phosphate-buffered saline.

SpeciesExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε)Fluorescence Lifetime (τ)
This compound588 nm611 nm0.0025Not ReportedNot Reported
CalFluor 580 Triazole591 nm609 nm0.473Not ReportedNot Reported

Mechanism of Fluorogenic Response

The fluorogenic nature of this compound is based on a process called photoinduced electron transfer (PeT). In the azide form, the azido group acts as an electron donor that quenches the fluorescence of the xanthene scaffold upon excitation. The copper-catalyzed click reaction with a terminal alkyne converts the azide into a triazole ring. This chemical transformation eliminates the PeT quenching pathway, thereby "turning on" the fluorescence of the dye.

cluster_0 Fluorogenic Mechanism of this compound CalFluor_580_Azide This compound (Non-fluorescent) Excited_State Excited State CalFluor_580_Azide->Excited_State Light Excitation CalFluor_580_Triazole CalFluor 580 Triazole (Fluorescent) CalFluor_580_Azide->CalFluor_580_Triazole Click Chemistry Quenched_State Quenched State (via PeT) Excited_State->Quenched_State Photoinduced Electron Transfer Alkyne Alkyne-modified Biomolecule Alkyne->CalFluor_580_Triazole Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->CalFluor_580_Triazole Fluorescence Fluorescence Emission CalFluor_580_Triazole->Fluorescence Light Excitation

Mechanism of this compound's fluorogenic response.

Experimental Protocols: Labeling of Purified Proteins

This section provides a detailed methodology for the labeling of purified proteins containing an alkyne modification with this compound using a copper-catalyzed click reaction. This protocol is adapted from general click chemistry procedures for biomolecule labeling.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate

  • DMSO (if this compound is not readily soluble in the reaction buffer)

  • Protein purification supplies (e.g., size exclusion chromatography columns or dialysis cassettes)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • Copper Ligand (THPTA or TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

    • Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.

    • Add this compound to the reaction mixture. A 2- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.

    • Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.

    • Add Copper(II) sulfate to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove the unreacted this compound and other reaction components by purifying the labeled protein. This can be achieved using size exclusion chromatography, dialysis, or spin filtration, depending on the protein's properties and the downstream application.

Experimental Workflow:

cluster_1 Protein Labeling Workflow with this compound Start Start Prepare_Reagents Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) Start->Prepare_Reagents Reaction_Setup Set Up Reaction Mixture (Protein, Dye, Ligand, CuSO4) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Sodium Ascorbate) Reaction_Setup->Initiate_Reaction Incubation Incubate at RT (1-2 hours, protected from light) Initiate_Reaction->Incubation Purification Purify Labeled Protein (SEC, Dialysis, or Spin Filtration) Incubation->Purification End End (Labeled Protein Ready for Use) Purification->End

Workflow for labeling proteins with this compound.

Signaling Pathways and Logical Relationships

The application of this compound is not limited to simple protein labeling. It can be integrated into more complex experimental designs to study various biological pathways. For instance, metabolic labeling with an alkyne-modified precursor can be used to track the synthesis and localization of specific classes of biomolecules.

Metabolic Labeling and Detection Pathway:

cluster_2 Metabolic Labeling and Detection Pathway Alkyne_Precursor Alkyne-modified Metabolic Precursor Cellular_Uptake Cellular Uptake and Metabolism Alkyne_Precursor->Cellular_Uptake Incorporation Incorporation into Biomolecules Cellular_Uptake->Incorporation Labeled_Biomolecules Alkyne-labeled Biomolecules in situ Incorporation->Labeled_Biomolecules Cell_Fixation Cell Fixation & Permeabilization (Optional) Labeled_Biomolecules->Cell_Fixation Click_Reaction Click Reaction with This compound Labeled_Biomolecules->Click_Reaction Live Cell Labeling Cell_Fixation->Click_Reaction Fluorescence_Detection Fluorescence Detection (Microscopy, Flow Cytometry) Click_Reaction->Fluorescence_Detection

Pathway for metabolic labeling and subsequent detection.

Conclusion

This compound is a powerful fluorogenic probe for the specific and sensitive detection of alkyne-modified biomolecules. Its "turn-on" fluorescence upon click chemistry makes it an ideal reagent for a variety of applications in chemical biology, drug development, and molecular imaging, where low background and high contrast are critical. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their experimental workflows. Further investigation is warranted to determine the molar extinction coefficient and fluorescence lifetime of both the azide and triazole forms to provide a more complete photophysical characterization of this versatile probe.

References

An In-depth Technical Guide to Fluorogenic Azide Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug development, the ability to visualize and track specific biomolecules in their native environment is paramount. Fluorogenic azide probes have emerged as a powerful class of chemical tools that are revolutionizing bioimaging. These probes remain non-fluorescent or weakly fluorescent until they react with a specific target, leading to a significant "turn-on" of the fluorescent signal. This unique characteristic enables researchers to achieve high-contrast imaging with minimal background noise, even in complex biological systems, often eliminating the need for wash-out steps that are incompatible with live-cell or in vivo studies.[1][2][3]

This technical guide provides a comprehensive overview of fluorogenic azide probes, detailing their core mechanisms, key bioorthogonal reactions, and practical applications in bioimaging. It is designed to serve as a valuable resource for researchers and professionals seeking to leverage these innovative tools in their work.

Core Principles and Mechanisms of Action

The fluorescence of these probes is typically quenched in their azide form through various photophysical processes. Upon reaction of the azide group, this quenching mechanism is disrupted, leading to a dramatic increase in fluorescence quantum yield.[1][4] The most common quenching strategy is Photoinduced Electron Transfer (PeT) . In this mechanism, the azide moiety acts as an electron donor that quenches the excited state of the fluorophore. Conversion of the azide to a triazole through a bioorthogonal reaction lowers the energy of the highest occupied molecular orbital (HOMO) of this substituent, thereby inhibiting the PeT process and restoring fluorescence.

Other quenching mechanisms include intramolecular charge transfer (ICT) and Förster Resonance Energy Transfer (FRET). The choice of fluorophore and the specific design of the probe determine the operative quenching mechanism and the resulting photophysical properties.

Key Bioorthogonal Reactions for Probe Activation

The activation of fluorogenic azide probes relies on highly selective and biocompatible reactions known as bioorthogonal chemistry. These reactions proceed efficiently within living systems without interfering with native biochemical processes. The three primary bioorthogonal reactions utilized with fluorogenic azide probes are:

  • Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. Fluorogenic phosphine probes are designed such that the phosphine quenches the fluorescence of an attached fluorophore. Oxidation of the phosphine during the ligation relieves this quenching, resulting in a fluorescent product. While effective, the Staudinger ligation generally has slower kinetics compared to click chemistry reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is a highly efficient and widely used cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. The formation of the triazole ring upon reaction with an alkyne-tagged biomolecule unquenches the fluorophore. While CuAAC is very fast and efficient, the potential toxicity of the copper catalyst can be a concern for some live-cell applications, although the use of copper-chelating ligands can mitigate this issue.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts rapidly with an azide. This catalyst-free "click" reaction is highly biocompatible and has become a preferred method for live-cell and in vivo imaging. The bulky nature of the cyclooctyne is a consideration in the design of SPAAC-based experiments.

Data Presentation: Photophysical Properties of Fluorogenic Azide Probes

The selection of a fluorogenic azide probe is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths, the expected fluorescence enhancement, and the quantum yield of the "turned-on" state. The following tables summarize the key photophysical properties of representative fluorogenic azide probes from different fluorophore classes.

Table 1: Coumarin-Based Fluorogenic Probes

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Azide)Quantum Yield (Triazole)Fold EnhancementReference
3-Azido-7-hydroxycoumarin~360~450LowModerate~10-20
Coumarin-phosphine dye (for Staudinger Ligation)~380~460<0.01~0.6>60

Table 2: Fluorescein-Based Fluorogenic Probes (CalFluors)

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Azide)Quantum Yield (Triazole)Fold EnhancementReference
CalFluor 4884985200.003060.0747243
CalFluor 5805886110.002500.473189
Azidofluorescein 14955150.0240.7230

Table 3: Rhodamine and Silicon-Rhodamine-Based Fluorogenic Probes

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Azide)Quantum Yield (Triazole)Fold EnhancementReference
CalFluor 5555575770.01740.60435
CalFluor 6476556780.00560.2545
Azido-Si-rhodamine 19~650~670LowHigh48

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of fluorogenic azide probes. Below are representative protocols for metabolic labeling and subsequent bioorthogonal reactions for cellular imaging.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido Sugars

This protocol describes the incorporation of an azido sugar into the glycans of cultured mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

  • Preparation of Azido Sugar Stock Solution: Prepare a 10 mM stock solution of the peracetylated azido sugar in sterile DMSO.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with warm PBS to remove unincorporated azido sugar before proceeding to the bioorthogonal ligation step.

Protocol 2: Live-Cell Imaging using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling azide-modified cells with an alkyne-containing fluorogenic probe.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Alkyne-functionalized fluorogenic probe

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Cell culture medium or PBS

Procedure:

  • Prepare Labeling Cocktail: Prepare a fresh labeling cocktail immediately before use. For a final volume of 1 mL, add the following to cell culture medium or PBS at 4°C:

    • Fluorogenic alkyne probe (final concentration 10-50 µM)

    • CuSO4 (final concentration 50-100 µM)

    • THPTA or BTTAA (final concentration 250-500 µM; typically a 5-fold excess relative to CuSO4)

    • Sodium ascorbate (final concentration 2.5-5 mM, freshly prepared)

  • Labeling Reaction: Aspirate the wash buffer from the metabolically labeled cells and add the labeling cocktail.

  • Incubation: Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time will depend on the probe and cell type.

  • Imaging: For no-wash imaging, the cells can be imaged directly. For experiments where background reduction is desired, the cells can be washed twice with PBS before imaging.

Protocol 3: Live-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of azide-modified cells.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Cyclooctyne-functionalized fluorogenic probe (e.g., DBCO, BCN, or DIFO derivative)

  • Cell culture medium or PBS

Procedure:

  • Prepare Labeling Solution: Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.

  • Labeling Reaction: Aspirate the wash buffer from the metabolically labeled cells and add the labeling solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Reaction times can vary depending on the specific cyclooctyne and its concentration.

  • Imaging: The cells can be imaged directly without washing. If desired, a wash step with PBS can be included to remove any unbound probe.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_bioorthogonal_reaction Bioorthogonal Reaction cluster_imaging Imaging azido_sugar Azido Sugar (e.g., Ac4ManNAz) cells Live Cells azido_sugar->cells Incubation (1-3 days) labeled_cells Cells with Azide-Modified Glycans cells->labeled_cells probe Fluorogenic Probe (Non-fluorescent) labeled_cells->probe Addition of Probe reaction Click Chemistry (CuAAC or SPAAC) or Staudinger Ligation probe->reaction fluorescent_product Fluorescent Product (Turned-on) reaction->fluorescent_product microscopy Fluorescence Microscopy fluorescent_product->microscopy

Caption: General experimental workflow for bioimaging using fluorogenic azide probes.

pet_mechanism cluster_azide_state Azide State (Quenched) cluster_triazole_state Triazole State (Fluorescent) F_azide Fluorophore Azide Azide (N3) F_azide->Azide PeT Quenched No Fluorescence F_azide->Quenched Reaction Bioorthogonal Reaction (+ Alkyne) Azide->Reaction Excitation_azide hv (Excitation) Excitation_azide->F_azide F_triazole Fluorophore Triazole Triazole Fluorescence hv' (Fluorescence) F_triazole->Fluorescence Excitation_triazole hv (Excitation) Excitation_triazole->F_triazole Reaction->Triazole

Caption: Mechanism of fluorescence turn-on via Photoinduced Electron Transfer (PeT).

reaction_comparison cluster_staudinger Staudinger Ligation cluster_cuaac CuAAC cluster_spaac SPAAC Azide Azide-labeled Biomolecule Phosphine Fluorogenic Phosphine Probe Alkyne Terminal Alkyne Probe Cyclooctyne Strained Cyclooctyne Probe Staudinger_Product Fluorescent Amide Product Phosphine->Staudinger_Product Slower kinetics CuAAC_Product Fluorescent Triazole Alkyne->CuAAC_Product Fast kinetics Cu(I) catalyst SPAAC_Product Fluorescent Triazole Cyclooctyne->SPAAC_Product Fast kinetics Catalyst-free

References

CalFluor 580 Azide: A Technical Guide to Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of CalFluor 580 Azide, a fluorogenic probe essential for the sensitive detection of alkyne-tagged biomolecules. Detailed experimental protocols and key technical data are presented to facilitate its effective use in research and development.

Core Properties of this compound

This compound is a fluorescent probe that is activated through a copper-catalyzed or metal-free click reaction with alkynes. A significant advantage of CalFluor probes is their fluorogenic nature; they are non-fluorescent until they react with an alkyne, which enables sensitive biomolecule detection in no-wash conditions. This is particularly beneficial for imaging in the intracellular environment, tissues of living organisms, or in vivo, as it minimizes background signal from unreacted probes.

PropertyDataSource
Molecular Weight 878.1 g/mol [1]
Appearance Dark red amorphous solid[1]
Purity >90% (HPLC)[1]
Excitation Maximum 591 nm[1]
Emission Maximum 609 nm[1]
Spectrally Similar Dyes Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

Solubility Data

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of this compound.

ConditionRecommendation
Long-Term Storage (Solid) Store at -20°C. Desiccate to protect from moisture.
Shipping Shipped at ambient temperature, suggesting short-term stability.
Stock Solutions While specific stability data for solutions is unavailable, it is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Light Sensitivity As with most fluorescent dyes, it is advisable to protect both solid material and solutions from light to prevent photobleaching.

Experimental Protocols

The primary application of this compound is the detection of alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Workflow for Biomolecule Labeling

The general workflow involves two main steps: the metabolic incorporation of an alkyne-containing building block into a biomolecule of interest (e.g., proteins, DNA, RNA, or glycans), followed by the chemoselective ligation with this compound.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Detection A Alkyne-Modified Precursor (e.g., amino acid, nucleoside) B Cellular Incorporation A->B Introduce to cells or organism C Alkyne-Tagged Biomolecule B->C Metabolic pathways D Add this compound C->D F Fluorescently Labeled Biomolecule D->F E Add Cu(I) Catalyst (CuSO4 + Reducing Agent) E->F Click Reaction G Fluorescence Detection (Microscopy, Flow Cytometry) F->G

General workflow for labeling biomolecules with this compound.
Detailed Protocol for In Vitro Labeling

This protocol is adapted from published research and provides a starting point for the fluorescent labeling of alkyne-containing biomolecules in a fixed and permeabilized cell context. Optimization may be required for different cell types, biomolecules, or experimental setups.

Reagents:

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Copper-binding ligand (e.g., BTTAA - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Sodium Ascorbate (freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solutions:

  • This compound: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.

  • BTTAA Ligand: Prepare a 100 mM stock solution in DMSO.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

Labeling Reaction Mixture (Final Concentrations):

  • This compound: 2 µM

  • Copper(II) Sulfate (CuSO4): 50 µM

  • BTTAA Ligand: 100 µM

  • Sodium Ascorbate: 5 mM

Procedure:

  • To your sample containing the alkyne-modified biomolecule in PBS, add the components of the labeling reaction mixture in the following order, vortexing gently after each addition: a. BTTAA ligand b. Copper(II) Sulfate c. This compound

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Due to the fluorogenic nature of this compound, a "no-wash" imaging approach can often be used. However, if background fluorescence is a concern, wash the sample with PBS.

  • Proceed with fluorescence imaging using appropriate filter sets for a dye with excitation/emission maxima of 591/609 nm.

G A Prepare Stock Solutions - this compound (1 mM in DMSO) - CuSO4 (50 mM in H2O) - BTTAA (100 mM in DMSO) - Na Ascorbate (100 mM in H2O, fresh) B Prepare Labeling Cocktail (Add in order to PBS) A->B C 1. BTTAA Ligand (100 µM final) B->C D 2. CuSO4 (50 µM final) C->D E 3. This compound (2 µM final) D->E F Add Cocktail to Alkyne-Labeled Sample E->F G Initiate Reaction: Add fresh Na Ascorbate (5 mM final) F->G H Incubate 30-60 min at RT, protected from light G->H I Image Sample (No-wash or with PBS wash) H->I

Experimental workflow for in vitro labeling with this compound.

Signaling Pathway Context

This compound itself is not directly involved in signaling pathways. Instead, it serves as a reporter molecule to visualize biological processes that have been metabolically tagged with an alkyne. For example, it can be used to track the synthesis of new proteins, DNA, or glycans, providing spatial and temporal information about these cellular activities.

G cluster_0 Biological Process cluster_1 Detection A Metabolic Precursor Pool C Enzymatic Incorporation A->C B Alkyne-Analog B->C D Newly Synthesized Biomolecule (e.g., Protein, DNA, Glycan) C->D F Click Reaction (+ Cu(I)) D->F Target for Labeling E This compound (Non-fluorescent) E->F G Labeled Biomolecule (Fluorescent) F->G

Logical relationship of this compound in biomolecule detection.

References

An In-Depth Technical Guide to Click Chemistry with CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CalFluor 580 Azide and Fluorogenic Click Chemistry

This compound is a state-of-the-art fluorogenic probe designed for the specific labeling of alkyne-modified biomolecules via click chemistry. Developed by the Bertozzi group, CalFluor probes represent a significant advancement in fluorescence imaging, offering a solution to the common problem of high background signals from unreacted fluorescent reporters.[1][2][3] The core principle behind this compound's utility is its fluorogenic nature; the azide form of the dye is essentially non-fluorescent until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing molecule.[1][2] This reaction forms a stable, highly fluorescent triazole product, leading to a dramatic increase in the fluorescence signal, by as much as 189-fold. This "turn-on" mechanism allows for the sensitive detection of labeled biomolecules under "no-wash" conditions, making it an invaluable tool for imaging in complex biological environments such as the intracellular space, tissues, and even living organisms.

The compact size of the azide and alkyne reactive handles allows for their incorporation into a wide array of biomolecules—including glycans, proteins, DNA, and RNA—with minimal perturbation to their natural biological functions. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of the underlying chemical and biological workflows.

Core Principles of this compound in Click Chemistry

The activation of this compound is based on the principle of photoinduced electron transfer (PeT). In its native azide form, the fluorescence of the fluorophore is quenched by a pendent aryl ring system. Upon reaction with an alkyne via CuAAC, the formation of the triazole ring alters the electronic properties of the quencher, disrupting the PeT process and thereby "switching on" the fluorescence of the dye.

This highly efficient and specific reaction is bioorthogonal, meaning it does not interfere with native biochemical processes. The CuAAC reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) with the addition of a reducing agent such as sodium ascorbate. The use of a stabilizing ligand, for instance, a water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), enhances the reaction's efficiency and biocompatibility, particularly in living systems.

Data Presentation: Properties of this compound

The following tables summarize the key quantitative data for this compound and its corresponding triazole product.

Chemical and Physical Properties
Molecular Formula C₃₉H₅₅N₅O₁₂S₂Si
Molecular Weight 878.1 g/mol
Appearance Dark red amorphous solid
Solubility Water, DMSO
Storage Conditions -20°C, Desiccated
Spectroscopic Properties This compound (Pre-Click) CalFluor 580 Triazole (Post-Click)
Excitation Maximum (λex) ~591 nm591 nm
Emission Maximum (λem) Not Applicable (Non-fluorescent)609 nm
Quantum Yield (Φ) Extremely Low0.473
Fluorescence Enhancement -189x
Spectrally Similar Dyes -Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

Note: The molar extinction coefficient for the azide form is not typically reported due to its very low absorbance and non-fluorescent nature prior to the click reaction.

Mandatory Visualization

Alkyne Alkyne-Modified Biomolecule (e.g., protein, DNA, glycan) Triazole Fluorescent CalFluor 580 Triazole (Fluorescence 'On') Alkyne->Triazole Click Reaction CalFluor This compound (Non-fluorescent) CalFluor->Triazole Click Reaction Copper Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Copper->Triazole Catalyzes Detection Detection (Microscopy, Flow Cytometry) Triazole->Detection

Caption: The fluorogenic activation of this compound via a copper-catalyzed click reaction.

Start Start: Cells in Culture MetabolicLabeling Step 1: Metabolic Labeling Incubate cells with an alkyne-modified precursor (e.g., Ac4ManNAl) Start->MetabolicLabeling Wash1 Wash Cells (Remove excess precursor) MetabolicLabeling->Wash1 FixPerm Optional: Fix and Permeabilize (e.g., with paraformaldehyde and Triton X-100) Wash1->FixPerm ClickReaction Step 2: Click Reaction Incubate with this compound and Cu(I) catalyst cocktail FixPerm->ClickReaction Wash2 Wash Cells (Optional) (Due to 'no-wash' nature of CalFluor) ClickReaction->Wash2 Imaging Step 3: Imaging Visualize labeled biomolecules using fluorescence microscopy Wash2->Imaging Analysis Step 4: Data Analysis Imaging->Analysis

Caption: Experimental workflow for metabolic labeling and subsequent imaging of biomolecules in cells using this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell labeling applications. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cellular Glycans with an Alkyne-Modified Sugar

This protocol describes the incorporation of an alkyne-modified monosaccharide, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into cellular glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and enter logarithmic growth.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for the metabolic incorporation of the alkyne-modified sugar into cellular glycans.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Cells

This protocol details the "click" reaction between the alkyne-modified biomolecules in the cell and this compound.

Materials:

  • Metabolically labeled cells from Protocol 1

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar water-soluble Cu(I) ligand

  • Sodium Ascorbate

  • PBS or other appropriate buffer

  • (Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Preparation:

    • For live-cell imaging, wash the metabolically labeled cells twice with pre-warmed cell culture medium.

    • For fixed-cell imaging, wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash the cells again with PBS.

  • Prepare the "Click-it" Reaction Cocktail:

    • Note: It is recommended to prepare the sodium ascorbate solution fresh.

    • Prepare stock solutions of this compound (e.g., 1-5 mM in DMSO), CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 500 mM in water).

    • In a microcentrifuge tube, combine the reagents in the following order to create the final reaction cocktail. The final concentrations can be optimized, but a starting point is:

      • 1-5 µM this compound

      • 100-500 µM CuSO₄

      • 500-2500 µM THPTA (typically a 5:1 ligand to copper ratio)

      • 2.5-5 mM Sodium Ascorbate

    • Important: Premix the CuSO₄ and THPTA before adding the sodium ascorbate to the final cocktail.

  • Click Reaction:

    • Remove the medium/buffer from the cells and add the "Click-it" reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells two to three times with PBS.

    • If desired, counterstain the nuclei with a suitable dye like DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for CalFluor 580 (Excitation: ~591 nm, Emission: ~609 nm).

Conclusion

This compound provides a powerful and elegant solution for the fluorescent labeling of biomolecules in a variety of research and development settings. Its fluorogenic nature, which leads to a significant increase in fluorescence upon reaction, allows for high-contrast imaging with minimal background interference. The bioorthogonal nature of the click reaction ensures that cellular processes are not perturbed, providing a more accurate representation of the biological system under investigation. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their studies in cell biology, drug discovery, and beyond.

References

CalFluor 580 Azide: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CalFluor 580 Azide, a fluorogenic probe designed for the detection of alkyne-tagged biomolecules. Its unique "turn-on" characteristic upon reaction makes it an invaluable tool for no-wash imaging in complex biological systems.

Core Properties of this compound

This compound is a water-soluble, dark red amorphous solid that remains non-fluorescent until it participates in a copper-catalyzed or metal-free click chemistry reaction with an alkyne.[1] This property is crucial for minimizing background fluorescence from unreacted probes, a common issue in biomolecule visualization.[1][2][3]

PropertyValue
Excitation Maximum 591 nm
Emission Maximum 609 nm
Molecular Weight 878.1 g/mol
Molecular Formula C39H55N5O12S2Si
Purity >90% (HPLC) or ≥95%
Solubility Water, DMSO
Storage -20°C, Desiccated
Spectrally Similar Dyes Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

Mechanism of Action: Fluorogenic Activation via Click Chemistry

The central mechanism of this compound is its activation from a non-fluorescent state to a highly fluorescent one. This process is driven by Photoinduced Electron Transfer (PeT) quenching in the azide form. The azide group effectively quenches the fluorescence of the dye. Upon reaction with an alkyne-modified biomolecule (e.g., proteins, glycans, or nucleic acids) through a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, the azide is converted into a stable triazole. This conversion eliminates the PeT quenching, leading to a significant increase in fluorescence and "turning on" the signal.

G cluster_0 Initial State (Non-Fluorescent) cluster_1 Click Reaction cluster_2 Final State (Fluorescent) CalFluor_Azide This compound (Fluorescence Quenched) CuAAC CuAAC Reaction (e.g., CuSO4, Ascorbate) CalFluor_Azide->CuAAC Alkyne_Biomolecule Alkyne-tagged Biomolecule Alkyne_Biomolecule->CuAAC Labeled_Product Labeled Biomolecule (Highly Fluorescent) CuAAC->Labeled_Product Triazole Formation

Figure 1. Activation mechanism of this compound via CuAAC click chemistry.

Experimental Protocols

The fluorogenic nature of this compound makes it highly suitable for applications where washing steps are problematic, such as in living cells or whole organisms. Below are detailed methodologies for common applications.

Protocol 1: No-Wash Labeling of Glycoproteins on Live Cell Surfaces

This protocol is adapted from studies on live mammalian cells.

Methodology:

  • Metabolically label cells by incubating them with an alkyne-modified sugar (e.g., Ac4ManNAl) to introduce alkyne groups onto cell-surface glycans.

  • Prepare a fresh "click" reaction cocktail. For a typical reaction, final concentrations are:

    • 10 µM this compound

    • 50 µM CuSO₄

    • 300 µM BTTAA ligand

    • 5 mM Sodium Ascorbate (add fresh)

  • Add the reaction cocktail directly to the cell culture medium.

  • Incubate for a designated period (e.g., 20-30 minutes) at the appropriate temperature for the cell type.

  • Quench the reaction by adding 1 mM of a copper chelator like Bathocuproine disulfonate (BCS).

  • Image the cells directly without any wash steps. The low background of the unreacted probe allows for clear visualization of the labeled glycoproteins.

Protocol 2: Labeling of Glycoproteins on Fixed Cells

This protocol is suitable for fixed samples where intracellular structures may also be targeted.

Methodology:

  • Metabolically label cells with an alkyne-modified substrate as described above.

  • Fix the cells using a standard protocol (e.g., 3% paraformaldehyde).

  • Permeabilize the cells if intracellular targets are desired (e.g., with Triton X-100 or saponin).

  • Prepare a fresh "click" reaction cocktail. For fixed cells, component concentrations can be higher:

    • 10 µM this compound

    • 1 mM CuSO₄

    • 100 µM TBTA ligand

    • 2 mM Sodium Ascorbate (add fresh)

    • 0.1 mg/mL BSA (to prevent ligand precipitation)

  • Add the cocktail to the fixed cells and incubate for 30-60 minutes.

  • While no-wash imaging is possible, one or more washes with PBS can be performed to remove residual catalyst components.

  • Mount the sample and proceed with imaging.

Protocol 3: No-Wash Labeling in Developing Zebrafish

This protocol demonstrates the utility of this compound in a whole-organism context.

Methodology:

  • Introduce alkyne-modified biomolecules into the zebrafish embryo. For example, inject approximately 50 pmol of an alkyne-modified sialic acid precursor (e.g., SiaNAl) at the one- to four-cell stage.

  • Allow the embryos to develop to the desired stage (e.g., 24-36 hours post-fertilization, hpf).

  • Prepare a labeling solution containing:

    • 1 µM this compound

    • Copper catalyst system (e.g., 50 µM CuSO₄, 300 µM BTTAA, 10 mM sodium ascorbate)

  • Transfer the embryos into the labeling solution.

  • Image the developing zebrafish directly in the labeling solution. Alkynedependent fluorescence can often be observed within 5 minutes and may saturate by 20 minutes.

G A Step 1: Metabolic Labeling Introduce alkyne-tagged precursor (e.g., sugar, amino acid, nucleoside) into biological system (cells/organism). B Step 2: Incubation Allow for metabolic incorporation of the alkyne tag into biomolecules. A->B C Step 3: Fix & Permeabilize (Optional) For intracellular targets or sample preservation. B->C Optional Path D Step 4: Click Reaction Add this compound and Cu(I) catalyst cocktail. B->D C->D E Step 5: Quench Reaction (Optional) Add copper chelator (e.g., BCS) for live-cell imaging. D->E For Live Imaging F Step 6: No-Wash Imaging Directly visualize fluorescently labeled biomolecules via microscopy. D->F E->F

Figure 2. General experimental workflow for biomolecule labeling with this compound.

Applications and Advantages

This compound is a powerful tool for a variety of applications due to its fluorogenic properties. It has been successfully used for the sensitive visualization of metabolically labeled glycans, DNA, RNA, and proteins. Its key advantage is enabling biomolecule detection under no-wash conditions, which is particularly beneficial for imaging in the intracellular environment, tissues of living organisms, and in vivo studies where reagent removal is difficult or impossible. This simplifies experimental workflows and improves the signal-to-noise ratio by minimizing background from unbound probes.

References

A Technical Guide to No-Wash Fluorescent Labeling: Principles and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

No-wash fluorescent labeling represents a significant advancement in biological imaging and analysis, offering a streamlined and efficient method for visualizing cellular components and processes in real-time.[1] Traditional fluorescence microscopy often requires multiple wash steps to remove unbound fluorescent probes, a process that is not only time-consuming but can also introduce variability and potentially harm live cells.[2] No-wash techniques circumvent these issues by employing fluorogenic probes that exhibit a significant increase in fluorescence intensity only upon binding to their specific target.[3] This inherent "turn-on" mechanism results in a high signal-to-noise ratio without the need for wash steps, making it an ideal approach for high-throughput screening, kinetic studies, and delicate live-cell imaging.[2][4]

This in-depth technical guide explores the core principles of no-wash fluorescent labeling, provides detailed experimental protocols for key techniques, and presents quantitative data to facilitate the selection of appropriate labeling strategies.

Core Principles of No-Wash Fluorescent Labeling

The fundamental principle behind no-wash fluorescent labeling lies in the use of probes that are intrinsically dim or non-fluorescent in their unbound state but become brightly fluorescent upon interaction with their target molecule. This "fluorogenic" response can be achieved through several mechanisms:

  • Self-Labeling Enzyme Tags: These systems utilize a genetically encoded protein tag (e.g., HaloTag®, SNAP-tag®, CLIP-tag®) that is fused to the protein of interest. A synthetic ligand, covalently attached to a fluorophore, specifically and irreversibly binds to the tag. In some no-wash systems, the unbound ligand is non-fluorescent and only becomes fluorescent after reacting with the tag.

  • Environmentally Sensitive Dyes: These fluorophores exhibit fluorescence properties that are highly dependent on their local environment. In an aqueous solution, they are typically quenched and have low fluorescence. Upon binding to a target, such as a protein's hydrophobic pocket or a specific cellular structure, their fluorescence is dramatically enhanced.

  • Quencher-Based Probes: These probes consist of a fluorophore and a quencher molecule held in close proximity. Upon binding to the target, a conformational change or enzymatic cleavage separates the fluorophore and quencher, leading to a "turn-on" of the fluorescent signal.

The primary advantage of these approaches is the significant reduction in background fluorescence from unbound probes, which simplifies experimental workflows and is particularly beneficial for automated high-throughput screening.

Key Technologies in No-Wash Fluorescent Labeling

Several key technologies have emerged as leaders in the field of no-wash fluorescent labeling. The selection of a particular technology depends on the specific application, the nature of the target molecule, and the desired experimental outcome.

Self-Labeling Enzyme Tags: HaloTag®, SNAP-tag®, and CLIP-tag®

HaloTag®, SNAP-tag®, and CLIP-tag® are the most widely used self-labeling enzyme tags. They offer high specificity and the flexibility to label proteins with a wide variety of synthetic fluorophores. While traditional protocols for these tags often include wash steps, the development of fluorogenic ligands has enabled true no-wash applications.

dot

Self_Labeling_Tags cluster_halotag HaloTag® System cluster_snaptag SNAP-tag® System cluster_cliptag CLIP-tag® System HaloTag HaloTag® Protein Halo_Complex Covalent Complex (Fluorescent) HaloTag->Halo_Complex Covalent Bonding Halo_Ligand Chloroalkane Ligand + Fluorophore Halo_Ligand->Halo_Complex SNAPtag SNAP-tag® Protein SNAP_Complex Covalent Complex (Fluorescent) SNAPtag->SNAP_Complex Covalent Bonding SNAP_Ligand O⁶-Benzylguanine Ligand + Fluorophore SNAP_Ligand->SNAP_Complex CLIPtag CLIP-tag® Protein CLIP_Complex Covalent Complex (Fluorescent) CLIPtag->CLIP_Complex Covalent Bonding CLIP_Ligand O²-Benzylcytosine Ligand + Fluorophore CLIP_Ligand->CLIP_Complex

Caption: Overview of common self-labeling enzyme tag systems.

Quantitative Comparison of Self-Labeling Tags

The choice between HaloTag®, SNAP-tag®, and CLIP-tag® often depends on factors such as labeling speed, fluorophore choice, and the specific experimental context. The following table summarizes key quantitative parameters for these systems.

ParameterHaloTag®SNAP-tag®CLIP-tag®Reference(s)
Protein Size (amino acids) 295182182
Typical Ligand Concentration 0.1 - 5 µM1 - 5 µM1 - 5 µM
Labeling Rate Constant (k_app) with TMR Ligand (M⁻¹s⁻¹) ~1.4 x 10⁵~1.3 x 10³N/A
Labeling Rate Constant (k_app) with SiR Ligand (M⁻¹s⁻¹) ~2.8 x 10⁵~1.9 x 10³N/A

Note: Labeling rate constants can vary significantly depending on the specific fluorophore and linker used. The data presented here are for representative ligands to illustrate the general differences in reaction kinetics.

Experimental Protocols

General Workflow for No-Wash Live-Cell Imaging

The following protocol outlines a general workflow for labeling and imaging live cells using a no-wash fluorescent probe. Specific details may vary depending on the chosen labeling technology and cell type.

dot

No_Wash_Workflow start Start: Seed Cells transfect Transfect with Tagged Protein Construct (if applicable) start->transfect culture Culture Cells (24-48h) transfect->culture prepare_probe Prepare Fluorogenic Probe Solution culture->prepare_probe add_probe Add Probe to Cells prepare_probe->add_probe incubate Incubate (Time & Temp dependent) add_probe->incubate image Image Cells (No Wash Step) incubate->image analyze Analyze Data image->analyze end End analyze->end

Caption: Generalized workflow for a no-wash live-cell imaging experiment.

Materials:

  • Mammalian cells of interest

  • Appropriate cell culture medium and supplements

  • Plasmid DNA encoding the protein of interest fused to a self-labeling tag (e.g., HaloTag®, SNAP-tag®)

  • Transfection reagent

  • No-wash fluorogenic probe (e.g., Janelia Fluor® dyes for HaloTag®, SNAP-Cell® fluorogenic substrates)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber

Protocol:

  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) at a density that will result in 50-70% confluency at the time of imaging.

  • Transfection (for self-labeling tags): Twenty-four hours after seeding, transfect the cells with the plasmid DNA encoding the tagged protein of interest according to the manufacturer's protocol for the chosen transfection reagent.

  • Cell Culture: Culture the cells for an additional 24-48 hours to allow for protein expression.

  • Probe Preparation: Prepare the no-wash fluorogenic probe solution in live-cell imaging medium at the desired final concentration (typically in the nanomolar to low micromolar range). Protect the solution from light.

  • Labeling: Remove the culture medium from the cells and add the probe-containing imaging medium.

  • Incubation: Incubate the cells with the probe for the recommended time and temperature. Incubation times can range from 15 minutes to several hours, depending on the probe and cell type.

  • Imaging: Directly image the cells on the fluorescence microscope without any wash steps. Use appropriate excitation and emission filters for the chosen fluorophore. Maintain physiological conditions (37°C, 5% CO₂) during imaging.

  • Data Analysis: Analyze the acquired images to quantify fluorescence intensity, protein localization, or other relevant parameters.

Detailed Protocol: No-Wash Labeling of EGFR with a Fluorogenic SNAP-tag® Probe

This protocol provides a more specific example for labeling the Epidermal Growth Factor Receptor (EGFR) using a fluorogenic SNAP-tag® substrate.

Materials:

  • HEK293 cells stably expressing SNAP-tag®-EGFR

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • SNAP-Cell® Fluorogenic Probe (e.g., SNAP-Cell® SiR-647)

  • Live-cell imaging solution (e.g., FluoroBrite™ DMEM)

  • 35 mm glass-bottom imaging dishes

Protocol:

  • Cell Culture: Culture the SNAP-tag®-EGFR expressing HEK293 cells in a T-75 flask until they reach 80-90% confluency.

  • Seeding for Imaging: Seed the cells into 35 mm glass-bottom dishes at a density of 2 x 10⁵ cells per dish and allow them to adhere overnight.

  • Probe Preparation: Prepare a 1 µM working solution of the SNAP-Cell® fluorogenic probe in pre-warmed live-cell imaging solution.

  • Labeling: Aspirate the culture medium from the cells and gently add 2 mL of the probe solution to each dish.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Imaging: Mount the dish on the microscope stage within the environmental chamber. Image the cells using a 640 nm laser for excitation and a 655-755 nm emission filter.

Applications in Signaling Pathway Analysis

No-wash fluorescent labeling is a powerful tool for studying dynamic cellular signaling pathways. The ability to image protein localization and interactions in real-time provides valuable insights into the mechanisms of signal transduction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and differentiation. No-wash labeling can be used to visualize EGFR dimerization, internalization, and downstream signaling events upon ligand binding.

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EGFR_Signaling EGF EGF EGFR EGFR (SNAP-tag labeled) EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding Grb2 Grb2 Dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Nuclear Translocation & Gene Expression

Caption: Simplified EGFR signaling pathway highlighting points for no-wash imaging.

GPCR Signaling Pathway

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a wide range of physiological processes. Fluorogenic ligands for specific GPCRs allow for the real-time monitoring of ligand-receptor interactions and receptor trafficking.

dot

GPCR_Signaling Ligand Fluorogenic Ligand GPCR GPCR (e.g., β2-adrenergic receptor) Ligand->GPCR Binding G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response Phosphorylation of Downstream Targets

Caption: A representative Gs-coupled GPCR signaling pathway.

Btk Signaling Pathway

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and activation. Fluorogenic probes targeting Btk can be used to study its activation and localization in live cells.

dot

Btk_Signaling Antigen Antigen BCR B-cell Receptor Antigen->BCR Binding Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Btk (Fluorogenic Probe Target) Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Activation IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation & Gene Expression Ca_PKC->NFkB

Caption: Simplified B-cell receptor signaling pathway involving Btk.

Conclusion

No-wash fluorescent labeling has emerged as an indispensable tool for modern cell biology and drug discovery. The development of sophisticated fluorogenic probes and self-labeling tag systems has enabled researchers to visualize and quantify cellular processes with unprecedented ease and precision. By eliminating the need for cumbersome wash steps, these techniques not only save time and resources but also minimize cellular perturbations, making them ideal for studying the intricate dynamics of living systems. As the field continues to evolve, we can expect the development of even brighter, more photostable, and more specific no-wash probes, further expanding the frontiers of biological imaging.

References

CalFluor 580 Azide: An In-depth Technical Guide to Visualizing Metabolically Labeled Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CalFluor 580 Azide, a fluorogenic probe designed for the visualization of metabolically labeled cells. We will delve into its core properties, provide detailed experimental protocols for its application, and present its performance data in a clear, comparative format. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cellular metabolism, drug delivery, and other biological processes.

Introduction: Overcoming the Challenges of "Click" Chemistry Imaging

The visualization of metabolically incorporated chemical reporters, such as azides, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" has revolutionized our ability to study biological processes in living systems. However, a significant drawback of traditional fluorescent azide probes is the high background signal generated by unreacted probes.[1][2] This necessitates extensive washing steps, which can be problematic for live-cell imaging and in vivo studies, and can still result in a poor signal-to-noise ratio.[1][2]

To address this limitation, the Bertozzi group developed a series of fluorogenic azide probes, termed CalFluors.[1] this compound is a key member of this family. It is a non-fluorescent molecule that becomes intensely fluorescent only upon reaction with an alkyne-modified biomolecule. This "turn-on" mechanism dramatically reduces background fluorescence, enabling sensitive detection of metabolically labeled molecules under no-wash conditions. This makes this compound an invaluable tool for imaging a wide range of biomolecules, including glycans, proteins, DNA, and RNA, in cells and living organisms.

Data Presentation: Properties of this compound

The following tables summarize the key quantitative and qualitative properties of this compound and its fluorescent triazole product formed after click chemistry.

Property This compound (Pre-Click) CalFluor 580 Triazole (Post-Click) Reference
Excitation Maximum (λex) N/A (Non-fluorescent)591 nm
Emission Maximum (λem) N/A (Non-fluorescent)609 nm
Quantum Yield (Φ) Very low0.473
Fluorescence Enhancement N/A~189-fold
Molecular Weight 878.1 g/mol -
Solubility Water, DMSO-
Performance Characteristic This compound Conventional Fluorescent Azides (e.g., Alexa Fluor 594 Azide) Reference
Signal-to-Noise Ratio High (due to fluorogenic nature)Lower (high background from unbound probe)
Requirement for Wash Steps Not required for most applicationsRequired
Photostability Generally good, characteristic of fluorescein-based dyes.Alexa Fluor dyes are known for their high photostability.
pH Sensitivity May exhibit some pH sensitivity, typical of fluorescein derivatives.Alexa Fluor 594 is pH-insensitive over a wide range.

Experimental Protocols

This section provides detailed methodologies for the metabolic labeling of cells with an azido sugar and subsequent visualization using this compound via copper-catalyzed click chemistry (CuAAC).

Metabolic Labeling of Cell-Surface Glycans with Ac4ManNAz

This protocol describes the incorporation of N-azidoacetylmannosamine (Ac4ManNAz) into cell-surface sialic acids.

Materials:

  • Cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells onto a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1-3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Visualization

This protocol describes the "click" reaction between the azide-labeled cells and an alkyne-modified CalFluor 580.

Materials:

  • Azide-labeled cells (from section 3.1)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • PBS

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-2 mM stock solution in DMSO.

    • CuSO4: Prepare a 50 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • 885 µL of PBS

    • 10 µL of 1 mM this compound (final concentration: 10 µM)

    • 2 µL of 50 mM CuSO4 (final concentration: 100 µM)

    • 8 µL of 50 mM THPTA (final concentration: 400 µM)

    • 100 µL of 100 mM sodium ascorbate (final concentration: 10 mM)

    • Vortex briefly to mix.

  • Click Reaction:

    • Remove the PBS from the washed, azide-labeled cells.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • (Optional, for reduced background) Wash the cells two to three times with PBS.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy3/TRITC channel (Excitation: ~590 nm, Emission: ~610 nm).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using this compound for visualizing metabolically labeled cells.

metabolic_labeling cluster_cell Cell Ac4ManNAz_ext Ac4ManNAz (extracellular) Ac4ManNAz_int Ac4ManNAz (intracellular) Ac4ManNAz_ext->Ac4ManNAz_int Uptake ManNAz ManNAz Ac4ManNAz_int->ManNAz Deacetylation SiaNAz SiaNAz ManNAz->SiaNAz Biosynthesis Glycoprotein Azide-labeled Glycoprotein SiaNAz->Glycoprotein Incorporation

Metabolic incorporation of Ac4ManNAz into cell-surface glycoproteins.

click_chemistry_workflow cluster_workflow Experimental Workflow cluster_reaction Click Chemistry Reaction MetabolicLabeling 1. Metabolic Labeling with Azido Sugar ClickReaction 2. Click Reaction with This compound MetabolicLabeling->ClickReaction Imaging 3. Fluorescence Imaging (No-Wash) ClickReaction->Imaging Azide Biomolecule-N3 Triazole Fluorescent Triazole Product Azide->Triazole CalFluor CalFluor 580-Alkyne CalFluor->Triazole

Workflow for visualizing metabolically labeled cells with this compound.

logical_relationship FluorogenicProbe Fluorogenic Probe (this compound) UnboundProbe Unbound Probe is Non-Fluorescent FluorogenicProbe->UnboundProbe BoundProbe Bound Probe is Highly Fluorescent FluorogenicProbe->BoundProbe LowBackground Low Background Signal UnboundProbe->LowBackground HighSNR High Signal-to-Noise Ratio BoundProbe->HighSNR LowBackground->HighSNR NoWashImaging Enables No-Wash Imaging HighSNR->NoWashImaging

Logical relationship of this compound's properties and benefits.

Conclusion

This compound represents a significant advancement in the field of bioorthogonal chemistry and cellular imaging. Its fluorogenic nature effectively addresses the persistent issue of background fluorescence associated with traditional "click" chemistry probes. This allows for high-contrast, no-wash imaging of metabolically labeled biomolecules in a variety of biological contexts. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound, empowering researchers to gain deeper insights into the dynamic processes of the cell.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with CalFluor™ 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor™ 580 Azide is a fluorogenic probe that has emerged as a powerful tool for the visualization of a wide array of biomolecules—including glycans, proteins, DNA, and RNA—in living cells.[1][2][3][4] Its utility in live-cell imaging stems from its "fluorogenic" nature; the probe is virtually non-fluorescent until it undergoes a bioorthogonal "click chemistry" reaction with an alkyne-modified target molecule.[1] This mechanism of action provides a significant advantage by minimizing background fluorescence from unreacted probes, thereby enabling no-wash imaging protocols that are ideal for sensitive biological systems.

The core principle of this technique involves a two-step process. First, cells are metabolically labeled with a precursor molecule containing an alkyne functional group. This alkyne-modified precursor is incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways. Subsequently, the cells are treated with CalFluor™ 580 Azide, which selectively reacts with the alkyne-tagged biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This reaction results in a stable triazole linkage and a dramatic increase in fluorescence, allowing for the specific visualization of the targeted biomolecules.

Quantitative Data

The photophysical properties of CalFluor™ 580 Azide make it a robust fluorophore for live-cell imaging applications. A summary of its key quantitative characteristics is presented in the table below.

PropertyValue
Excitation Maximum (λex)591 nm
Emission Maximum (λem)609 nm
Quantum Yield (Φ) of Triazole Product0.473
Fluorescence Enhancement>100-fold upon click reaction
Molecular Weight878.1 g/mol
SolubilityWater, DMSO

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of newly synthesized proteins in live mammalian cells using CalFluor™ 580 Azide. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Protocol: Labeling and Imaging of Newly Synthesized Proteins

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • CalFluor™ 580 Azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

1. Metabolic Labeling with AHA:

a. Seed mammalian cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

b. Gently aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

c. Replace the medium with methionine-free medium and incubate the cells for 1 hour to deplete the intracellular methionine pool.

d. Prepare a stock solution of AHA in sterile water or PBS. Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

e. Incubate the cells with the AHA-containing medium for 4-8 hours at 37°C in a CO₂ incubator. This allows for the incorporation of AHA into newly synthesized proteins.

2. Preparation of Reagents:

a. CalFluor™ 580 Azide Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

b. CuSO₄ Stock Solution: Prepare a 50 mM stock solution in deionized water.

c. THPTA Stock Solution: Prepare a 50 mM stock solution in deionized water.

d. Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.

3. Click Reaction for Live-Cell Labeling:

a. After the metabolic labeling period, aspirate the AHA-containing medium and wash the cells twice with pre-warmed PBS.

b. Prepare the click reaction cocktail in live-cell imaging buffer immediately before use. For a final volume of 1 mL, add the components in the following order:

  • CalFluor™ 580 Azide (final concentration: 1-10 µM)
  • THPTA (final concentration: 250 µM)
  • CuSO₄ (final concentration: 50 µM)
  • Sodium Ascorbate (final concentration: 2.5 mM)

c. Gently mix the cocktail and add it to the cells.

d. Incubate the cells for 10-30 minutes at 37°C, protected from light.

4. Imaging:

a. Aspirate the click reaction cocktail and wash the cells three times with live-cell imaging buffer to remove any residual reagents.

b. Add fresh live-cell imaging buffer to the cells.

c. Image the cells using a fluorescence microscope equipped with a filter set appropriate for CalFluor™ 580 (e.g., excitation ~590 nm, emission ~610 nm).

Diagrams

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry Reaction cluster_imaging Imaging A Cells in Culture B Incubate with Alkyne-Modified Precursor (e.g., AHA) A->B C Add CalFluor™ 580 Azide and Click Reaction Cocktail (CuSO₄, THPTA, Ascorbate) B->C Incorporation of Alkyne into Biomolecules D Wash Cells C->D Fluorogenic Reaction E Live-Cell Fluorescence Microscopy D->E signaling_pathway cluster_cell Live Cell cluster_metabolism Metabolic Incorporation cluster_click Click Reaction cluster_detection Detection alkyne_precursor Alkyne-Modified Precursor cellular_machinery Cellular Machinery (e.g., Ribosomes) alkyne_precursor->cellular_machinery alkyne_biomolecule Alkyne-Tagged Biomolecule cellular_machinery->alkyne_biomolecule reaction CuAAC alkyne_biomolecule->reaction calfluor_azide CalFluor™ 580 Azide (Non-fluorescent) calfluor_azide->reaction labeled_biomolecule Fluorescently Labeled Biomolecule reaction->labeled_biomolecule microscope Fluorescence Microscopy labeled_biomolecule->microscope

References

Application Notes and Protocols: In Situ Glycan Labeling with CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycans and their roles in cellular processes is critical for advancing our understanding of biology and disease. Metabolic glycoengineering, coupled with bioorthogonal chemistry, provides a powerful tool for labeling and visualizing glycans in their native environment. CalFluor 580 Azide is a fluorogenic probe that is ideal for this purpose. It is a "smart" dye that exhibits a significant increase in fluorescence upon reaction with an alkyne, enabling no-wash imaging with a high signal-to-noise ratio.[1][2] This application note provides detailed protocols for the in situ labeling of glycans using this compound.

This compound is a water-soluble, fluorogenic probe that is activated by either copper-catalyzed (CuAAC) or metal-free strain-promoted (SPAAC) click chemistry.[2][3][4] Upon reaction with an alkyne, its fluorescence intensity increases dramatically, making it an excellent tool for visualizing metabolically labeled glycans, proteins, DNA, and RNA in cells, developing organisms like zebrafish, and mouse brain tissue slices.

Principle of the Method

The in situ labeling of glycans using this compound is a two-step process:

  • Metabolic Labeling: Cells are cultured with a peracetylated monosaccharide analog containing an alkyne group, such as peracetylated N-pentynoylmannosamine (Ac4ManNAl). The cells' metabolic machinery processes this unnatural sugar and incorporates it into the glycan chains of newly synthesized glycoproteins. This results in the presentation of alkyne groups on the cell surface glycans.

  • Bioorthogonal Ligation (Click Chemistry): The alkyne-modified glycans are then covalently labeled with this compound through a highly specific and efficient click chemistry reaction. This can be achieved through either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fixed cells or the strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging. The reaction forms a stable triazole linkage, and the fluorescence of CalFluor 580 is significantly enhanced.

Data Presentation

Table 1: Spectral and Fluorogenic Properties of this compound

PropertyValueReference
Excitation Maximum (after reaction)591 nm
Emission Maximum (after reaction)609 nm
Quantum Yield (of triazole product)0.473
Fluorescence Enhancement (upon click reaction)189-fold
Spectrally Similar DyesAlexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

Table 2: Recommended Reagent Concentrations for In Situ Glycan Labeling

ReagentConcentration RangeNotes
Peracetylated Alkyne-Modified Sugar (e.g., Ac4ManNAl)25-50 µMHigher concentrations may lead to cytotoxicity. Optimize for your cell line.
This compound1-10 µMStart with a lower concentration and optimize for best signal-to-noise ratio.
For CuAAC (Fixed Cells)
Copper(II) Sulfate (CuSO4)50-100 µM
Copper-chelating ligand (e.g., BTTAA)250-500 µMRecommended to protect cells from copper toxicity.
Sodium Ascorbate2.5-5 mMPrepare fresh.
For SPAAC (Live Cells)
Alkyne-reactive probe (e.g., DBCO-functionalized)10-50 µMNot required when using this compound with metabolically incorporated alkynes.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with an Alkyne Reporter

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-pentynoylmannosamine (Ac4ManNAl)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight.

  • Preparation of Alkyne-Sugar Medium: Prepare a stock solution of Ac4ManNAl in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4ManNAl-containing medium.

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the alkyne-modified sugar into cellular glycans.

Protocol 2: In Situ Labeling of Alkyne-Modified Glycans with this compound via CuAAC (Fixed Cells)

This protocol is suitable for fixed-cell imaging.

Materials:

  • Cells with metabolically incorporated alkyne groups (from Protocol 1)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Fluorescence microscope

Procedure:

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If labeling intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following in order:

    • 885 µL of PBS

    • 10 µL of a 10 mM this compound stock solution in DMSO (final concentration: 10 µM)

    • 5 µL of a 10 mM CuSO4 stock solution in water (final concentration: 50 µM)

    • 50 µL of a 10 mM TBTA stock solution in DMSO (final concentration: 500 µM)

    • 50 µL of a 100 mM sodium ascorbate stock solution in water (prepare fresh) (final concentration: 5 mM)

  • Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips with an appropriate mounting medium and image the cells using a fluorescence microscope with filter sets appropriate for CalFluor 580 (Excitation/Emission: ~591/609 nm).

Protocol 3: In Situ Labeling of Alkyne-Modified Glycans with this compound via SPAAC (Live Cells)

This protocol is suitable for live-cell imaging and avoids the use of a copper catalyst. For this protocol, the azide and alkyne functionalities are reversed. The cells are metabolically labeled with an azide-modified sugar (e.g., Ac4ManNAz), and a cyclooctyne-functionalized CalFluor 580 is used. However, as the user requested a protocol for this compound, the following protocol assumes the use of a commercially available strained-alkyne (e.g., DBCO) modified sugar for metabolic labeling.

Materials:

  • Cells metabolically labeled with a strained alkyne-modified sugar (e.g., a DBCO-modified sugar)

  • This compound

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Metabolic Labeling: Follow a similar procedure as in Protocol 1, but using a strained alkyne-modified sugar analog.

  • Washing: After the metabolic labeling period, gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Labeling Solution Preparation: Prepare a solution of this compound in pre-warmed live-cell imaging medium at a final concentration of 1-5 µM.

  • Labeling Reaction: Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets for CalFluor 580.

Mandatory Visualizations

Experimental_Workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_imaging Step 3: Imaging A Seed cells and allow to adhere B Prepare medium with alkyne-modified sugar (e.g., Ac4ManNAl) A->B C Incubate cells for 1-3 days B->C D Wash cells C->D E Add this compound and reaction components D->E F Incubate to allow click reaction E->F G Wash cells to remove excess probe F->G H Image with fluorescence microscope G->H

Caption: Experimental workflow for in situ glycan labeling.

Sialic_Acid_Biosynthesis_Pathway cluster_uptake Cellular Uptake and Modification cluster_biosynthesis Sialic Acid Biosynthesis cluster_incorporation Glycan Incorporation cluster_labeling Bioorthogonal Labeling Ac4ManNAl Ac4ManNAl (alkyne-modified sugar) ManNAl ManNAl Ac4ManNAl->ManNAl Esterases SiaNAl SiaNAl (Alkyne-Sialic Acid) ManNAl->SiaNAl ManNAl->SiaNAl CMP_SiaNAl CMP-SiaNAl SiaNAl->CMP_SiaNAl SiaNAl->CMP_SiaNAl Alkyne_Glycan Alkyne-labeled Glycan CMP_SiaNAl->Alkyne_Glycan Sialyltransferases Glycan Nascent Glycan Chain CalFluor580 This compound Labeled_Glycan Fluorescently Labeled Glycan Alkyne_Glycan->Labeled_Glycan Click Chemistry

References

Application Notes and Protocols for CalFluor 580 Azide Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 580 Azide is a fluorogenic dye that offers a streamlined and efficient method for labeling and visualizing alkyne-modified biomolecules within fixed cells. This dye operates on the principle of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." A key advantage of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with a terminal alkyne, forming a highly fluorescent and stable triazole.[1][2] This property significantly reduces background fluorescence, enabling a "no-wash" staining protocol that simplifies workflows and minimizes sample manipulation.[1][3][4] These characteristics make this compound an invaluable tool for the sensitive detection of metabolically labeled glycans, DNA, RNA, and proteins in various cell types.

Quantitative Data Summary

The spectral and physical properties of this compound and its resulting triazole conjugate are summarized in the table below. This information is crucial for selecting appropriate filter sets for fluorescence microscopy and for understanding the dye's performance.

PropertyValueReference
Excitation Maximum (post-click)591 nm
Emission Maximum (post-click)609 nm
Quantum Yield (of triazole product)0.473
Fluorescence Enhancement (upon click reaction)189x
Molecular Weight~878.1 g/mol
SolubilityWater, DMSO
Spectrally Similar DyesAlexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of biomolecules with an alkyne-containing precursor, followed by fixation, permeabilization, and fluorescent staining with this compound using a copper-catalyzed click reaction.

General Workflow for this compound Staining of Fixed Cells

The overall experimental process can be visualized in the following workflow diagram.

Workflow cluster_prep Cell & Biomolecule Preparation cluster_staining Staining Protocol cluster_analysis Analysis Metabolic_Labeling 1. Metabolic Labeling (Incorporate alkyne-modified precursor into biomolecules of interest) Cell_Harvest 2. Cell Harvest & Seeding (Prepare cells on coverslips or plates) Metabolic_Labeling->Cell_Harvest Fixation 3. Fixation (Crosslink cellular components with 4% PFA) Cell_Harvest->Fixation Permeabilization 4. Permeabilization (Use Triton X-100 for intracellular targets) Fixation->Permeabilization Click_Reaction 5. Click Reaction (Add this compound and catalyst solution) Permeabilization->Click_Reaction Imaging 6. Imaging (Fluorescence Microscopy - No wash required) Click_Reaction->Imaging

A high-level overview of the experimental workflow for this compound staining.
Protocol 1: Staining of Alkyne-Modified Glycans

This protocol is designed for the visualization of newly synthesized glycans. Cells are first incubated with an alkyne-modified sugar, which is incorporated into glycoconjugates.

Materials:

  • Cells cultured on coverslips

  • Alkyne-modified sugar (e.g., N-azidoacetylmannosamine (Ac4ManNAz) or other alkyne-functionalized monosaccharides)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • This compound

  • Click Reaction Buffer (e.g., from a kit or prepared fresh) containing:

    • Copper(II) sulfate (CuSO₄)

    • Copper ligand (e.g., BTTAA)

    • Reducing agent (e.g., Sodium Ascorbate)

Procedure:

  • Metabolic Labeling: Culture cells with an appropriate concentration of the alkyne-modified sugar in the growth medium for 24-72 hours.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular glycans):

    • Incubate cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing this compound at a final concentration of 1-10 µM.

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Imaging:

    • Directly proceed to imaging using a fluorescence microscope with appropriate filters for the Texas Red or similar channel. No washing step is required.

Protocol 2: Staining of Alkyne-Modified Proteins

This protocol is suitable for visualizing newly synthesized proteins by incorporating an alkyne-containing amino acid analog.

Materials:

  • Cells cultured on coverslips

  • Alkyne-containing amino acid analog (e.g., L-homopropargylglycine (HPG))

  • PBS

  • 4% PFA in PBS

  • 0.5% Triton X-100 in PBS

  • This compound

  • Click Reaction Buffer

Procedure:

  • Metabolic Labeling: Incubate cells in methionine-free medium supplemented with HPG for the desired period to label newly synthesized proteins.

  • Fixation: Follow the fixation steps as described in Protocol 1.

  • Permeabilization: Follow the permeabilization steps as described in Protocol 1.

  • Click Reaction: Follow the click reaction steps as described in Protocol 1.

  • Imaging: Proceed directly to imaging as described in Protocol 1.

Protocol 3: Staining of Alkyne-Modified Nucleic Acids (DNA/RNA)

This protocol allows for the visualization of DNA or RNA synthesis by incorporating an alkyne-modified nucleoside.

Materials:

  • Cells cultured on coverslips

  • Alkyne-modified nucleoside (e.g., 5-ethynyl-2'-deoxyuridine (EdU) for DNA or 5-ethynyluridine (EU) for RNA)

  • PBS

  • 4% PFA in PBS

  • 0.5% Triton X-100 in PBS

  • This compound

  • Click Reaction Buffer

Procedure:

  • Metabolic Labeling: Add the alkyne-modified nucleoside to the cell culture medium and incubate for the desired pulse-labeling time.

  • Fixation: Follow the fixation steps as described in Protocol 1.

  • Permeabilization: Follow the permeabilization steps as described in Protocol 1.

  • Click Reaction: Follow the click reaction steps as described in Protocol 1.

  • Imaging: Proceed directly to imaging as described in Protocol 1.

Signaling Pathway and Experimental Logic Diagram

The following diagram illustrates the logical flow of the click chemistry reaction at the molecular level, leading to the fluorescent labeling of a target biomolecule.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System Biomolecule Alkyne-Modified Biomolecule (Protein, Glycan, or Nucleic Acid) Click_Reaction CuAAC (Click Reaction) Biomolecule->Click_Reaction CalFluor This compound (Non-fluorescent) CalFluor->Click_Reaction CuSO4 Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Reduces Cu_I->Click_Reaction Catalyzes Labeled_Biomolecule Fluorescently Labeled Biomolecule (Highly Fluorescent Triazole Product) Click_Reaction->Labeled_Biomolecule

The "click" reaction mechanism for labeling biomolecules with this compound.

References

Application Note: In Vivo Imaging of Zebrafish Using CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo imaging in zebrafish embryos and larvae is a powerful tool for studying developmental biology, disease modeling, and drug discovery. The optical transparency of zebrafish provides a unique window into dynamic biological processes in a living vertebrate. Bioorthogonal click chemistry, coupled with metabolic labeling, has emerged as a robust method for fluorescently tagging specific biomolecules in vivo. CalFluor 580 Azide is a fluorogenic probe that is ideal for these applications. It is virtually non-fluorescent until it reacts with an alkyne-tagged biomolecule, leading to a significant increase in fluorescence. This "turn-on" mechanism enables no-wash imaging with a high signal-to-background ratio, which is particularly advantageous for live imaging studies.[1][2] This application note provides a detailed protocol for the in vivo imaging of metabolically labeled biomolecules in zebrafish using this compound.

Principle of this compound in Zebrafish Imaging

The methodology involves a two-step process. First, a metabolic precursor containing an alkyne group is introduced into the zebrafish embryo. This precursor is processed by the organism's own metabolic pathways and incorporated into the target biomolecule (e.g., proteins, glycans, or nucleic acids). Second, the alkyne-labeled zebrafish is treated with this compound. A copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction, covalently attaches the fluorophore to the alkyne-tagged biomolecule. The fluorogenic nature of this compound results in a dramatic increase in fluorescence upon reaction, allowing for sensitive and specific detection of the labeled molecule without the need for washing out excess probe.[1][2]

Quantitative Data

The following table summarizes the key properties of this compound, highlighting its suitability for in vivo imaging.

PropertyValueReference
Excitation Maximum (post-click) 591 nm[3]
Emission Maximum (post-click) 609 nm
Fluorescence Enhancement (upon reaction) 189-fold
Molecular Weight 878.1 g/mol
Solubility Water, DMSO
Spectrally Similar Dyes Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

Experimental Protocols

This section provides a general protocol for labeling and imaging newly synthesized proteins in zebrafish larvae using an alkyne-containing metabolic precursor followed by reaction with this compound. This protocol can be adapted for other alkyne-labeled biomolecules.

Materials
  • Zebrafish embryos/larvae

  • Embryo medium (E3)

  • Alkyne-containing metabolic precursor (e.g., L-azidohomoalanine [AHA] for protein synthesis, or an alkyne-modified sugar for glycan labeling)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Tricaine (MS-222) for anesthesia

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Confocal microscope with appropriate laser lines and filters

Experimental Workflow Diagram

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Imaging A 1. Introduce Alkyne Precursor (e.g., microinjection or soaking) B 2. Incubate for Incorporation (hours to days) A->B C 3. Prepare Click Reaction Mix (this compound, CuSO4, Ligand, Ascorbate) B->C D 4. Incubate Zebrafish in Mix (e.g., 20-30 minutes) C->D E 5. Anesthetize Zebrafish D->E F 6. Mount for Microscopy E->F G 7. Image (No-Wash) (Ex: ~591 nm, Em: ~609 nm) F->G

Experimental workflow for in vivo imaging.
Step-by-Step Protocol

1. Metabolic Labeling of Zebrafish

  • For Protein Labeling (using AHA):

    • Prepare a stock solution of L-azidohomoalanine (AHA).

    • Expose zebrafish larvae to AHA in embryo medium at a final concentration of 0.5-2 mM for a desired period (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically.

  • For Glycan Labeling (using an alkyne-modified sugar):

    • Microinject the alkyne-modified sugar into one-cell stage embryos or incubate embryos/larvae in a solution containing the sugar. The concentration and delivery method will depend on the specific sugar analog used.

2. Click Chemistry Reaction with this compound

  • Prepare the following stock solutions:

    • This compound: 1 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA (or other ligand): 250 mM in water

    • Sodium Ascorbate: 1 M in water (prepare fresh)

  • Prepare the "Click" reaction cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order to embryo medium:

    • 2 µL of 50 mM CuSO₄ (final concentration: 100 µM)

    • 2 µL of 250 mM THPTA (final concentration: 500 µM)

    • 1 µL of 1 mM this compound (final concentration: 1 µM)

    • Mix well.

    • 10 µL of 1 M sodium ascorbate (final concentration: 10 mM)

  • Transfer the metabolically labeled zebrafish larvae to the "Click" reaction cocktail.

  • Incubate for 20-30 minutes at room temperature, protected from light.

3. Imaging

  • Anesthetize the larvae using Tricaine (MS-222) in embryo medium.

  • Mount the larvae on a glass-bottom dish or slide suitable for microscopy.

  • Image the larvae directly without any washing steps.

  • Use a confocal microscope with an excitation source near 591 nm (e.g., a 561 nm or 594 nm laser line) and an emission filter centered around 609 nm.

  • Optimize laser power and detector gain using a control group of zebrafish that were not exposed to the alkyne precursor to minimize any potential autofluorescence.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the principle of fluorogenic "turn-on" imaging with this compound.

G cluster_0 In Vivo Environment cluster_1 Imaging Signal A Alkyne-labeled Biomolecule (in Zebrafish) C Click Reaction (Cu(I) catalyst) A->C B This compound (Non-fluorescent) B->C D Labeled Biomolecule with Triazole-linked CalFluor 580 (Highly Fluorescent) C->D

Fluorogenic activation of this compound.

Summary

This compound is a powerful tool for in vivo imaging in zebrafish. Its fluorogenic properties and high fluorescence enhancement upon reaction enable no-wash imaging, simplifying experimental workflows and improving signal-to-noise ratios. This application note provides a comprehensive guide for researchers to utilize this compound for the sensitive and specific visualization of a wide range of biomolecules in living zebrafish, thereby facilitating a deeper understanding of complex biological processes.

References

Application Notes and Protocols: Copper-Catalyzed vs. Copper-Free Click Reaction with CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has become an indispensable tool in chemical biology, drug discovery, and bioconjugation due to its high efficiency, specificity, and biocompatibility. The two most prominent types of click reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. This document provides a detailed comparison of these two methods for labeling biomolecules with CalFluor 580 Azide, a fluorogenic probe that exhibits a significant increase in fluorescence upon reaction, enabling no-wash imaging applications.[1][2][3][4]

This compound is a valuable research tool with an excitation maximum at 591 nm and an emission maximum at 609 nm.[5] Its fluorogenic nature, meaning it is non-fluorescent until it reacts with an alkyne, is a significant advantage, as it minimizes background fluorescence and eliminates the need for wash steps to remove unreacted probes. This is particularly beneficial for imaging in complex biological systems like live cells, developing organisms, and tissue slices.

Comparison of Copper-Catalyzed and Copper-Free Click Reactions

The choice between CuAAC and SPAAC depends on the specific application, with the primary differentiating factor being the use of a copper catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the "crown jewel" of click chemistry, involves the reaction of an azide (like this compound) with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst significantly accelerates the reaction rate. However, the cytotoxicity of copper can be a major drawback for in vivo or live-cell applications. To mitigate this, copper-chelating ligands are often used.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne. The absence of a cytotoxic copper catalyst makes SPAAC highly biocompatible and ideal for live-cell imaging and in vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions. Note that direct comparative data for this compound under identical conditions is limited; therefore, the data presented is a compilation from various sources and should be considered as a general guide.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)References
Reaction Rate Constant 10 to 104 M⁻¹s⁻¹~10⁻¹ to 1 M⁻¹s⁻¹ (depends on cyclooctyne)
Biocompatibility Lower (due to copper cytotoxicity)Higher (no cytotoxic catalyst)
Reaction Conditions Aqueous buffer, room temperatureAqueous buffer, physiological conditions
This compound Fluorescence Enhancement ~189-foldDependent on cyclooctyne partner
CalFluor 580 Triazole Quantum Yield 0.473Dependent on cyclooctyne partner

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Reaction (CuAAC) with this compound

This protocol describes the labeling of an alkyne-modified biomolecule with this compound using a copper catalyst.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the Reaction Buffer.

    • Add this compound stock solution to the desired final concentration (typically 4-50 equivalents excess).

    • Add the THPTA/TBTA stock solution (to a final concentration of ~100 µM). Vortex briefly.

    • Add the CuSO₄ stock solution (to a final concentration of ~20 µM). Vortex briefly.

  • Initiate the Reaction:

    • Add the sodium ascorbate stock solution to initiate the click reaction (to a final concentration of ~300 µM).

    • Vortex the reaction mixture gently.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Analysis:

    • The labeled biomolecule can be analyzed directly by fluorescence imaging due to the fluorogenic nature of this compound. For other applications, purification may be necessary.

Protocol 2: Copper-Free Click Reaction (SPAAC) with this compound

This protocol describes the labeling of a DBCO-modified biomolecule with this compound.

Materials:

  • DBCO-modified biomolecule

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO-modified biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add 3-5 equivalents of the this compound solution to the biomolecule solution.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing. The reaction progress can be monitored by fluorescence.

  • Analysis:

    • The labeled biomolecule can be analyzed directly by fluorescence imaging. If required, purification can be performed using size-exclusion chromatography.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product CalFluor_Azide This compound Triazole_Product CalFluor 580 Triazole CalFluor_Azide->Triazole_Product + Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Triazole_Product + Cu_I Cu(I) Cu_I->Triazole_Product catalyzes SPAAC_Mechanism cluster_reactants Reactants cluster_product Product CalFluor_Azide This compound Triazole_Product CalFluor 580 Triazole CalFluor_Azide->Triazole_Product + Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_Product + Experimental_Workflow cluster_reaction_choice Reaction Choice Start Start: Biomolecule of Interest Incorporate_Handle Incorporate Bioorthogonal Handle (Alkyne for CuAAC, DBCO for SPAAC) Start->Incorporate_Handle Labeling Labeling with this compound Incorporate_Handle->Labeling CuAAC CuAAC (+ Cu(I) Catalyst) Labeling->CuAAC SPAAC SPAAC (Copper-Free) Labeling->SPAAC Analysis Analysis (e.g., Fluorescence Imaging) CuAAC->Analysis SPAAC->Analysis

References

Application Notes and Protocols for Fluorescent Labeling of Nascent Proteins with CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic analysis of newly synthesized proteins is critical for understanding cellular responses to various stimuli, disease progression, and the efficacy of therapeutic agents. The use of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has revolutionized the ability to study the nascent proteome. This method involves the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle into newly synthesized proteins, followed by chemoselective ligation to a reporter molecule.

CalFluor 580 Azide is a fluorogenic dye ideally suited for this application. It is a cell-permeant, water-soluble probe that remains non-fluorescent until it reacts with an alkyne-modified molecule, such as a protein incorporating L-azidohomoalanine (AHA), an analog of methionine.[1][2][3][4][5] This fluorogenic property of this compound significantly reduces background fluorescence, enabling sensitive detection of nascent proteins with minimal to no wash steps.

These application notes provide a comprehensive guide to the use of this compound for the fluorescent labeling of nascent proteins in cultured cells. Detailed protocols for metabolic labeling, click chemistry-mediated fluorescent tagging, and subsequent analysis are provided, along with key performance data and troubleshooting recommendations.

Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight878.1 g/mol
Excitation Maximum (post-click)591 nm
Emission Maximum (post-click)609 nm
Quantum Yield (of triazole product)0.473
SolubilityWater, DMSO
AppearanceDark red amorphous solid

Table 2: Performance Characteristics in Nascent Protein Labeling

ParameterDescriptionReference
Fluorogenic Nature The azide probe is non-fluorescent until it undergoes a click reaction with an alkyne, minimizing background from unreacted dye.
"No-Wash" Staining The fluorogenic property allows for the detection of labeled proteins without the need for extensive wash steps to remove unreacted probe, simplifying workflows and preserving cellular structures.
Signal-to-Noise Ratio The fluorogenic activation leads to a high signal-to-noise ratio, enabling sensitive detection of even low-abundance nascent proteins.
Biocompatibility The click chemistry reaction is bioorthogonal and can be performed in complex biological samples with minimal perturbation to cellular processes.

Experimental Protocols

The following protocols provide a step-by-step guide for the fluorescent labeling of nascent proteins in cultured cells using L-azidohomoalanine (AHA) and this compound.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium (e.g., DMEM for SILAC)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Plate cells at the desired density on culture plates or on sterile coverslips in a culture dish. Allow the cells to adhere and grow overnight in a 37°C incubator with 5% CO₂. The confluency of the cells should be around 50-60% at the time of labeling.

  • Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA, it is recommended to deplete the intracellular methionine pool. Gently aspirate the complete culture medium and wash the cells once with warm PBS. Then, add pre-warmed methionine-free medium and incubate the cells for 30-60 minutes at 37°C with 5% CO₂.

  • AHA Labeling: Prepare a stock solution of AHA in sterile water or PBS. Dilute the AHA stock solution into pre-warmed methionine-free medium to the desired final concentration (typically 25-50 µM). The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

  • Remove the methionine-depletion medium and add the AHA-containing labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 1-8 hours). The incubation time will depend on the protein synthesis rate of the cells and the experimental question. For a negative control, incubate a parallel set of cells in methionine-free medium supplemented with methionine instead of AHA. A cycloheximide-treated sample can also serve as a negative control for protein synthesis inhibition.

  • Cell Harvesting: Following the incubation period, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for fixation and fluorescent labeling with this compound.

Protocol 2: Fluorescent Labeling of AHA-tagged Proteins with this compound via Click Chemistry

This protocol details the fixation, permeabilization, and subsequent click chemistry reaction to label the AHA-containing nascent proteins with this compound for fluorescence microscopy.

Materials:

  • AHA-labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.25% Triton™ X-100 in PBS or 0.2% Saponin in 1% BSA/PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

  • This compound

  • Click Chemistry Reaction Buffer Components:

    • Copper(II) Sulfate (CuSO₄)

    • Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

    • Reducing agent (e.g., Sodium Ascorbate, freshly prepared)

  • Mounting medium with DAPI (optional)

  • Microscope slides

Procedure:

  • Fixation: To the washed cells on coverslips, add 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA solution and wash the cells twice with 3% BSA in PBS.

  • Permeabilization: Add 0.25% Triton™ X-100 in PBS or 0.2% saponin in 1% BSA/PBS to the fixed cells and incubate for 15 minutes at room temperature. This step is necessary to allow the click chemistry reagents to access intracellular proteins.

  • Washing: Aspirate the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The following is an example for a single coverslip in a 24-well plate (adjust volumes as needed). Protect the cocktail from light.

    • To 100 µL of PBS, add this compound to a final concentration of 1-10 µM.

    • Add the copper(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 50 µM.

    • Finally, add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the reaction. Vortex the solution gently.

  • Click Reaction: Aspirate the wash buffer from the cells and add the click reaction cocktail to the coverslips. Ensure the cells are completely covered.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction cocktail and wash the cells three times with 3% BSA in PBS.

  • Nuclear Staining (Optional): If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.

  • Mounting: Wash the coverslips once with PBS and then mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope equipped with appropriate filters for CalFluor 580 (Excitation/Emission: ~591/609 nm).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_staining Fixation & Staining cluster_analysis Analysis cell_seeding 1. Seed Cells met_depletion 2. Methionine Depletion (Optional) cell_seeding->met_depletion aha_labeling 3. L-Azidohomoalanine (AHA) Metabolic Labeling met_depletion->aha_labeling fixation 4. Fixation aha_labeling->fixation permeabilization 5. Permeabilization fixation->permeabilization click_reaction 6. Click Reaction with This compound permeabilization->click_reaction imaging 7. Fluorescence Microscopy click_reaction->imaging data_analysis 8. Image & Data Analysis imaging->data_analysis

Caption: Workflow for labeling nascent proteins with this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_cellular_process Cellular Process cluster_detection Detection Method cluster_output Output protein_synthesis Nascent Protein Synthesis aha_incorporation AHA Incorporation (in place of Methionine) protein_synthesis->aha_incorporation introduces alkyne_protein Alkyne-modified Protein aha_incorporation->alkyne_protein results in click_chemistry Click Chemistry Reaction triazole_product Fluorescent Triazole Product click_chemistry->triazole_product forms calfluor_azide This compound (Non-fluorescent) calfluor_azide->click_chemistry alkyne_protein->click_chemistry reacts via fluorescent_signal Fluorescent Signal triazole_product->fluorescent_signal emits quantification Quantification of Nascent Proteome fluorescent_signal->quantification allows for

References

Metabolic Labeling of DNA and RNA with CalFluor 580 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nascent DNA and RNA synthesis is fundamental to understanding cellular processes such as proliferation, differentiation, and the response to therapeutic agents. Metabolic labeling, coupled with bioorthogonal click chemistry, offers a powerful method to visualize and quantify newly synthesized nucleic acids. This technique involves the incorporation of a modified nucleoside analog, containing a bioorthogonal handle (e.g., an alkyne), into DNA or RNA. This is followed by a highly specific and efficient click reaction with a complementary probe, such as an azide-functionalized fluorophore, for detection.

CalFluor 580 Azide is a fluorogenic probe that is ideal for this application. It is initially non-fluorescent, which significantly reduces background signal from unreacted probe. Upon reaction with an alkyne-tagged biomolecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, this compound exhibits a strong increase in fluorescence, enabling sensitive "no-wash" imaging of nascent DNA and RNA.[1][2][3] This characteristic is particularly advantageous for high-content screening and live-cell imaging applications where extensive wash steps are impractical.

These application notes provide detailed protocols for the metabolic labeling of DNA and RNA using 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyluridine (EU), respectively, and subsequent detection with this compound.

Principle of the Method

The metabolic labeling and detection process using this compound involves a two-step procedure:

  • Metabolic Incorporation of an Alkyne-Modified Nucleoside: Cells are incubated with EdU (a thymidine analog) or EU (a uridine analog). These analogs are taken up by the cells and incorporated into newly synthesized DNA or RNA, respectively, by the cellular machinery.

  • Click Chemistry-Mediated Detection: The incorporated alkyne group serves as a handle for covalent labeling with this compound. This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes. The result is a stable triazole linkage that covalently attaches the fluorescent probe to the newly synthesized nucleic acid.

Data Presentation

This compound Specifications
PropertyValueReference
Excitation Maximum (post-click)591 nm
Emission Maximum (post-click)609 nm
Molecular Weight878.1 g/mol
SolubilityWater, DMSO
Fluorescence Enhancement of CalFluor Probes

The fluorogenic nature of CalFluor probes results in a significant increase in fluorescence upon reaction with an alkyne. This "turn-on" characteristic is crucial for achieving a high signal-to-noise ratio.

ProbeFluorescence Enhancement (-fold)
CalFluor 488~243x
CalFluor 555~35x
CalFluor 580 ~189x
CalFluor 647~45x
Data adapted from Shieh P., et al. (2015). J. Am. Chem. Soc., 137: 7145−51.
Comparative Labeling Intensity in Cells

Studies have shown robust labeling of nascent DNA and RNA in fixed and permeabilized cells using CalFluor probes with no-wash protocols.

DNA Labeling (EdU) Relative fluorescence intensity of EdU-labeled HeLa cells detected with different fluorescent azides.

Fluorescent Azide (1 µM)Mean Fluorescence Intensity (Arbitrary Units)
CalFluor 580High
Alexa Fluor 594 AzideModerate
Qualitative comparison based on data from Shieh P., et al. (2015). J. Am. Chem. Soc., 137: 7145−51.

RNA Labeling (EU) Relative fluorescence intensity of EU-labeled HEK 293T cells detected with different CalFluor azides.

CalFluor Probe (5 µM)Mean Fluorescence Intensity (Arbitrary Units)
CalFluor 488Moderate
CalFluor 555High
CalFluor 580 Moderate-High
CalFluor 647High
Data adapted from the supplementary information of Shieh P., et al. (2015). J. Am. Chem. Soc., 137: 7145−51.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent DNA with EdU

This protocol describes the labeling of newly synthesized DNA in proliferating cells using EdU, followed by detection with this compound for fluorescence microscopy.

Materials:

  • Cells of interest cultured on coverslips or in imaging plates

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU) stock solution (10 mM in DMSO or PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click-iT® reaction cocktail components:

    • Copper (II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate, freshly prepared)

    • Copper-chelating ligand (e.g., THPTA) to protect cells from copper toxicity

    • This compound

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure:

  • EdU Labeling:

    • To your cultured cells, add EdU to the medium to a final concentration of 1-10 µM.

    • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under normal cell culture conditions. The optimal incubation time depends on the cell cycle length and the experimental goals.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail for a single sample includes:

      • Click-iT® reaction buffer

      • CuSO₄

      • This compound (e.g., 1-5 µM)

      • Reaction buffer additive (reducing agent)

    • Remove the wash buffer from the cells and add the Click-iT® reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail. For no-wash imaging, this step can be omitted, although a single wash may improve the signal-to-noise ratio.

    • Wash the cells once with 3% BSA in PBS.

    • (Optional) Stain the nuclei with DAPI or Hoechst 33342.

    • Wash the cells once with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for CalFluor 580 (Excitation/Emission: ~591/609 nm) and the nuclear counterstain.

Protocol 2: Metabolic Labeling of Nascent RNA with EU

This protocol outlines the labeling of newly synthesized RNA using EU and detection with this compound for fluorescence microscopy.

Materials:

  • Same as Protocol 1, with the substitution of 5-ethynyluridine (EU) for EdU.

Procedure:

  • EU Labeling:

    • Add EU to the cell culture medium to a final concentration of 0.1-1 mM.

    • Incubate for 1-24 hours, depending on the RNA species of interest and their turnover rates.

  • Fixation, Permeabilization, and Click Reaction:

    • Follow steps 2 and 3 from Protocol 1.

  • Washing, Counterstaining, and Imaging:

    • Follow steps 4 and 5 from Protocol 1.

Protocol 3: Flow Cytometry Analysis of DNA Synthesis

This protocol is adapted for the quantitative analysis of cell proliferation by flow cytometry.

Materials:

  • Cells cultured in suspension or harvested from plates

  • Same labeling, fixation, and permeabilization reagents as Protocol 1

  • Saponin-based permeabilization and wash buffer for flow cytometry

  • DNA content stain (e.g., propidium iodide or FxCycle™ Far Red Stain)

Procedure:

  • EdU Labeling:

    • Label cells in culture with 10 µM EdU for 1-2 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with 1% BSA in PBS.

    • Fix the cells with a suitable fixative (e.g., Click-iT® fixative or 4% paraformaldehyde) for 15 minutes at room temperature.

    • Wash the cells twice with 1% BSA in PBS.

  • Permeabilization and Click Reaction:

    • Permeabilize the cells with a saponin-based permeabilization and wash reagent.

    • Perform the click reaction as described in Protocol 1, step 3, using a reaction volume appropriate for cell suspensions (e.g., 0.5 mL per sample).

  • DNA Staining and Analysis:

    • Wash the cells with the permeabilization and wash reagent.

    • Resuspend the cells in a solution containing a DNA content stain.

    • Analyze the samples on a flow cytometer, using the appropriate laser and emission filter for CalFluor 580.

Mandatory Visualizations

Metabolic_Labeling_Workflow cluster_0 Cellular Incorporation cluster_1 Detection Nucleoside Analog Nucleoside Analog Cell Culture Cell Culture Nucleoside Analog->Cell Culture Addition to medium Incorporation Metabolic Incorporation Cell Culture->Incorporation Labeled Biomolecule Alkyne-labeled DNA/RNA Incorporation->Labeled Biomolecule Fix_Perm Fixation & Permeabilization Labeled Biomolecule->Fix_Perm Click_Reaction Click Reaction (CuAAC or SPAAC) Fix_Perm->Click_Reaction Labeled_Fluorophore Fluorescently Labeled DNA/RNA Click_Reaction->Labeled_Fluorophore CalFluor This compound CalFluor->Click_Reaction Imaging Fluorescence Microscopy/ Flow Cytometry Labeled_Fluorophore->Imaging

Caption: Experimental workflow for metabolic labeling and detection.

Click_Chemistry_Mechanism cluster_DNA_RNA Nascent DNA/RNA cluster_Probe Fluorogenic Probe Alkyne Alkyne Group (from EdU/EU) Triazole Stable Triazole Linkage (Fluorescent) Alkyne->Triazole Cu(I) Catalyst (CuAAC) Azide Azide Group (on CalFluor 580) Azide->Triazole

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_vs_SPAAC Title Comparison of Click Chemistry Reactions CuAAC CuAAC (Copper-Catalyzed) SPAAC SPAAC (Strain-Promoted) CuAAC_Pros Pros: - Faster kinetics - Smaller alkyne tag CuAAC->CuAAC_Pros CuAAC_Cons Cons: - Requires copper catalyst (potential cytotoxicity) - Not ideal for live-cell imaging without specific ligands CuAAC->CuAAC_Cons SPAAC_Pros Pros: - Biocompatible (no copper) - Suitable for live-cell imaging SPAAC->SPAAC_Pros SPAAC_Cons Cons: - Slower kinetics - Bulky cyclooctyne probe SPAAC->SPAAC_Cons

Caption: Comparison of CuAAC and SPAAC for bioorthogonal labeling.

References

Application Notes and Protocols: No-Wash Imaging of Mammalian Cells with CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The visualization of dynamic cellular processes is fundamental to biological research and drug development. A significant challenge in live-cell imaging is the need to remove unreacted fluorescent probes, a process that can introduce artifacts and is often impractical for in vivo studies.[1][2][3][4][5] CalFluor 580 Azide is a fluorogenic probe designed to overcome this limitation, enabling sensitive detection of biomolecules under no-wash conditions. This probe utilizes "click chemistry," a set of highly specific and efficient bioorthogonal reactions, to label alkyne-modified targets within living cells. This compound is initially non-fluorescent, but upon reaction with an alkyne, its fluorescence is activated, leading to a significant increase in signal with minimal background.

These application notes provide a comprehensive guide to using this compound for no-wash imaging in mammalian cells, including detailed protocols for metabolic labeling and fluorescence detection.

Principle of Labeling

The no-wash imaging strategy with this compound is a two-step process:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an alkyne group. This precursor is processed by the cell's natural biosynthetic pathways and incorporated into target biomolecules such as proteins, glycans, or nucleic acids.

  • Click Chemistry Reaction: this compound is added to the cell culture medium. The azide group on the probe reacts specifically with the alkyne group on the modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and occurs readily under physiological conditions. Upon reaction, the fluorophore is "turned on," emitting a bright fluorescent signal at the site of the labeled biomolecule. The unreacted, non-fluorescent probe does not contribute to background signal, eliminating the need for wash steps.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 878.1 g/mol
Excitation Maximum (post-click) 591 nm
Emission Maximum (post-click) 609 nm
Appearance Dark red amorphous solid
Solubility Water, DMSO
Purity >90% (HPLC)
Storage -20°C, Desiccate
Fluorescence Enhancement >100-fold

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Modified Precursor

This protocol describes the metabolic incorporation of an alkyne-containing precursor into cellular biomolecules. The example provided is for labeling nascent proteins with L-azidohomoalanine (AHA), an analog of L-methionine. This can be adapted for other alkyne-modified precursors (e.g., for glycans or DNA).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Alkyne-modified metabolic precursor (e.g., L-propargylglycine (L-PG) or other alkyne-containing amino acids, sugars, or nucleosides)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Cell Seeding: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Prepare Precursor Stock Solution: Dissolve the alkyne-modified metabolic precursor in DMSO to create a stock solution (e.g., 10 mM).

  • Metabolic Labeling:

    • For labeling with an amino acid analog like L-PG, replace the normal culture medium with methionine-free medium for a brief period (e.g., 30 minutes) to deplete intracellular methionine pools.

    • Add the alkyne-modified precursor to the culture medium to the desired final concentration (typically 25-50 µM). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

    • Incubate the cells for a period ranging from 1 to 24 hours, depending on the rate of biosynthesis of the target biomolecule.

  • Washing (Optional but Recommended): While the subsequent imaging step is "no-wash," a brief wash after metabolic labeling can help remove any unincorporated precursor. Gently wash the cells two to three times with pre-warmed PBS.

Protocol 2: No-Wash Live-Cell Imaging with this compound via CuAAC

This protocol details the "click" reaction to label the alkyne-modified biomolecules with this compound for fluorescence microscopy.

Materials:

  • Metabolically labeled mammalian cells (from Protocol 1)

  • Live-cell imaging buffer or complete cell culture medium

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or BTTAA)

  • Sodium Ascorbate

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the components in the following order to the live-cell imaging buffer or cell culture medium:

    • This compound: to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • CuSO₄: to a final concentration of 20-100 µM.

    • Copper-chelating ligand: to a final concentration of 100-500 µM (maintain a 1:5 molar ratio of CuSO₄ to ligand).

    • Sodium Ascorbate: to a final concentration of 1-2.5 mM.

  • Labeling Reaction:

    • Gently add the click reaction cocktail to the metabolically labeled cells.

    • Incubate for 5-20 minutes at 37°C, protected from light. To minimize potential copper-induced cytotoxicity, use the lowest effective concentration and shortest incubation time.

  • Imaging:

    • Image the cells directly without washing.

    • Use a fluorescence microscope equipped with appropriate filters for CalFluor 580 (Excitation: ~590 nm, Emission: ~610 nm).

Mandatory Visualization

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Biomolecule-Alkyne Triazole Labeled Biomolecule (Fluorescent) Alkyne->Triazole Azide CalFluor 580-Azide (Non-fluorescent) Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Triazole Catalysis

Caption: CuAAC Signaling Pathway

G Experimental Workflow for No-Wash Imaging Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Metabolic_Labeling Incubate with Alkyne-Precursor Seed_Cells->Metabolic_Labeling Prepare_Cocktail Prepare Click Reaction Cocktail Metabolic_Labeling->Prepare_Cocktail Add_Cocktail Add Cocktail to Cells Prepare_Cocktail->Add_Cocktail Incubate_Click Incubate (5-20 min) Add_Cocktail->Incubate_Click Image Live-Cell Imaging (No Wash) Incubate_Click->Image End End Image->End

Caption: No-Wash Imaging Workflow

Troubleshooting and Considerations

  • Cytotoxicity: While the azide group itself is generally considered bioorthogonal, sodium azide can be toxic to cells. However, the azide in CalFluor 580 is part of a larger organic molecule and used at low micromolar concentrations for short periods, minimizing toxicity. Copper can also be toxic, so it is crucial to use a chelating ligand and the lowest effective copper concentration and incubation time.

  • Low Signal: If the fluorescent signal is weak, consider increasing the concentration of the alkyne-modified precursor, the incubation time for metabolic labeling, or the concentration of this compound.

  • High Background: Although designed for no-wash applications, very high concentrations of the probe or extended incubation times could potentially lead to non-specific binding or internalization. If background is an issue, a brief wash with PBS or live-cell imaging buffer before imaging can be performed.

  • Photostability: As with any fluorophore, photobleaching can occur with prolonged exposure to excitation light. Use the lowest laser power necessary for imaging and minimize exposure times.

By following these protocols and considerations, researchers can effectively utilize this compound for robust and sensitive no-wash imaging of a wide range of biomolecules in living mammalian cells.

References

Application Notes and Protocols for CalFluor 580 Azide in Developmental Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CalFluor 580 Azide for the fluorescent labeling of biomolecules in developmental biology research. The core of this methodology lies in a two-step process: the metabolic incorporation of an alkyne-modified precursor into a biomolecule of interest within a developing organism, followed by the highly specific and fluorogenic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Principle of the Technology

This compound is a fluorogenic probe, meaning it is virtually non-fluorescent until it participates in the "click" reaction with a terminal alkyne.[1][2][3][4] This reaction forms a stable triazole linkage, leading to a significant increase in fluorescence intensity.[5] This "turn-on" mechanism is particularly advantageous for in vivo imaging, as it minimizes background fluorescence from unreacted probe, eliminating the need for wash steps that can be problematic in living organisms and large tissue samples.

The general workflow involves two key stages:

  • Metabolic Labeling: A synthetic analog of a natural building block (e.g., a sugar, nucleoside, or amino acid) containing a terminal alkyne group is introduced to the developing organism. The organism's own metabolic pathways incorporate this alkyne-tagged molecule into newly synthesized biomolecules such as glycans, DNA, RNA, or proteins.

  • Fluorogenic Detection: The organism is then treated with a solution containing this compound and a copper(I) catalyst. The azide group on the CalFluor probe specifically "clicks" onto the alkyne handle of the metabolically incorporated tag, rendering the labeled biomolecule fluorescent.

Key Applications in Developmental Biology

The unique properties of this compound make it an invaluable tool for visualizing a variety of dynamic processes during embryonic development.

  • Visualizing Glycan Dynamics: Glycans play crucial roles in cell-cell recognition, signaling, and morphogenesis. By introducing alkyne-modified sugars, researchers can track the expression and localization of specific glycan populations during development. For example, this technique has been successfully used to image sialic acids on the surface of live, developing zebrafish.

  • Tracking Nascent DNA Synthesis and Cell Proliferation: Introducing alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU), allows for the labeling of newly synthesized DNA. Subsequent reaction with this compound provides a high-contrast visualization of proliferating cells within the developing embryo.

  • Monitoring Protein and RNA Synthesis: Alkyne-modified amino acids and nucleosides can be used to label nascent proteins and RNA, respectively, providing spatiotemporal information about gene expression and translation during development.

Data Presentation

The following tables summarize key quantitative parameters for the application of this compound in developmental biology, primarily focusing on zebrafish models as described in the literature.

Table 1: General Properties of this compound

PropertyValue
Molecular Weight 878.1 g/mol
Appearance Dark red amorphous solid
Solubility Water, DMSO
Excitation Maximum 591 nm
Emission Maximum 609 nm
Fluorescence Enhancement ~189-fold upon reaction
Storage -20°C, desiccated

Table 2: Recommended Reagent Concentrations for in vivo Click Chemistry in Zebrafish

ReagentStock ConcentrationFinal ConcentrationReference
This compound 2.5 mM in H₂O/DMSO1 - 100 µM
Copper (II) Sulfate (CuSO₄) 20 mM in H₂O50 µM
BTTES (Ligand) Varies; used as a complex with CuSO₄300 µM
Sodium Ascorbate 100 mM in H₂O (prepare fresh)2.5 mM
Bathocuproine sulphonate (Quenching agent) 50 mM in H₂O2 µL of stock per 100 µL reaction

Experimental Protocols

Protocol 1: Visualizing Nascent Glycans in Live Zebrafish Embryos

This protocol describes the labeling of fucosylated glycans by microinjecting an alkyne-modified sugar precursor (GDP-FucAl) into single-cell stage embryos, followed by detection with this compound.

Materials:

  • GDP-5-alkynylfucose (GDP-FucAl)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTES as a copper-chelating ligand

  • Sodium Ascorbate

  • Bathocuproine sulphonate

  • E3 embryo medium

  • Dechorionated zebrafish embryos

Procedure:

  • Metabolic Labeling (Microinjection):

    • Prepare a solution of GDP-FucAl for microinjection.

    • Microinject the GDP-FucAl solution into single-cell stage zebrafish embryos.

    • Allow the embryos to develop in E3 medium at 28.5°C to the desired developmental stage (e.g., 24 hours post-fertilization, hpf).

  • Click Reaction:

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in water.

    • In a 96-well plate, prepare the click reaction cocktail in E3 embryo medium. For a 100 µL final volume, add reagents in the following order to achieve the final concentrations listed in Table 2:

      • This compound

      • Premixed CuSO₄/Ligand complex

    • Transfer a small number of embryos (e.g., <5) into the well containing the click reaction cocktail.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate. Gently mix.

    • Incubate at room temperature for 5-20 minutes. Optimal incubation time should be determined empirically, but robust labeling is often observed quickly.

  • Quenching and Washing:

    • To stop the reaction, add bathocuproine sulphonate, a copper chelator.

    • Immediately dilute with E3 embryo medium.

    • Wash the embryos several times with fresh E3 embryo medium.

  • Imaging:

    • Mount the embryos in a suitable medium for imaging.

    • Visualize the fluorescently labeled glycans using a confocal microscope with appropriate laser excitation (e.g., 561 nm or 594 nm) and emission filters.

Protocol 2: Labeling Nascent DNA in Wholemount Zebrafish Embryos

This protocol is adapted for labeling newly synthesized DNA using 5-ethynyl-2'-deoxyuridine (EdU) incorporation followed by detection with this compound.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar ligand

  • Sodium Ascorbate

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol

  • Phosphate-Buffered Saline with 0.1% Tween-20 (PBST)

  • Zebrafish embryos

Procedure:

  • Metabolic Labeling (EdU Incorporation):

    • Microinject a solution of EdU into single-cell stage zebrafish embryos.

    • Allow the embryos to develop in E3 medium at 28.5°C for the desired labeling period.

  • Fixation and Permeabilization:

    • Fix the embryos in 4% PFA in PBS overnight at 4°C.

    • Wash the embryos with PBST.

    • Dehydrate the embryos through a graded methanol series and store at -20°C if needed.

    • Rehydrate the embryos through a graded methanol series back into PBST.

    • Permeabilize the embryos by incubating with a suitable permeabilization buffer (e.g., Proteinase K treatment or acetone).

  • Click Reaction:

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in water.

    • Prepare the click reaction cocktail in PBST. For a 500 µL reaction, combine:

      • This compound (to a final concentration of 1-10 µM)

      • Premixed CuSO₄/Ligand complex

      • Sodium Ascorbate (freshly added to initiate)

    • Incubate the fixed and permeabilized embryos in the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the embryos extensively with PBST.

    • If desired, counterstain the nuclei with a DNA dye like DAPI.

    • Wash again with PBST.

  • Imaging:

    • Clear the embryos if necessary for deep tissue imaging.

    • Mount the embryos and image using a confocal microscope.

Visualizations

Metabolic_Labeling_Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Fluorogenic Detection Alkyne_Precursor Alkyne-Modified Precursor (e.g., Alkyne-Sugar, EdU) Organism Developing Organism (e.g., Zebrafish Embryo) Alkyne_Precursor->Organism Introduction Labeled_Biomolecule Biomolecule with Incorporated Alkyne Organism->Labeled_Biomolecule Metabolic Pathways Fluorescent_Product Fluorescently Labeled Biomolecule Labeled_Biomolecule->Fluorescent_Product CalFluor This compound (Non-fluorescent) CalFluor->Fluorescent_Product Click Reaction Catalyst Cu(I) Catalyst Catalyst->Fluorescent_Product

General workflow for labeling biomolecules with this compound.

Click_Chemistry_Mechanism cluster_reactants Reactants Alkyne Alkyne-tagged Biomolecule Product Stable Triazole Linkage (Fluorescent Product) Alkyne->Product Azide This compound (Non-fluorescent) Azide->Product Catalyst Copper(I) Catalyst Catalyst->Product Catalyzes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Troubleshooting & Optimization

How to reduce background fluorescence with CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using CalFluor 580 Azide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it suitable for reducing background fluorescence?

This compound is a fluorogenic azide probe. A key feature of CalFluor dyes is that they are designed to be non-fluorescent until they react with an alkyne through a copper-catalyzed or metal-free click reaction.[1][2][3][4][5] This "turn-on" mechanism is a primary advantage for minimizing background fluorescence, as unreacted probes will not contribute to the signal. This enables sensitive biomolecule detection, often under no-wash conditions.

Q2: What are the common causes of high background fluorescence in experiments using fluorescent azides?

High background fluorescence can arise from several sources:

  • Unreacted Fluorescent Probes: Residual, unreacted fluorescent azide probes in the sample are a major contributor to background signal.

  • Non-Specific Binding: The fluorescent dye may non-specifically adhere to cellular components, proteins, or the substrate. The hydrophobicity of a dye can influence its propensity for non-specific binding.

  • Autofluorescence: Endogenous fluorescence from cells, tissues, or experimental materials can contribute to the overall background.

Q3: How can I remove unreacted this compound after the labeling reaction?

While CalFluor probes are designed for no-wash applications, in some cases, removing excess probe may still be necessary to achieve the best possible signal-to-noise ratio. Several methods can be employed for this purpose:

  • Gel Filtration Chromatography: This technique separates molecules based on size. It can be effective for removing small, unreacted dye molecules from larger, labeled biomolecules.

  • Spin Columns/Centrifugal Filters: These devices use a membrane with a specific molecular weight cutoff to separate larger labeled molecules from smaller, unreacted dyes.

  • Dialysis: This method involves the diffusion of small molecules (like unreacted dye) across a semi-permeable membrane, while larger, labeled molecules are retained.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC can provide high-resolution separation of the labeled product from the free dye.

Troubleshooting Guides

Issue 1: Higher than expected background fluorescence.

High background can obscure your specific signal. The following workflow can help you diagnose and mitigate this issue.

G start High Background Fluorescence Observed check_fluorogenic Is the background from unreacted probe? start->check_fluorogenic check_nonspecific Is there evidence of non-specific binding? check_fluorogenic->check_nonspecific No solution_optimize_click Optimize Click Reaction (Reagent Ratios) check_fluorogenic->solution_optimize_click Yes check_autofluorescence Is autofluorescence a contributing factor? check_nonspecific->check_autofluorescence No solution_blocking Optimize Blocking Step (e.g., BSA, Urea Wash) check_nonspecific->solution_blocking Yes solution_spectral Use Spectral Unmixing or Quenching Agents check_autofluorescence->solution_spectral Yes solution_wash Implement/Optimize Washing Steps solution_purify Purify Labeled Product (e.g., Gel Filtration, Spin Column) solution_blocking->solution_wash solution_optimize_click->solution_purify

Caption: Troubleshooting workflow for high background fluorescence.

Potential Cause & Solution Table

Potential Cause Troubleshooting Steps
Incomplete Click Reaction Optimize the click reaction conditions. Ensure the correct stoichiometry of copper, ligand, and reducing agent. Inconsistent reagent quality, especially of sodium ascorbate, can lead to failed reactions. Always use freshly prepared sodium ascorbate solution.
Non-Specific Binding of the Dye - Blocking: For cell-based assays, ensure adequate blocking with an agent like Bovine Serum Albumin (BSA). - Washing: Increase the number and stringency of wash steps. Consider adding a mild detergent (e.g., Tween-20) to the wash buffers. For persistent non-specific binding, a wash with urea or guanidine hydrochloride may help disrupt hydrophobic interactions.
Excess Unreacted Probe Although this compound is fluorogenic, very high concentrations of unreacted probe can lead to some background. If necessary, purify the labeled biomolecule using methods like gel filtration, spin columns, or dialysis to remove excess dye.
Cellular Autofluorescence Image an unlabeled control sample to determine the level of endogenous fluorescence. If autofluorescence is high, consider using spectral unmixing techniques if your imaging system supports it, or use an appropriate autofluorescence quenching agent.
Issue 2: Low or no specific signal.

A weak or absent signal can be due to several factors related to the experimental protocol.

G start Low or No Specific Signal check_incorporation Was the alkyne-modified biomolecule successfully incorporated? start->check_incorporation check_click_reaction Are the click reaction conditions optimal? check_incorporation->check_click_reaction Yes solution_verify_alkyne Verify Alkyne Incorporation (e.g., Western Blot, Mass Spec) check_incorporation->solution_verify_alkyne No check_reagents Are all reagents (dye, catalyst, etc.) active? check_click_reaction->check_reagents Yes solution_optimize_click Optimize Click Reaction (Concentrations, Time, Temp) check_click_reaction->solution_optimize_click No solution_check_reagents Use Fresh Reagents, Especially Sodium Ascorbate check_reagents->solution_check_reagents No solution_imaging Optimize Imaging Settings (Exposure, Gain) check_reagents->solution_imaging Yes

Caption: Troubleshooting workflow for low or no specific signal.

Potential Cause & Solution Table

Potential Cause Troubleshooting Steps
Inefficient Alkyne Incorporation Confirm that the alkyne-modified metabolic precursor was successfully incorporated into your biomolecule of interest. This can be verified by an independent method if possible (e.g., mass spectrometry).
Suboptimal Click Reaction Conditions - Reagent Concentrations: Titrate the concentrations of this compound, copper sulfate, ligand, and sodium ascorbate to find the optimal ratio for your system. - Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient amount of time. Most protocols suggest 30-60 minutes at room temperature.
Reagent Degradation - Sodium Ascorbate: This reducing agent is prone to oxidation. Always prepare a fresh solution immediately before use. - This compound: Store the dye as recommended, protected from light and moisture, to prevent degradation.
Copper Catalyst Inhibition Components in your buffer or sample lysate (e.g., thiols, chelators like EDTA) can inhibit the copper catalyst. Ensure your reaction buffer is compatible with CuAAC.

Experimental Protocols

General Protocol for Labeling Proteins in Cell Lysate

This protocol provides a starting point and may require optimization for your specific application.

  • Prepare Stock Solutions:

    • 10 mM this compound in DMSO or water.

    • 100 mM Copper (II) Sulfate (CuSO₄) in water.

    • 200 mM THPTA (or other suitable ligand) in water.

    • 300 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup (for a 200 µL final volume):

    • To a microcentrifuge tube, add:

      • 50 µL of protein lysate (1-5 mg/mL) containing the alkyne-modified protein.

      • 90 µL of PBS buffer.

      • 20 µL of 2.5 mM this compound (final concentration will vary based on optimization).

    • Vortex briefly to mix.

  • Add Click Reaction Components:

    • Add 10 µL of 100 mM THPTA solution. Vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

    • Initiate the reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate solution. Vortex briefly.

  • Incubation:

    • Protect the reaction from light.

    • Incubate at room temperature for 30 minutes.

  • Downstream Analysis:

    • The labeled proteins are now ready for downstream processing, such as SDS-PAGE analysis or purification.

Protocol for Removing Unreacted Dye Using Spin Columns

This protocol is adapted for purifying a labeled protein of >10 kDa.

  • Prepare the Spin Column:

    • Place a spin column with the appropriate molecular weight cutoff (e.g., 10 kDa) into a collection tube.

    • Equilibrate the column by adding your reaction buffer and centrifuging according to the manufacturer's instructions. Discard the flow-through.

  • Load Sample:

    • Load your ~200 µL click reaction sample onto the equilibrated spin column.

  • Centrifuge:

    • Centrifuge for the time and speed recommended by the manufacturer to pass the buffer and unreacted dye into the collection tube.

  • Wash (Optional but Recommended):

    • Add buffer to the spin column to wash the retained labeled protein.

    • Centrifuge again and discard the flow-through. Repeat this wash step 2-3 times for efficient removal of the free dye.

  • Elute Labeled Protein:

    • Invert the spin column into a new, clean collection tube.

    • Centrifuge to collect your purified, labeled protein.

Quantitative Data Summary

This compound Properties

Property Value Reference
Excitation Maximum591 nm
Emission Maximum609 nm
SolubilityWater, DMSO

Recommended Reagent Concentrations for Click Chemistry

Reagent Stock Concentration Typical Final Concentration Reference
This compound10 mM25-100 µMGeneral Protocol
Copper (II) Sulfate (CuSO₄)20-100 mM1 mM
Ligand (e.g., THPTA)50-200 mM2-5 mM
Sodium Ascorbate100-300 mM15-20 mM

References

Troubleshooting poor signal in CalFluor 580 Azide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal in experiments utilizing CalFluor 580 Azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorogenic azide probe. A key feature of CalFluor probes is that they are not fluorescent until they react with an alkyne-containing molecule.[1][2][3][4][5] This property is highly advantageous as it minimizes background fluorescence from unreacted probes, enabling sensitive detection of target biomolecules with no-wash conditions. It is commonly used in copper-catalyzed (CuAAC) or metal-free (SPAAC) click chemistry reactions to visualize and track biomolecules such as glycans, DNA, RNA, and proteins in cells and tissues.

Q2: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?

The primary difference lies in the catalyst used to drive the reaction between the azide (this compound) and the alkyne (on your target molecule).

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This method uses a copper(I) catalyst to accelerate the reaction. It is a highly efficient and widely used method. However, the copper catalyst can be toxic to living cells, which may limit its application in live-cell imaging.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This approach utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without the need for a toxic copper catalyst. This makes it more suitable for in vivo and live-cell imaging applications.

Q3: My signal is very weak or non-existent. What are the primary causes?

Low or no signal in a this compound experiment can stem from several factors:

  • Inefficient Click Reaction: This could be due to issues with the catalyst, suboptimal reaction conditions, or the presence of interfering substances.

  • Low Incorporation of the Alkyne Tag: If your target biomolecule has not been efficiently labeled with the alkyne group, there will be nothing for the this compound to react with.

  • Degraded Reagents: The this compound, catalyst, or other reagents may have degraded due to improper storage or handling.

  • Incorrect Microscope Settings: The excitation and emission wavelengths on your fluorescence microscope may not be correctly set for CalFluor 580 (Excitation/Emission Maxima: ~591/609 nm).

Q4: I'm observing high background fluorescence. What can I do?

While CalFluor probes are designed to be fluorogenic and reduce background, high background can still occur due to:

  • Autofluorescence: The cells or tissue themselves may have endogenous fluorescence.

  • Non-specific Binding: The probe may be non-specifically associating with cellular components.

  • Contaminated Reagents or Buffers: Some media components or buffers can be fluorescent.

  • Suboptimal Reaction Conditions: In some cases, high concentrations of the CalFluor dye can lead to background fluorescence, which can often be resolved with a single wash step.

Troubleshooting Guide: Poor Signal

This guide provides a systematic approach to diagnosing and resolving issues related to poor signal in your this compound experiments.

Diagram: Troubleshooting Workflow for Poor Signal

PoorSignalTroubleshooting start Start: Poor or No Signal check_alkyne 1. Verify Alkyne Incorporation start->check_alkyne check_reagents 2. Check Reagent Integrity check_alkyne->check_reagents Alkyne labeling confirmed fail Still No Signal (Consult Further) check_alkyne->fail No/low alkyne labeling optimize_reaction 3. Optimize Click Reaction Conditions check_reagents->optimize_reaction Reagents are viable check_reagents->fail Reagents degraded check_imaging 4. Verify Imaging Setup optimize_reaction->check_imaging Reaction conditions optimized optimize_reaction->fail Optimization fails success Signal Improved check_imaging->success Signal detected check_imaging->fail Setup correct, still no signal

Caption: A step-by-step workflow for troubleshooting poor or no signal in this compound experiments.

Step 1: Verify Alkyne Incorporation into Your Biomolecule

  • Rationale: The click reaction can only occur if the alkyne handle is present on your target molecule.

  • Action:

    • Use an independent method to confirm the successful labeling of your biomolecule with the alkyne tag. This could involve mass spectrometry or using an alternative detection method for the alkyne if available.

    • Optimize the metabolic labeling or conjugation protocol for alkyne incorporation. This may involve adjusting the concentration of the alkyne-modified precursor or increasing the incubation time.

Step 2: Check the Integrity of Your Reagents

  • Rationale: Degraded reagents are a common cause of reaction failure.

  • Action:

    • This compound: Ensure it has been stored correctly at -20°C and protected from light. Prepare fresh solutions in a suitable solvent like DMSO or water.

    • Copper Catalyst (for CuAAC): Prepare a fresh solution of the copper (II) sulfate and the reducing agent (e.g., sodium ascorbate) for each experiment. Sodium ascorbate solutions are particularly prone to oxidation.

    • Ligand (for CuAAC): Ensure the ligand (e.g., THPTA, BTTAA) is of high quality and used at the recommended concentration to protect the Cu(I) catalyst.

    • Strained Alkyne (for SPAAC): Check the quality and storage conditions of your strained cyclooctyne reagent.

Step 3: Optimize the Click Reaction Conditions

  • Rationale: The efficiency of the click reaction is highly dependent on the reaction parameters.

  • Action:

    • Increase Reactant Concentrations: A 2- to 10-fold molar excess of the this compound over the alkyne-labeled molecule is often recommended. You may also need to increase the concentration of the catalyst.

    • Optimize Incubation Time and Temperature: While many click reactions are fast, some systems may require longer incubation times. Most reactions are performed at room temperature, but gentle heating (e.g., 37°C) can sometimes improve efficiency, provided it does not harm your sample.

    • Ensure an Oxygen-Free Environment (for CuAAC): The active Cu(I) catalyst is sensitive to oxidation by atmospheric oxygen. Degassing your buffers or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Check for Interfering Substances: Buffers containing chelators like Tris can interfere with the copper catalyst. It is advisable to use non-chelating buffers such as PBS or HEPES. Thiols from reagents like DTT or cysteine residues in proteins can also inhibit the reaction.

Step 4: Verify Your Imaging Setup

  • Rationale: Even with a successful reaction, improper imaging settings will prevent signal detection.

  • Action:

    • Filter Sets: Ensure you are using the appropriate filter set for CalFluor 580, which has an excitation maximum around 591 nm and an emission maximum around 609 nm.

    • Exposure Time: Increase the exposure time on your camera. Fluorescent signals can sometimes be weak and require longer acquisition times.

    • Objective Lens: Use an objective with a high numerical aperture to collect as much light as possible.

Data Presentation: Recommended Reagent Concentrations for CuAAC

For successful copper-catalyzed click chemistry (CuAAC), the concentrations of the various components are critical. The following table summarizes typical concentration ranges found in published protocols.

ComponentTypical Concentration RangeNotes
Alkyne-labeled Biomolecule 1 - 50 µMLower concentrations may necessitate longer reaction times or higher concentrations of other reagents.
This compound 2 - 100 µMA 2- to 10-fold molar excess over the alkyne is generally recommended.
Copper(II) Sulfate (CuSO₄) 50 - 250 µMThis is the source of the copper catalyst.
Copper Ligand (e.g., THPTA) 250 - 1250 µMA 5:1 ligand to copper ratio is often suggested to protect the catalyst and prevent side reactions.
Reducing Agent (Sodium Ascorbate) 1 - 5 mMShould be prepared fresh and added last to initiate the reaction.

Experimental Protocols

General Protocol for CuAAC Labeling in Fixed Cells
  • Cell Culture and Alkyne Labeling: Culture and treat your cells with the desired alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid) for the appropriate duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes. Wash the cells three times with PBS.

  • Prepare the Click Reaction Cocktail:

    • Note: Prepare this cocktail fresh just before use.

    • In a microcentrifuge tube, combine the following in order:

      • PBS buffer

      • This compound (to a final concentration of 2-10 µM)

      • Copper(II) Sulfate (to a final concentration of 100 µM)

      • Copper Ligand (e.g., THPTA, to a final concentration of 500 µM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to the cocktail to a final concentration of 2 mM. Mix gently but thoroughly.

  • Labeling: Add the complete click reaction cocktail to your fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove unreacted components.

  • Imaging: Mount the coverslip and proceed with fluorescence microscopy using the appropriate filter set for CalFluor 580.

Diagram: CuAAC Experimental Workflow

CuAAC_Workflow start Start: Alkyne-labeled Cells fix_perm 1. Fix and Permeabilize Cells start->fix_perm prepare_cocktail 2. Prepare Fresh Click Cocktail (Azide, CuSO4, Ligand) fix_perm->prepare_cocktail add_ascorbate 3. Add Sodium Ascorbate (Initiate Reaction) prepare_cocktail->add_ascorbate incubate 4. Incubate with Cells (30-60 min, RT) add_ascorbate->incubate wash 5. Wash to Remove Unreacted Reagents incubate->wash image 6. Fluorescence Microscopy wash->image

Caption: A typical experimental workflow for labeling fixed cells using this compound via CuAAC.

References

Optimizing CalFluor 580 Azide for Robust Cell Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor 580 Azide. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to ensure successful cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic dye used for visualizing alkyne-modified biomolecules within cells.[1][2][3] Its fluorescence activates upon reaction with an alkyne through a process called Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[2] This "turn-on" mechanism is advantageous as it allows for "no-wash" imaging, minimizing background fluorescence from unreacted dye.[1] It is commonly used to label newly synthesized DNA, RNA, proteins, and glycans.

Q2: What is the optimal concentration of this compound for cell labeling?

The optimal concentration of this compound is highly dependent on the cell type, the specific biomolecule being targeted, and the experimental conditions. It is crucial to perform a titration to determine the ideal concentration for your specific application. However, a general starting range is between 1 µM and 10 µM.

Q3: Can this compound be used for live-cell imaging?

While this compound can be used for labeling live cells, the copper catalyst required for the click reaction can be toxic to cells. For live-cell imaging, it is recommended to use copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), if compatible with your experimental setup. If CuAAC must be used with live cells, it is essential to minimize the incubation time and the concentration of the copper catalyst.

Q4: How should I prepare and store this compound?

This compound is typically sold as a solid and should be stored at -20°C, desiccated. To use, prepare a stock solution in a suitable solvent like DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of the dye in the appropriate volume of DMSO. Store the stock solution at -20°C, protected from light.

Troubleshooting Guide

Problem 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

  • Inefficient Metabolic Labeling:

    • Cause: Insufficient incorporation of the alkyne-modified precursor (e.g., EdU for DNA, Ac4ManNAl for glycans) into the biomolecule of interest.

    • Solution: Increase the concentration of the metabolic label or extend the incubation time. Optimize these parameters for your specific cell line.

  • Ineffective Click Reaction:

    • Cause: The copper-catalyzed click reaction is sensitive to several factors. The Cu(I) catalyst can be oxidized to the inactive Cu(II) state.

    • Solution:

      • Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

      • Ensure the correct ratio of the copper-stabilizing ligand (e.g., THPTA) to copper sulfate is used (a 5:1 ratio is often recommended).

      • Degas your solutions to remove dissolved oxygen, which can inactivate the catalyst.

  • Incorrect Reagent Concentrations:

    • Cause: The concentration of this compound or other reaction components may be too low.

    • Solution: Perform a titration of the this compound to find the optimal concentration. Ensure that the azide probe is in excess relative to the alkyne-labeled biomolecule.

Problem 2: High Background Fluorescence

Possible Causes and Solutions:

  • Excess Dye Concentration:

    • Cause: While this compound is fluorogenic, very high concentrations can lead to non-specific binding and background signal.

    • Solution: Titrate the this compound to the lowest effective concentration.

  • Cell Autofluorescence:

    • Cause: Some cell types exhibit natural fluorescence.

    • Solution: Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a quenching agent or selecting a different fluorophore with a longer wavelength.

  • Inefficient Washing (if performed):

    • Cause: Although designed for no-wash protocols, if you do perform wash steps, they may be insufficient to remove all unbound dye.

    • Solution: Increase the number and duration of wash steps. Include a mild detergent like Tween-20 in the wash buffer.

Problem 3: Cell Toxicity or Death

Possible Causes and Solutions:

  • Copper Catalyst Toxicity:

    • Cause: The copper(I) catalyst used in the click reaction can be cytotoxic.

    • Solution:

      • Reduce the concentration of copper sulfate and the incubation time for the click reaction.

      • For live-cell imaging, consider using a copper-free click chemistry approach (SPAAC).

  • High Concentration of Metabolic Label:

    • Cause: High concentrations of the alkyne-modified metabolic precursor can sometimes be toxic to cells.

    • Solution: Perform a dose-response experiment to determine the maximum non-toxic concentration of the metabolic label for your cell line.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for this compound labeling. Note that these are starting points and should be optimized for your specific experimental conditions.

ParameterCell Type / ApplicationRecommended Starting ConcentrationIncubation TimeReference(s)
This compound Zebrafish Embryos (in vivo)1 µM5-20 minutes
HEK 293T Cells (live cell surface)10 µMNot specified
General Cell Culture1-10 µM30-60 minutes
Metabolic Label (Alkyne) EdU (DNA synthesis)10 µM2 hours to overnight
Ac4ManNAl (Glycan labeling)50 µM1-3 days
CuAAC Reagents Copper(II) Sulfate (CuSO₄)50 µM - 1 mM30-60 minutes
Ligand (e.g., THPTA)250 µM - 5 mM30-60 minutes
Sodium Ascorbate1 mM - 5 mM30-60 minutes

Experimental Protocols

Protocol 1: Labeling Newly Synthesized DNA with EdU and this compound
  • Metabolic Labeling:

    • Plate cells on coverslips at the desired density and allow them to adhere overnight.

    • Prepare a 10 µM solution of 5-ethynyl-2'-deoxyuridine (EdU) in your complete cell culture medium.

    • Replace the existing medium with the EdU-containing medium and incubate for the desired duration (e.g., 2 hours for actively dividing cells, longer for slow-growing cells) under standard culture conditions.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the "Click-it" reaction cocktail. For a 500 µL reaction, add the following in order:

      • 438 µL of PBS

      • 10 µL of a 10 mM this compound stock solution (final concentration: 200 µM, can be optimized)

      • 10 µL of a 50 mM Copper(II) Sulfate stock solution (final concentration: 1 mM)

      • 2 µL of a 500 mM Sodium Ascorbate stock solution (freshly prepared, final concentration: 2 mM)

    • Remove the PBS from the cells and add the "Click-it" reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium and image with a fluorescence microscope.

Protocol 2: Labeling Cell Surface Glycans with Ac4ManNAz and this compound
  • Metabolic Labeling:

    • Seed cells in an appropriate culture vessel.

    • Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) in DMSO (e.g., 10 mM).

    • Add Ac4ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days under their normal growth conditions to allow for metabolic incorporation of the azido sugar.

  • Cell Washing:

    • Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.

  • Click Reaction (Live Cells):

    • Prepare the click reaction mix in serum-free medium. For live-cell surface labeling, lower concentrations of copper are recommended.

    • A sample reaction mix could include: 10 µM this compound, 50 µM CuSO₄, 300 µM BTTAA ligand, and 5 mM sodium ascorbate.

    • Add the reaction mix to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C, protected from light.

  • Imaging:

    • Since this compound is fluorogenic, cells can be imaged directly without washing.

    • If background is high, a single wash step with PBS can be performed.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling & Reaction cluster_analysis Analysis cluster_optimization Optimization Loop cell_seeding Seed Cells metabolic_labeling Incubate with Alkyne Precursor cell_seeding->metabolic_labeling fix_perm Fix & Permeabilize (for intracellular targets) metabolic_labeling->fix_perm click_reaction Perform Click Reaction with this compound fix_perm->click_reaction wash Wash Cells click_reaction->wash imaging Fluorescence Imaging wash->imaging adjust_concentration Adjust Dye/Reagent Concentration imaging->adjust_concentration Suboptimal Signal? adjust_time Adjust Incubation Time imaging->adjust_time High Background? adjust_concentration->click_reaction adjust_time->metabolic_labeling

Caption: Experimental workflow for optimizing this compound labeling.

troubleshooting_tree start Start Troubleshooting issue What is the primary issue? start->issue no_signal Low or No Signal issue->no_signal Low Signal high_background High Background issue->high_background High Background cell_death Cell Toxicity issue->cell_death Toxicity check_metabolic Check Metabolic Labeling Efficiency no_signal->check_metabolic check_dye_conc Review Dye Concentration high_background->check_dye_conc check_copper Evaluate Copper Toxicity cell_death->check_copper check_click Verify Click Reaction Components check_metabolic->check_click Sufficient increase_metabolic Increase Precursor Conc./Time check_metabolic->increase_metabolic Inefficient fresh_reagents Use Fresh Reducing Agent check_click->fresh_reagents Old Reagents optimize_ratio Optimize Ligand:Copper Ratio check_click->optimize_ratio Suboptimal Ratio check_autofluorescence Assess Autofluorescence check_dye_conc->check_autofluorescence Optimal titrate_dye_down Decrease Dye Concentration check_dye_conc->titrate_dye_down Too High unstained_control Image Unstained Control check_autofluorescence->unstained_control Suspected reduce_copper Lower Copper Conc./Time check_copper->reduce_copper High use_spaac Consider Copper-Free Click check_copper->use_spaac Persistent

Caption: Troubleshooting decision tree for this compound labeling.

References

CalFluor 580 Azide photostability and photobleaching issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CalFluor 580 Azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorogenic dye, meaning it is initially non-fluorescent and becomes brightly fluorescent upon reaction with an alkyne-containing molecule through a copper-catalyzed or metal-free click reaction.[1][2][3][4] This property makes it ideal for "no-wash" imaging experiments, as the background from unreacted probes is minimal.[5] Its primary applications include the sensitive visualization of metabolically labeled biomolecules such as glycans, DNA, RNA, and proteins in cells, developing organisms like zebrafish, and tissue slices.

Q2: What are the spectral properties of this compound after reaction?

Once reacted with an alkyne to form its triazole conjugate, CalFluor 580 exhibits a red fluorescence. The key spectral characteristics are summarized in the table below.

Q3: Is this compound photostable?

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Possible Causes:

  • Inefficient Click Reaction: The copper-catalyzed alkyne-azide cycloaddition (CuAAC) may be incomplete.

  • Low Abundance of Target Molecule: The alkyne-labeled biomolecule of interest may be present at low levels.

  • Incorrect Filter Sets: The excitation and emission filters on the microscope may not be optimal for CalFluor 580.

  • Degradation of Reagents: The this compound or other reaction components may have degraded.

  • Suboptimal pH: The fluorescence of the CalFluor 580 triazole is sensitive to pH.

Troubleshooting Steps:

  • Optimize the Click Reaction:

    • Ensure the copper (I) catalyst is freshly prepared or properly stored. Use a copper ligand like TBTA or BTTAA to stabilize the Cu(I) oxidation state.

    • Verify the concentrations of all reaction components (azide, alkyne, copper sulfate, reducing agent, and ligand).

    • Increase the incubation time for the click reaction to ensure it goes to completion.

  • Increase Target Molecule Labeling:

    • Increase the concentration of the alkyne-containing metabolic label (e.g., EdU, AHA) or the labeling time.

  • Verify Microscope Settings:

    • Use a filter set appropriate for an excitation maximum of ~591 nm and an emission maximum of ~609 nm. Dyes with similar spectra include Alexa Fluor 594 and Texas Red.

  • Check Reagent Quality:

    • Store this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

    • Prepare fresh solutions of the click reaction components.

  • Maintain Optimal pH:

    • Ensure the imaging buffer is at a physiological pH (around 7.4), as the fluorescence of the Si-fluorescein-derived CalFluor 580 can be affected by pH changes.

Issue 2: High Background Fluorescence

Possible Causes:

  • Precipitation of Reagents: The copper catalyst or the dye itself may precipitate, leading to fluorescent aggregates.

  • Non-specific Binding: Although designed to minimize this, some non-specific binding of the dye to cellular components can occur.

  • Autofluorescence: The biological sample itself may exhibit natural fluorescence in the same spectral region.

Troubleshooting Steps:

  • Improve Reagent Solubility:

    • Ensure all components are fully dissolved before adding them to the sample. The use of 0.1 mg/mL BSA has been shown to help prevent the precipitation of the TBTA ligand. This compound is soluble in water and DMSO.

  • Include Wash Steps:

    • While designed for no-wash protocols, including a gentle wash step with buffer (e.g., PBS) after the click reaction can help remove any unbound probe or precipitates.

  • Use a Control Sample:

    • Image a control sample that has not been labeled with the alkyne to assess the level of autofluorescence and non-specific signal.

  • Optimize Imaging Parameters:

    • Reduce the exposure time or laser power to the minimum required for adequate signal from the target structure.

Issue 3: Rapid Photobleaching

Possible Causes:

  • High Excitation Light Intensity: Using excessive laser power or a high-intensity lamp setting will accelerate photobleaching.

  • Long Exposure Times: Continuous or prolonged exposure to the excitation light will lead to faster signal decay.

  • Presence of Reactive Oxygen Species (ROS): The imaging environment can contribute to the generation of ROS, which can destroy fluorophores.

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Use neutral density filters to reduce the intensity of the excitation light.

    • Use the shortest possible exposure time that provides a good signal-to-noise ratio.

    • For time-lapse imaging, increase the interval between acquisitions.

  • Use Antifade Reagents:

    • Mount the sample in an antifade mounting medium. These reagents work by scavenging free radicals and reducing the rate of photobleaching.

  • Optimize Image Acquisition:

    • Acquire images as quickly as possible after initiating the imaging session.

    • Focus on a region of the sample adjacent to the area of interest before moving to the target area for final image capture.

Quantitative Data

The following table summarizes the key photophysical properties of this compound upon reaction to form its corresponding triazole.

PropertyThis compoundCalFluor 580 TriazoleReference
Excitation Maximum (λex) Not Fluorescent591 nm
Emission Maximum (λem) Not Fluorescent609 nm
Quantum Yield (Φ) Not Applicable0.473
Fluorescence Enhancement Not Applicable189-fold

Note: All measurements were conducted in pH 7.4 phosphate-buffered saline.

Experimental Protocols

Protocol: Assessing Photostability of CalFluor 580 Triazole

This protocol describes a method to quantify the photobleaching rate of CalFluor 580 after it has been reacted with an alkyne-labeled biological sample.

  • Sample Preparation:

    • Prepare your biological sample (e.g., cultured cells) with metabolically incorporated alkynes (e.g., by incubating with EdU for DNA or Ac4ManNAl for glycans).

    • Perform the copper-catalyzed click reaction with 1-5 µM this compound to label the target biomolecules.

    • Mount the sample on a microscope slide, preferably using an antifade mounting medium if you wish to compare its effect.

  • Microscope Setup:

    • Use a confocal or widefield fluorescence microscope equipped with a suitable laser line (e.g., 594 nm) or filter set (e.g., for Texas Red).

    • Set the detector gain and offset to position the initial fluorescence signal within the dynamic range of the detector, avoiding saturation.

  • Photobleaching Experiment:

    • Select a region of interest (ROI) containing clearly labeled structures.

    • Set up a time-lapse acquisition sequence.

    • Continuously illuminate the ROI with the excitation light at a constant intensity.

    • Acquire an image at regular intervals (e.g., every 1-5 seconds) for a total duration that results in significant signal decay (e.g., 2-5 minutes).

    • Keep all acquisition parameters (laser power, exposure time, detector settings) constant throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no labeled structures.

    • Normalize the intensity values to the initial intensity (at time t=0).

    • Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching profile of CalFluor 580 under your specific experimental conditions.

Visualizations

cluster_observe Observation cluster_cause Potential Causes cluster_solution Solutions WeakSignal Weak/No Signal Cause_Reaction Inefficient Click Rxn WeakSignal->Cause_Reaction Cause_Target Low Target Abundance WeakSignal->Cause_Target Cause_Filters Incorrect Filters WeakSignal->Cause_Filters HighBg High Background Cause_Precipitate Reagent Precipitation HighBg->Cause_Precipitate Cause_Autofluor Autofluorescence HighBg->Cause_Autofluor Bleaching Rapid Photobleaching Cause_Intensity High Light Intensity Bleaching->Cause_Intensity Cause_Exposure Long Exposure Bleaching->Cause_Exposure Sol_OptimizeRxn Optimize Click Reaction Cause_Reaction->Sol_OptimizeRxn Sol_IncreaseLabel Increase Labeling Cause_Target->Sol_IncreaseLabel Sol_CheckFilters Verify Filters Cause_Filters->Sol_CheckFilters Sol_Wash Add Wash Steps Cause_Precipitate->Sol_Wash Sol_Control Use Autofluorescence Control Cause_Autofluor->Sol_Control Sol_ReduceLight Reduce Light/Exposure Cause_Intensity->Sol_ReduceLight Cause_Exposure->Sol_ReduceLight Sol_Antifade Use Antifade Media Cause_Exposure->Sol_Antifade

Caption: Troubleshooting workflow for common this compound issues.

cluster_reactants Reactants cluster_product Product CalFluor This compound (Non-Fluorescent) Catalyst Cu(I) Catalyst (Click Reaction) CalFluor->Catalyst Alkyne Alkyne-labeled Biomolecule Alkyne->Catalyst Triazole CalFluor 580 Triazole (Highly Fluorescent) Catalyst->Triazole Fluorescence 'Turn-On'

Caption: "Turn-on" mechanism of this compound via click chemistry.

References

Preventing non-specific binding of CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of CalFluor 580 Azide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorogenic dye containing an azide functional group. A key feature of CalFluor probes is that they are not fluorescent until they react with an alkyne group through a process called copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". This property is advantageous as it minimizes background fluorescence from unreacted probes, which is a common issue with traditional fluorescent dyes that require extensive washing steps to remove background signal. This compound is designed for sensitive biomolecule detection in various settings, including in cells and tissues, often under no-wash conditions.

Q2: What causes non-specific binding of this compound?

Even with fluorogenic probes, non-specific binding can occur, leading to high background signal and reduced signal-to-noise ratio. The primary causes include:

  • Hydrophobic Interactions: The dye molecule itself may have hydrophobic regions that can non-specifically associate with cellular components like lipids and proteins.

  • Ionic Interactions: Electrostatic interactions can occur between the charged portions of the dye molecule and oppositely charged biomolecules within the cell.

  • Inefficient Click Reaction: Suboptimal concentrations of the click chemistry reagents (copper sulfate, ligand, and reducing agent) can lead to side reactions or incomplete labeling of the target, contributing to background.

  • Inadequate Blocking: Failure to block non-specific binding sites on cellular surfaces and within the cell can allow the azide probe to adhere indiscriminately.

  • Insufficient Washing: While designed for no-wash applications, in cases of high background, insufficient washing may not adequately remove all unbound probe.

Q3: What are the key components of the click reaction, and how do they influence non-specific binding?

The copper-catalyzed click reaction involves several key components:

  • Copper (II) Sulfate (CuSO₄): The source of the copper catalyst. It is reduced in situ to the active Cu(I) state. Using too high a concentration can increase background and cytotoxicity.

  • Copper-Stabilizing Ligand (e.g., THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the active Cu(I) catalyst, improving reaction efficiency and reducing copper-mediated damage to biomolecules. A proper ligand-to-copper ratio is crucial for minimizing side reactions.

  • Reducing Agent (e.g., Sodium Ascorbate): Reduces Cu(II) to the catalytically active Cu(I). A fresh solution should always be used, as oxidized sodium ascorbate is ineffective and can contribute to background.

Optimizing the concentrations of these components is critical for achieving a high signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from your target molecule. The following troubleshooting guide provides a systematic approach to identify and resolve the source of the high background.

Troubleshooting Workflow for High Background

cluster_probe Troubleshoot Non-Specific Probe Binding cluster_reaction Troubleshoot Click Reaction start High Background Observed q1 Is a no-alkyne control also showing high background? start->q1 a1_yes Yes q1->a1_yes Non-specific probe binding a1_no No q1->a1_no Reaction-specific issue q2 Optimize Blocking Step a1_yes->q2 q5 Optimize Click Reagent Concentrations a1_no->q5 q3 Optimize Washing Steps q2->q3 q4 Titrate Probe Concentration q3->q4 end Improved Signal-to-Noise q4->end q6 Check Reagent Quality q5->q6 q6->end

Caption: A flowchart to diagnose and resolve high background fluorescence.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Inadequate Blocking Pre-incubate your fixed and permeabilized cells with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.
Insufficient Washing Increase the number and duration of wash steps after the click reaction. Using a buffer containing a mild detergent like Tween 20 can help remove unbound probe.
Probe Concentration Too High Titrate the concentration of this compound. A lower concentration may reduce background without significantly compromising the specific signal.
Suboptimal Click Reaction Conditions Optimize the concentrations of CuSO₄, THPTA, and sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared.
Autofluorescence If working with tissues or cell types known for high autofluorescence, consider using a fluorophore with a longer emission wavelength or employing spectral unmixing if your imaging system allows.

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBSInexpensive, readily available, generally effective for reducing hydrophobic interactions.[1]Can sometimes contain impurities that may interfere with the assay. For sensitive applications, use IgG-free BSA.[2]
Normal Goat/Donkey Serum 5-10% (v/v) in PBSContains a mixture of proteins that can effectively block a wide range of non-specific sites.[3]More expensive than BSA. The serum should be from a species different from the primary antibody host in immunofluorescence co-staining experiments.
Fish Gelatin 0.1-0.5% (w/v) in PBSLess likely to cross-react with mammalian antibodies compared to BSA or serum.May not be as effective as serum for all applications.
Issue 2: Weak or No Signal

A weak or absent signal can be equally frustrating. This guide will help you troubleshoot the potential causes.

Troubleshooting Workflow for Weak/No Signal

cluster_labeling Troubleshoot Alkyne Incorporation cluster_reaction Troubleshoot Click Reaction and Imaging start Weak or No Signal q1 Is the alkyne-labeled biomolecule present? start->q1 a1_yes Yes q1->a1_yes Proceed to reaction check a1_no No q1->a1_no Optimize labeling q4 Check click reagent concentrations and quality a1_yes->q4 q2 Increase concentration of alkyne-modified precursor a1_no->q2 q3 Increase incubation time with precursor q2->q3 end Strong Specific Signal q3->end q5 Verify imaging settings q4->q5 q5->end

Caption: A flowchart to diagnose and resolve weak or no fluorescence signal.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Inefficient Incorporation of Alkyne Increase the concentration of the alkyne-containing metabolic precursor or the incubation time to ensure sufficient labeling of the target biomolecule.
Inefficient Click Reaction Ensure that the concentrations of CuSO₄, THPTA, and sodium ascorbate are optimal. Always use a freshly prepared solution of sodium ascorbate. The reaction may be inhibited by certain buffer components, so using a recommended buffer like PBS is advisable.
Incorrect Imaging Settings Verify that the excitation and emission filters on your microscope are appropriate for CalFluor 580 (Excitation/Emission Maxima: ~591/609 nm). Ensure the exposure time is adequate to detect the signal.
Degradation of Reagents Store this compound and other click chemistry reagents as recommended by the manufacturer, protected from light and moisture.

Experimental Protocols

Key Experiment: Fluorescent Staining of Alkyne-Labeled Cellular Components

This protocol provides a general framework for labeling and imaging alkyne-modified biomolecules in cultured cells using this compound.

Experimental Workflow

cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on coverslips metabolic_labeling Incubate with alkyne-modified precursor cell_culture->metabolic_labeling fixation Fix cells (e.g., 4% PFA) metabolic_labeling->fixation permeabilization Permeabilize (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Block with 3% BSA in PBS permeabilization->blocking click_reaction Incubate with this compound click cocktail blocking->click_reaction washing Wash with PBS + 0.1% Tween 20 click_reaction->washing mounting Mount coverslip washing->mounting image_acquisition Acquire images on fluorescence microscope mounting->image_acquisition

Caption: Workflow for fluorescent labeling of cellular components using click chemistry.

Materials:

  • Adherent cells cultured on coverslips

  • Alkyne-containing metabolic precursor (e.g., EdU for DNA, an alkyne-modified amino acid for proteins)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • THPTA

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.1% Tween 20)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-containing metabolic precursor at a predetermined concentration and for a sufficient duration to allow incorporation into the target biomolecules.

  • Fixation: Wash the cells three times with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block with 3% BSA in PBS for 30-60 minutes at room temperature to reduce non-specific binding.[4]

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, a typical starting point is:

    • 93 µL PBS

    • 2 µL of 10 mM Sodium Ascorbate (freshly prepared)

    • 1 µL of 2 mM CuSO₄

    • 1 µL of 10 mM THPTA

    • 3 µL of 1 mM this compound Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20, followed by two washes with PBS alone.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples using a fluorescence microscope with appropriate filters for CalFluor 580 (Excitation: ~591 nm, Emission: ~609 nm).

Table 2: Recommended Starting Concentrations for Click Reaction Components

Component Stock Concentration Final Concentration Notes
This compound 1 mM in DMSO1-10 µMTitrate to find the optimal balance between signal and background.
CuSO₄ 20 mM in H₂O50-200 µMHigher concentrations may increase background and cytotoxicity in live-cell applications.
THPTA 100 mM in H₂O250-1000 µMA ligand-to-copper ratio of 5:1 is a good starting point.
Sodium Ascorbate 100 mM in H₂O1-5 mMAlways prepare fresh.

This technical support guide provides a comprehensive resource for researchers to troubleshoot and prevent non-specific binding of this compound, ensuring high-quality and reliable experimental results.

References

Impact of pH on CalFluor 580 Azide fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on CalFluor 580 Azide fluorescence. This information is intended for researchers, scientists, and drug development professionals utilizing this fluorogenic probe in their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to pH?

A1: Yes, the fluorescence of the triazole product formed after the click reaction of this compound is pH-sensitive. This is a characteristic of its fluorescein-based chemical structure. The fluorescence intensity is generally lower in acidic environments and increases as the pH becomes more alkaline.

Q2: What is the optimal pH range for imaging with CalFluor 580?

A2: For maximal and stable fluorescence signal, it is recommended to perform imaging in a buffer system with a pH of 7.4 or higher. Significant decreases in fluorescence can be observed at acidic pH values.

Q3: Why does the fluorescence of my CalFluor 580 labeled sample appear dim?

A3: Dim fluorescence could be due to several factors, one of which is an acidic local environment or imaging buffer. The protonation of the xanthene ring of the fluorophore at low pH leads to a decrease in fluorescence quantum yield[1]. Ensure your imaging buffer is at a physiological or slightly alkaline pH (7.4 or above). Other factors could include inefficient click reaction, low target abundance, or photobleaching.

Q4: Can I use CalFluor 580 for experiments in acidic organelles?

A4: Caution should be exercised when using CalFluor 580 to study acidic organelles like lysosomes or endosomes. The acidic environment within these compartments will likely reduce the fluorescence intensity of the probe, potentially leading to an underestimation of the signal. For such applications, consider using a pH-insensitive dye or a dye specifically designed for acidic environments.

Q5: How does the pH sensitivity of CalFluor 580 compare to other CalFluor dyes?

A5: The fluorescein-based CalFluor dyes, such as CalFluor 488 and CalFluor 580, exhibit pH sensitivity. In contrast, rhodamine-based CalFluor dyes (e.g., CalFluor 555 and CalFluor 647) are generally less sensitive to pH changes in the physiological range[1].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Imaging buffer pH is too low.Check the pH of your imaging buffer and adjust to 7.4 or slightly higher. If imaging live cells, ensure the culture medium is not acidic due to cellular metabolism.
Incomplete click reaction.Ensure all components of the click reaction (copper catalyst, reducing agent, ligand) are fresh and used at the recommended concentrations.
Low concentration of the target molecule.Increase the labeling time or the concentration of the alkyne-modified substrate.
Signal fades quickly Photobleaching.Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium for fixed samples.
High background fluorescence Incomplete removal of unreacted probe.This compound is a fluorogenic probe, meaning it has low fluorescence until it reacts with an alkyne. However, for critical applications, a wash step after the click reaction can help reduce any residual background.
Autofluorescence from the sample.Use appropriate spectral unmixing if your imaging system supports it, or image in a spectral region with less autofluorescence if possible.
Inconsistent fluorescence between samples Variation in the pH of the imaging buffer or local environment.Prepare a fresh, large batch of imaging buffer and use it for all samples in a comparative experiment. Ensure consistent cell health and density.

Quantitative Data

The following table summarizes the pH-dependent fluorescence of the CalFluor 580-triazole product. The data is estimated from graphical representations in the supporting information of Shieh et al., 2015, and is normalized to the fluorescence intensity at pH 9.4.

pHNormalized Fluorescence Intensity (%)
5.4~20%
6.4~45%
7.4~80%
8.4~95%
9.4100%

Experimental Protocols

Protocol for Measuring pH-Dependent Fluorescence of CalFluor 580-Triazole

This protocol describes how to determine the fluorescence intensity of the CalFluor 580-triazole conjugate at different pH values.

Materials:

  • This compound

  • An alkyne-containing molecule (e.g., an alkyne-modified peptide or oligonucleotide)

  • Copper(II) sulfate (CuSO₄)

  • A copper ligand (e.g., BTTAA)

  • A reducing agent (e.g., sodium ascorbate)

  • A series of buffers at different pH values (e.g., citrate, phosphate, and borate buffers covering a range from pH 4 to 10)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare the CalFluor 580-triazole conjugate:

    • Perform a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to your alkyne-containing molecule of choice.

    • Purify the resulting triazole conjugate to remove unreacted starting materials.

  • Prepare solutions at different pHs:

    • Prepare a stock solution of the CalFluor 580-triazole conjugate in a suitable solvent (e.g., DMSO or water).

    • For each pH value to be tested, dilute the stock solution to a final concentration of 1 µM in the corresponding buffer.

  • Measure fluorescence:

    • Transfer the solutions to a cuvette or a microplate.

    • Using a fluorometer or plate reader, excite the samples at the excitation maximum of CalFluor 580 (~591 nm) and record the emission spectrum or the fluorescence intensity at the emission maximum (~609 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Normalize the data to the highest fluorescence value to visualize the pH-dependent trend.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_triazole Prepare CalFluor 580-Triazole Conjugate prep_solutions Prepare 1 µM Solutions of Conjugate in Buffers prep_triazole->prep_solutions prep_buffers Prepare Buffers at Various pHs prep_buffers->prep_solutions measure_fluorescence Measure Fluorescence (Ex: 591 nm, Em: 609 nm) prep_solutions->measure_fluorescence plot_data Plot Fluorescence Intensity vs. pH measure_fluorescence->plot_data normalize_data Normalize Data plot_data->normalize_data

Caption: Experimental workflow for determining the pH sensitivity of CalFluor 580.

ph_impact_pathway cluster_environment Cellular Environment cluster_fluorophore CalFluor 580 State acidic Acidic pH (e.g., Lysosome) protonated Protonated Xanthene Ring (Low Fluorescence) acidic->protonated neutral Neutral/Alkaline pH (e.g., Cytosol, Nucleus) deprotonated Deprotonated Xanthene Ring (High Fluorescence) neutral->deprotonated low_signal Dim Signal protonated->low_signal Reduced Quantum Yield high_signal Bright Signal deprotonated->high_signal High Quantum Yield

Caption: Impact of environmental pH on the fluorescence of CalFluor 580.

References

CalFluor 580 Azide cytotoxicity assessment in live cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor 580 Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of this compound in live cells and to offer solutions for common issues encountered during experimentation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving potential issues during your experiments with this compound.

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Suboptimal probe concentration (too high).2. Incomplete removal of unbound probe (if not using a no-wash protocol).3. Autofluorescence from cells or medium.4. Non-specific binding of the probe.1. Titrate this compound concentration to determine the optimal signal-to-noise ratio.2. If applicable, ensure thorough washing steps with an appropriate buffer (e.g., PBS).3. Use a phenol red-free medium and check for cellular autofluorescence before labeling. If autofluorescence is high, consider using a different fluorophore with a distinct spectral profile.4. Include appropriate controls, such as cells not labeled with the alkyne-modified biomolecule, to assess non-specific binding.
Weak or No Signal 1. Suboptimal probe concentration (too low).2. Inefficient click reaction.3. Low incorporation of the alkyne-modified biomolecule.4. Photobleaching.1. Increase the concentration of this compound.2. Optimize click chemistry conditions (e.g., catalyst concentration, reaction time). For copper-catalyzed reactions, ensure the freshness of the sodium ascorbate solution.3. Verify the incorporation of the alkyne-tagged molecule using a positive control or an alternative detection method.4. Minimize exposure to excitation light. Use an anti-fade mounting medium if imaging fixed cells. For live cells, use the lowest possible laser power and exposure time.
Evidence of Cell Stress or Death (e.g., membrane blebbing, detachment) 1. Cytotoxicity of the this compound probe at the concentration used.2. Toxicity of the copper catalyst (in CuAAC reactions).3. Phototoxicity from excessive exposure to excitation light.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound (see Experimental Protocol below).2. For live-cell imaging, consider using a copper-free click chemistry approach (e.g., with a cyclooctyne). If using CuAAC, use a copper-chelating ligand like THPTA to reduce toxicity.[1]3. Reduce illumination intensity and/or exposure time. Use a more sensitive detector if available.
Inconsistent Staining Between Samples 1. Variation in cell density or health.2. Inconsistent incubation times or temperatures.3. Pipetting errors.1. Ensure consistent cell seeding density and monitor cell health prior to and during the experiment.2. Standardize all incubation steps precisely.3. Use calibrated pipettes and ensure accurate reagent dispensing.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for live-cell imaging?

A1: this compound is a fluorogenic probe, meaning it is virtually non-fluorescent until it reacts with an alkyne-modified molecule via a click reaction. This property allows for "no-wash" imaging, which significantly reduces background fluorescence and simplifies experimental workflows, making it ideal for visualizing biomolecules in their native cellular environment.

Q2: Is this compound cytotoxic to live cells?

A2: While all exogenous molecules have the potential to induce cytotoxicity at high concentrations or with prolonged exposure, fluorogenic probes like this compound are generally designed for biocompatibility. However, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. A primary source of cytotoxicity in experiments using this probe is often the copper catalyst required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, rather than the dye itself. For sensitive live-cell applications, a copper-free click chemistry approach is recommended.

Q3: What is the mechanism of action for this compound?

A3: this compound's fluorescence is quenched in its native state. When it reacts with an alkyne-containing molecule through a click reaction (either copper-catalyzed or strain-promoted), a stable triazole is formed. This chemical transformation disrupts the quenching mechanism, leading to a significant increase in fluorescence.

Q4: What concentration of this compound should I use for my experiments?

A4: The optimal concentration can vary depending on the cell type, the abundance of the target molecule, and the specific click chemistry method used. It is recommended to perform a dose-response experiment to determine the ideal concentration that provides a strong signal with minimal cytotoxicity. A starting point for optimization is often in the low micromolar range (e.g., 1-10 µM).

Q5: How can I minimize phototoxicity during imaging?

A5: To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a detectable signal. If possible, use a spinning disk confocal or a light-sheet microscope, which are generally less phototoxic than traditional point-scanning confocal microscopes. Additionally, using a phenol red-free imaging medium can reduce the generation of reactive oxygen species.

Data Presentation

The following table summarizes recommended starting concentrations and incubation times for assessing the cytotoxicity of this compound. Note that these are general guidelines, and optimization for your specific cell line and experimental setup is essential.

Parameter Recommended Range Notes
This compound Concentration 0.1 - 25 µMStart with a broad range to identify the optimal concentration.
Incubation Time 30 minutes - 24 hoursShorter incubation times are generally preferred for live-cell imaging to minimize potential long-term effects.
Cell Type Various (e.g., HeLa, Jurkat, CHO)Cytotoxicity can be cell-line dependent; therefore, it is crucial to test your specific cell line.[1]

Experimental Protocols

Protocol for Assessing Cytotoxicity of this compound in Live Cells

This protocol outlines a method to determine the effect of this compound on cell viability and proliferation using a standard MTT or resazurin-based assay.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere and resume proliferation for 24 hours.

  • Dose-Response Setup: Prepare a serial dilution of this compound in a complete cell culture medium. The concentration range should be broad enough to identify any potential cytotoxic effects (e.g., 0.1 µM to 25 µM). Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the dye) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for a duration relevant to your planned imaging experiment (e.g., 4, 12, or 24 hours).

  • Viability Assay (MTT Example):

    • After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Mandatory Visualization

Cytotoxicity_Assessment_Workflow Cytotoxicity Assessment Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_outcome Outcome cell_seeding Seed cells in 96-well plate dye_prep Prepare serial dilutions of this compound incubation Incubate cells with dye for desired time points dye_prep->incubation viability_assay Perform cell viability assay (e.g., MTT) incubation->viability_assay read_plate Measure absorbance with plate reader viability_assay->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_data Plot dose-response curve and determine IC50 calc_viability->plot_data optimal_conc Determine optimal non-toxic concentration plot_data->optimal_conc

Caption: Workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with CalFluor® 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor® 580 Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding solubility issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is CalFluor® 580 Azide and what are its primary applications?

CalFluor® 580 Azide is a fluorogenic azide probe used in copper-catalyzed (CuAAC) or metal-free click chemistry reactions.[1][2] It is designed to be non-fluorescent until it reacts with an alkyne-modified molecule, which minimizes background fluorescence and allows for no-wash imaging of biomolecules such as glycans, proteins, DNA, and RNA in live cells, tissues, and in vivo.[1][3]

Q2: In which solvents is CalFluor® 580 Azide soluble?

CalFluor® 580 Azide is primarily soluble in water and dimethyl sulfoxide (DMSO).[1] For experimental use, a common stock solution is prepared in a mixture of water and an organic co-solvent like acetonitrile.

Q3: I've observed precipitation of CalFluor® 580 Azide in my aqueous buffer. What could be the cause?

Precipitation of CalFluor® 580 Azide in aqueous buffers can be attributed to several factors:

  • pH of the Buffer: CalFluor® 580 is a fluorescein-based dye, and its solubility can be pH-dependent. Changes in pH can affect the ionization state of the molecule, potentially leading to decreased solubility.

  • High Salt Concentrations: While not explicitly documented for CalFluor® 580 Azide, high salt concentrations in buffers can sometimes reduce the solubility of organic dyes.

  • Concentration Exceeding Solubility Limit: The final concentration of the dye in your experimental buffer may have exceeded its solubility limit.

  • Aggregation: At high concentrations, fluorescent dyes can form aggregates, which may lead to precipitation.

Q4: How can I prevent my CalFluor® 580 Azide from precipitating during my experiment?

To prevent precipitation, consider the following:

  • Optimize Dye Concentration: Use the lowest effective concentration of the dye for your application.

  • Proper Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or a water/acetonitrile mixture) and dilute it to the final working concentration in your aqueous buffer just before use.

  • pH Considerations: Ensure the pH of your buffer is compatible with the dye. Most biological buffers with a pH around 7.4 are suitable.

  • Gentle Mixing: When preparing your working solution, ensure thorough but gentle mixing to avoid introducing air bubbles, which can sometimes promote precipitation.

Q5: What are the visual signs of CalFluor® 580 Azide aggregation, and how can I address it?

Aggregation of fluorescent dyes can manifest as a decrease in fluorescence intensity (quenching) or a shift in the fluorescence spectrum. Visually, you might observe a slight turbidity or the formation of visible particulates in your solution. To address aggregation, you can try:

  • Sonication: Brief sonication of the stock solution or the final working solution can help to break up small aggregates.

  • Lowering the Concentration: Diluting the dye solution is the most straightforward way to reduce aggregation.

  • Using a Surfactant: In some cases, a small amount of a non-ionic surfactant, such as Tween-20, can help to prevent aggregation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the lyophilized powder Inappropriate solvent selection.Use high-purity, anhydrous DMSO or a 4:1 water/acetonitrile mixture to prepare the initial stock solution. Vortex thoroughly to ensure complete dissolution.
Precipitation upon dilution into aqueous buffer The final concentration is too high.Perform a concentration titration to determine the optimal working concentration for your specific buffer system. Start with a lower concentration and gradually increase it.
Buffer incompatibility (e.g., pH, high salt).Test the solubility in a small volume of your buffer before preparing a large batch. If precipitation occurs, consider adjusting the pH or using a different buffer system.
The stock solution was not fully dissolved.Ensure the stock solution is completely clear before diluting it. If necessary, briefly sonicate the stock solution.
Low fluorescence signal in the final experiment Dye has precipitated out of solution.Visually inspect your solutions for any signs of precipitation. If observed, follow the steps to improve solubility.
Aggregation-induced quenching.Prepare fresh working solutions and avoid high concentrations. Consider the use of anti-aggregation agents if the problem persists.

Experimental Protocols

Protocol 1: Preparation of a 1 mM CalFluor® 580 Azide Stock Solution

This protocol is adapted from published experimental procedures.

Materials:

  • CalFluor® 580 Azide (lyophilized powder)

  • High-purity water (e.g., Milli-Q®)

  • Acetonitrile (MeCN)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized CalFluor® 580 Azide to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 4:1 (v/v) solution of water and acetonitrile.

  • Add the appropriate volume of the 4:1 water/acetonitrile solvent to the vial of CalFluor® 580 Azide to achieve a final concentration of 1 mM. For example, for 1 mg of CalFluor® 580 Azide (MW = 878.1 g/mol ), add approximately 1.14 mL of the solvent mixture.

  • Vortex the solution thoroughly until the dye is completely dissolved. The solution should be a clear, dark red.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: General Protocol for a Copper-Catalyzed Click Chemistry Reaction

This is a general starting point for a click chemistry reaction. Optimal conditions may vary depending on the specific biomolecule and experimental setup.

Materials:

  • Alkyne-modified biomolecule

  • CalFluor® 580 Azide stock solution (1 mM)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Ligand stock solution (e.g., BTTAA or TBTA in DMSO)

  • Reducing agent stock solution (e.g., freshly prepared sodium ascorbate, 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add the CalFluor® 580 Azide stock solution to the desired final concentration (e.g., 1-10 µM).

  • Add the copper(II) sulfate and ligand to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature, protected from light, for the desired amount of time (typically 30-60 minutes).

  • Proceed with your downstream application (e.g., imaging, flow cytometry).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Click Reaction cluster_analysis Downstream Analysis A Dissolve CalFluor® 580 Azide in 4:1 H₂O/MeCN to make 1 mM stock C Combine biomolecule, CalFluor® 580 Azide, CuSO₄, and ligand A->C B Prepare alkyne-labeled biomolecule in buffer B->C D Initiate reaction with Sodium Ascorbate C->D E Incubate at room temperature D->E F Imaging, Flow Cytometry, etc. E->F

Caption: A general experimental workflow for using CalFluor® 580 Azide in a click chemistry reaction.

troubleshooting_logic A Observe Precipitation of CalFluor® 580 Azide B Is the stock solution fully dissolved? A->B C Sonicate stock solution briefly B->C No D Is the working concentration too high? B->D Yes C->D E Lower the working concentration D->E Yes F Is the buffer pH appropriate? D->F No E->F G Adjust buffer pH or choose a different buffer F->G No H Problem Resolved F->H Yes G->H

References

CalFluor 580 Azide signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to improve the signal-to-noise ratio in experiments using CalFluor 580 Azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it "fluorogenic"?

This compound is a fluorescent probe designed for bioorthogonal labeling via click chemistry.[1] It is considered "fluorogenic" because the azide form of the molecule is not fluorescent.[1][2][3][4] Only after it reacts with an alkyne-modified biomolecule through a copper-catalyzed or metal-free click reaction does it form a triazole product that is highly fluorescent. This property is a significant advantage as it minimizes background fluorescence from unreacted probes, leading to a higher signal-to-noise ratio, and often enables sensitive detection under no-wash conditions.

Q2: What are the primary causes of a low signal-to-noise ratio in my experiment?

A low signal-to-noise ratio can stem from two main issues: low signal or high background.

  • Sources of Low Signal:

    • Inefficient Metabolic Labeling: Insufficient incorporation of the alkyne-modified metabolic precursor into the target biomolecule (e.g., glycans, DNA, RNA, proteins).

    • Suboptimal Click Reaction: Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), potentially due to incorrect catalyst concentration, degraded reagents, or presence of inhibitors.

    • Low Target Abundance: The biomolecule of interest may be expressed at very low levels.

    • Photobleaching: Excessive exposure to excitation light during imaging can destroy the fluorophore.

  • Sources of High Background:

    • Non-specific Binding: While this compound is designed to reduce background from unreacted probes, non-specific binding of the probe to cellular components can still occur.

    • Autofluorescence: Cells and culture media can have endogenous molecules that fluoresce in the same spectral range.

    • Contamination: Contaminants in reagents or on imaging equipment can contribute to background fluorescence.

Q3: How can I optimize the click chemistry reaction for a better signal?

Optimizing the click reaction is crucial for maximizing your signal. Key parameters to consider are:

  • Reagent Concentration: Ensure optimal concentrations of the copper (I) catalyst, a copper-protecting ligand (e.g., BTTAA), and a reducing agent like sodium ascorbate. Titrate these components to find the best balance for your specific cell type and experimental setup.

  • Reagent Quality: Use fresh, high-quality reagents. Prepare the sodium ascorbate solution immediately before use as it degrades in solution.

  • Incubation Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Typical incubation times range from 20 minutes to one hour at room temperature.

  • Permeabilization: For intracellular targets, ensure adequate cell permeabilization to allow all click chemistry reagents to access the alkyne-labeled biomolecules.

Q4: My background fluorescence is high despite using a fluorogenic probe. What can I do?

Even with a fluorogenic probe, you can take steps to reduce background:

  • Washing Steps: Although this compound is suitable for no-wash protocols, incorporating gentle washing steps after the click reaction can help remove any non-specifically bound probe.

  • Blocking: Use a blocking buffer (e.g., BSA) before adding the click reaction cocktail to minimize non-specific binding sites.

  • Use Appropriate Media: When imaging live cells, use phenol red-free imaging media to reduce background autofluorescence.

  • Optimize Imaging Settings: Reduce exposure time or laser power to the minimum required to obtain a good signal. This also helps prevent photobleaching. Use appropriate filter sets to specifically capture the emission from this compound.

Photophysical & Performance Data

The fluorogenic nature of this compound results in a significant increase in fluorescence upon reaction with an alkyne. The quantitative data below highlights its performance characteristics.

PropertyThis compound (Unreacted)CalFluor 580 Triazole (Reacted)Reference
Excitation Max (nm) ~588591
Emission Max (nm) ~611609
Quantum Yield (Φ) 0.00250.473
Fluorescence Turn-On -189-fold enhancement

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Signal Inefficient alkyne incorporation: The metabolic precursor (e.g., EdU, AHA) was not efficiently incorporated.• Increase the concentration or incubation time of the alkyne-labeled precursor.• Ensure cells are healthy and metabolically active.
Suboptimal click reaction: Reagents are degraded, concentrations are incorrect, or incubation is too short.• Prepare fresh sodium ascorbate solution for each experiment.• Titrate copper and ligand concentrations.• Increase reaction time.
Poor reagent accessibility: For intracellular targets, cells are not properly permeabilized.• Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100, saponin).
Incorrect imaging settings: Excitation/emission filters are mismatched for the dye.• Use a filter set appropriate for this compound (Ex/Em: 591/609 nm). Spectrally similar dyes include Alexa Fluor 594 and Texas Red.
High Background Cellular autofluorescence: Intrinsic fluorescence from the cells or medium.• Use phenol red-free medium for live-cell imaging.• Include an "unlabeled" control sample (no dye) to assess the level of autofluorescence.
Non-specific probe binding: The azide probe is binding to cellular components other than the target.• Add a blocking step (e.g., with BSA) before the click reaction.• Include a gentle wash step with PBS after the click reaction.
High probe concentration: Using too much this compound.• Perform a titration to find the lowest effective concentration of the probe. A typical starting concentration is 1-10 µM.
Patchy or Uneven Staining Uneven permeabilization: Inconsistent access of reagents to intracellular targets.• Ensure cells are fully submerged in the permeabilization buffer and mix gently.
Cell clumping: Cells are not in a monolayer, preventing uniform labeling.• Ensure proper cell seeding to avoid clumps.
Rapid Photobleaching Excessive excitation light: High laser power or long exposure times are damaging the fluorophore.• Reduce laser power and/or exposure time.• Use an anti-fade mounting medium for fixed samples.• Acquire images efficiently to minimize light exposure.

Experimental Protocols & Workflows

General Protocol for Labeling Intracellular Proteins in Fixed Cells

This protocol provides a general framework. Optimization may be required for specific cell types and targets.

  • Metabolic Labeling: Culture cells with an alkyne-containing metabolic precursor (e.g., L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) for nascent proteins) for a desired period (typically 1-24 hours).

  • Cell Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare a fresh "Click Reaction Cocktail". For a 1 mL final volume, add reagents in the following order:

      • 880 µL of PBS

      • 10 µL of this compound (from a 1 mM stock in DMSO, for a 10 µM final concentration)

      • 20 µL of Copper(II) Sulfate (from a 50 mM stock)

      • 40 µL of Copper-protecting ligand (e.g., BTTAA, from a 50 mM stock)

      • 50 µL of Sodium Ascorbate (from a 100 mM stock, must be freshly made )

    • Wash cells three times with PBS.

    • Aspirate the final wash and add the Click Reaction Cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Imaging: Mount the coverslip with an anti-fade mounting medium. Image using a fluorescence microscope with appropriate filters for the 591/609 nm excitation/emission profile.

Diagrams of Workflows and Logic

experimental_workflow cluster_prep Cell & Biomolecule Preparation cluster_labeling Fluorogenic Labeling cluster_analysis Analysis A 1. Culture Cells B 2. Add Alkyne-labeled Metabolic Precursor A->B C 3. Incubate to Allow Biomolecule Incorporation B->C D 4. Fix & Permeabilize Cells (for intracellular) C->D E 5. Prepare Click Cocktail: This compound, Cu(II), Ligand, Reductant F 6. Add Cocktail & Incubate (Click Reaction Occurs) E->F G 7. Wash Cells (Optional but Recommended) F->G H 8. Mount & Image (Ex: 591nm, Em: 609nm) G->H I 9. Analyze Signal vs. Noise H->I

Caption: Experimental workflow for labeling biomolecules with this compound.

fluorogenic_mechanism cluster_off LOW Fluorescence ('OFF') cluster_on HIGH Fluorescence ('ON') Azide CalFluor 580 Azide Triazole CalFluor 580 Triazole Azide->Triazole + Click Reaction (CuAAC) Alkyne Alkyne-tagged Biomolecule Alkyne->Triazole

Caption: Fluorogenic "turn-on" mechanism of this compound via click chemistry.

Caption: Logical troubleshooting guide for low signal-to-noise ratio issues.

References

Fixing and permeabilization methods compatible with CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CalFluor 580 Azide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this compound in their experiments, particularly in workflows requiring cell fixation and permeabilization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic azide probe used for visualizing alkyne-tagged biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. A key feature of CalFluor dyes is that they are fluorogenic, meaning they are not fluorescent until they react with their target alkyne.[1][2] This property significantly reduces background fluorescence and eliminates the need for wash steps to remove unreacted probe, making it ideal for sensitive biomolecule detection in various contexts, including in cells and tissues.[1][2]

Q2: Can this compound be used on fixed and permeabilized cells?

Yes, this compound is compatible with standard fixation and permeabilization protocols, allowing for the detection of intracellular alkyne-labeled molecules.[3] The robust nature of the triazole linkage formed during the click reaction ensures signal stability throughout the staining and washing steps.

Q3: Which fixation method is recommended for use with this compound?

Both paraformaldehyde (PFA) and methanol-based fixation methods can be used prior to this compound staining.

  • Paraformaldehyde (PFA): A crosslinking fixative that preserves cellular morphology well. It is a common choice for immunofluorescence and is compatible with subsequent click chemistry reactions.

  • Methanol: A denaturing fixative that also permeabilizes the cell membrane. It is a faster fixation method but may alter some protein structures.

The choice between PFA and methanol will depend on the specific requirements of your experiment, such as the need to preserve particular epitopes for co-staining with antibodies.

Q4: Which permeabilization agent is compatible with this compound?

Detergent-based permeabilization agents are compatible with this compound staining. The two most common choices are:

  • Triton™ X-100: A non-ionic detergent that effectively permeabilizes both the plasma and nuclear membranes, allowing access to intracellular and nuclear targets.

  • Saponin: A milder non-ionic detergent that selectively permeabilizes the plasma membrane by interacting with cholesterol. This makes it a good choice for preserving the integrity of intracellular membranes.

Q5: Can I perform simultaneous immunofluorescence and this compound staining?

Yes, it is possible to combine immunofluorescence with this compound staining. However, the order of the steps is crucial. It is generally recommended to perform the click chemistry reaction before antibody incubation to avoid any potential steric hindrance from the antibodies or interference of the antibody buffer components with the copper catalyst.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Triton™ X-100 Permeabilization followed by this compound Staining

This protocol is suitable for detecting intracellular alkyne-labeled biomolecules while preserving cellular morphology.

Workflow Diagram:

PFA_Triton_Workflow A 1. Cell Culture and Alkyne Labeling B 2. Wash with PBS A->B C 3. Fix with 4% PFA B->C D 4. Wash with PBS C->D E 5. Permeabilize with 0.2% Triton™ X-100 D->E F 6. Wash with PBS E->F G 7. Click Reaction with this compound F->G H 8. Wash G->H I 9. (Optional) Antibody Staining H->I J 10. Mount and Image I->J

Caption: PFA fixation and Triton™ X-100 permeabilization workflow.

Methodology:

  • Cell Culture and Labeling: Culture cells and introduce the alkyne-labeled molecule of interest for the desired time.

  • Washing: Wash cells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Permeabilize cells with 0.2% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 85 µL PBS

      • 2 µL of 20 mM CuSO₄

      • 8 µL of 50 mM THPTA (or other copper ligand)

      • 1 µL of 1 M sodium ascorbate (freshly prepared)

      • 4 µL of 1 mM this compound in DMSO

    • Incubate cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Optional Antibody Staining: If performing immunofluorescence, proceed with your standard blocking and antibody incubation protocol.

  • Mounting and Imaging: Mount the sample and image using a fluorescence microscope with appropriate filters for CalFluor 580 (Excitation/Emission: ~591/609 nm).

Protocol 2: Methanol Fixation and Permeabilization followed by this compound Staining

This protocol offers a faster alternative for fixation and permeabilization.

Workflow Diagram:

Methanol_Workflow A 1. Cell Culture and Alkyne Labeling B 2. Wash with PBS A->B C 3. Fix and Permeabilize with cold Methanol B->C D 4. Wash with PBS C->D E 5. Click Reaction with this compound D->E F 6. Wash E->F G 7. (Optional) Antibody Staining F->G H 8. Mount and Image G->H

Caption: Methanol fixation and permeabilization workflow.

Methodology:

  • Cell Culture and Labeling: Culture cells and introduce the alkyne-labeled molecule of interest.

  • Washing: Wash cells twice with PBS.

  • Fixation and Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash cells three times with PBS.

  • Click Reaction: Follow step 7 from Protocol 1.

  • Washing: Wash cells three times with PBS.

  • Optional Antibody Staining: Proceed with your standard immunofluorescence protocol.

  • Mounting and Imaging: Mount and image the sample.

Troubleshooting Guide

Problem Possible Cause Solution
No or Weak Signal Inefficient incorporation of the alkyne-labeled molecule.Optimize the concentration and incubation time of the alkyne-labeled substrate.
Incomplete click reaction.- Ensure the sodium ascorbate solution is freshly prepared as it oxidizes quickly.- Use a copper ligand like THPTA or TBTA to protect the Cu(I) catalyst from oxidation.- Increase the incubation time of the click reaction.
Degraded this compound.Store the this compound stock solution at -20°C, protected from light and moisture.
Incompatible buffer components.Avoid using buffers containing chelating agents (e.g., EDTA) or reducing agents (e.g., DTT, β-mercaptoethanol) during the click reaction as they can interfere with the copper catalyst.
High Background Insufficient washing after fixation and permeabilization.Increase the number and duration of PBS washes after fixation and permeabilization steps.
Non-specific binding of the dye.Although CalFluor dyes are fluorogenic, at very high concentrations, there might be some non-specific binding. Ensure you are using the recommended concentration of this compound.
Autofluorescence from the cells or fixative.- PFA fixation can sometimes lead to autofluorescence. You can include a quenching step with 0.1 M glycine or sodium borohydride in PBS for 10 minutes after fixation.- Use a mounting medium with an antifade reagent.
Cell Morphology is Poor Harsh fixation or permeabilization.- Reduce the concentration or incubation time of the fixative or permeabilization agent.- For sensitive cells, consider using a milder permeabilization agent like saponin.
Cells detached from the coverslip.- Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence.- Be gentle during washing steps.

Data Summary Table: Fixation and Permeabilization Method Comparison

Method Fixation Principle Permeabilization Principle Pros Cons
PFA + Triton™ X-100 Crosslinking of proteinsSolubilization of lipids from all membranes- Excellent preservation of cellular morphology- Good for nuclear and cytoplasmic targets- Can mask some epitopes- May induce autofluorescence
Methanol Denaturation and precipitation of proteinsDissolves membrane lipids- Fast and simple- Simultaneously fixes and permeabilizes- Can alter protein conformation- May not be suitable for all antibodies
PFA + Saponin Crosslinking of proteinsSelective removal of cholesterol from the plasma membrane- Good preservation of intracellular membranes- Milder than Triton™ X-100- May not efficiently permeabilize the nuclear membrane- Permeabilization is reversible and requires saponin in subsequent buffers

References

Validation & Comparative

A Head-to-Head Comparison: CalFluor 580 Azide vs. Alexa Fluor 594 Azide for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes is a critical determinant of experimental success. For researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, CalFluor 580 Azide and Alexa Fluor 594 Azide represent two prominent, yet functionally distinct, options for the detection and visualization of alkyne-labeled biomolecules. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

Key Distinctions at a Glance

The primary difference between this compound and Alexa Fluor 594 Azide lies in their fluorescence activation mechanism. This compound is a fluorogenic dye, meaning it is virtually non-fluorescent until it undergoes the click reaction with an alkyne.[1][2][3][4][5] This property is highly advantageous for imaging applications where the removal of unreacted probe is challenging, as it significantly reduces background fluorescence. In contrast, Alexa Fluor 594 Azide is a consistently bright and highly photostable fluorescent dye, making it a robust choice for a wide range of applications where high signal intensity is paramount.

Quantitative Performance Data

To facilitate a direct comparison, the key spectral and photophysical properties of both dyes are summarized in the table below.

PropertyThis compoundAlexa Fluor 594 Azide
Excitation Maximum (nm) 591586-590
Emission Maximum (nm) 609613-617
Quantum Yield (Φ) ~0.0025 (pre-click), 0.473 (post-click)0.66
Fluorescence Enhancement ~189-foldN/A (consistently fluorescent)
Key Feature Fluorogenic (low background)High Photostability & Brightness
pH Sensitivity Information not availableInsensitive in the range of pH 4-10
Molecular Weight 878.1 g/mol ~847.0 g/mol
Solubility Water, DMSOWater-soluble

Conceptual Workflow: Fluorogenic vs. Constitutively Fluorescent Probes

The fundamental difference in their mechanism of fluorescence is a critical consideration in experimental design.

G Conceptual Difference in Fluorescence Activation cluster_0 This compound (Fluorogenic) cluster_1 Alexa Fluor 594 Azide (Constitutively Fluorescent) CalFluor_Azide_Unreacted This compound (Non-fluorescent) CalFluor_Triazole CalFluor 580 Triazole (Highly Fluorescent) CalFluor_Azide_Unreacted->CalFluor_Triazole Click Reaction (CuAAC) Alkyne_Target Alkyne-labeled Biomolecule Alkyne_Target->CalFluor_Triazole Alexa_Azide_Unreacted Alexa Fluor 594 Azide (Fluorescent) Alexa_Triazole Alexa Fluor 594 Triazole (Fluorescent) Alexa_Azide_Unreacted->Alexa_Triazole Click Reaction (CuAAC) Alkyne_Target2 Alkyne-labeled Biomolecule Alkyne_Target2->Alexa_Triazole

Caption: Conceptual difference between fluorogenic and constitutively fluorescent azide probes.

Experimental Protocol: Comparative Analysis of Fluorescent Azide Probes in Cultured Cells

This protocol provides a framework for the direct comparison of this compound and Alexa Fluor 594 Azide for labeling alkyne-modified biomolecules in a cellular context.

Objective: To compare the signal-to-background ratio and overall fluorescence intensity of this compound and Alexa Fluor 594 Azide in labeling alkyne-containing proteins in cultured mammalian cells.

Materials:

  • Alkynyl-amino acid analog (e.g., L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG))

  • Mammalian cell line of choice

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound

  • Alexa Fluor 594 Azide

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., TBTA)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the alkynyl-amino acid analog and incubate for a duration appropriate for protein turnover in the chosen cell line (e.g., 4-24 hours).

    • Include a negative control group of cells cultured in a medium without the alkynyl-amino acid.

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For each azide probe, combine the following in order:

      • Phosphate buffer (pH 7.4)

      • Fluorescent azide probe (e.g., 3-5 µM final concentration)

      • Copper(II) sulfate (e.g., 2 mM final concentration)

      • Reducing agent (e.g., 20 mg/mL ascorbic acid, freshly prepared)

    • Cover the cells with the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS to remove unreacted click chemistry reagents.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells a final three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides using an antifade mounting medium.

    • Acquire images using a fluorescence microscope with consistent settings (e.g., exposure time, gain) for both dyes and all experimental conditions.

    • Quantify the fluorescence intensity in a statistically significant number of cells for both the experimental and negative control groups for each probe.

    • Calculate the signal-to-background ratio for each probe by dividing the mean fluorescence intensity of the alkyne-labeled cells by the mean fluorescence intensity of the negative control cells.

G Experimental Workflow for Comparing Fluorescent Azide Probes Metabolic_Labeling 1. Metabolic Labeling (Incorporate Alkyne Analog) Fix_Perm 2. Fixation & Permeabilization Metabolic_Labeling->Fix_Perm Click_Reaction 3. Click Reaction (Add Azide Probe & Catalysts) Fix_Perm->Click_Reaction Wash_Counterstain 4. Washing & Counterstaining Click_Reaction->Wash_Counterstain Imaging_Analysis 5. Imaging & Analysis Wash_Counterstain->Imaging_Analysis

Caption: General experimental workflow for the comparison of fluorescent azide probes.

Concluding Remarks

The choice between this compound and Alexa Fluor 594 Azide should be guided by the specific requirements of the experiment. For applications demanding the lowest possible background and where washing steps are limited, the fluorogenic nature of This compound offers a distinct advantage. This makes it particularly well-suited for in vivo imaging and high-sensitivity detection in complex biological systems.

Conversely, for experiments where maximum brightness and photostability are the primary considerations, and where efficient removal of excess probe is feasible, Alexa Fluor 594 Azide remains an excellent choice. Its high quantum yield and resistance to photobleaching ensure robust and reproducible signal generation, which is beneficial for quantitative imaging and flow cytometry applications. Ultimately, a thorough understanding of the strengths and weaknesses of each probe will empower researchers to select the optimal tool for their bioorthogonal labeling needs.

References

A Head-to-Head Comparison of Red Fluorescent Azides for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of chemical biology and drug development, the precise labeling and visualization of biomolecules are paramount. "Click chemistry," particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), has emerged as a robust and versatile tool for bioconjugation. A key component of this reaction is the fluorescent azide, which allows for the sensitive detection and imaging of alkyne-tagged molecules. This guide provides a detailed comparison of CalFluor 580 Azide with other prominent red fluorescent azides, offering researchers the data needed to select the optimal probe for their experimental needs.

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. Key metrics include the excitation and emission maxima, which determine instrument compatibility; the extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength; and the quantum yield (Φ), the efficiency of converting absorbed light into emitted fluorescence. The product of the extinction coefficient and the quantum yield gives the molecular brightness, a crucial indicator of signal strength.

Here, we compare this compound with two widely used red fluorescent azides, Alexa Fluor 594 Azide and Cy5 Azide, along with Cy5.5 Azide for applications requiring longer emission wavelengths. A significant feature of this compound is its fluorogenic nature; it is essentially non-fluorescent until it reacts with an alkyne, a property that dramatically reduces background noise in imaging applications.

FeatureThis compoundAlexa Fluor 594 AzideCy5 AzideCy5.5 Azide
Excitation Max (nm) 591[1]590[2]651[3]683[4]
Emission Max (nm) 609[1]617670703
**Extinction Coefficient (ε, M⁻¹cm⁻¹) **Not explicitly stated for azide form73,000250,000250,000
Quantum Yield (Φ) of Triazole Product 0.473~0.66Not explicitly statedNot explicitly stated
Molecular Brightness (ε x Φ) of Triazole High (post-reaction)~48,180HighHigh
Key Feature Fluorogenic (non-fluorescent until reaction)High photostability and brightnessHigh extinction coefficient, far-red emissionNear-infrared emission

In-Depth Look: this compound - The Advantage of "Turning On" the Light

A major challenge in fluorescence imaging is distinguishing the signal from the background noise caused by unreacted, fluorescent probes. This compound, developed by the Bertozzi group, addresses this issue by being fluorogenic. These probes are designed to be non-fluorescent until they undergo the click reaction with an alkyne. This "turn-on" mechanism allows for sensitive biomolecule detection under no-wash conditions, which is particularly advantageous for imaging in live cells, tissues, and whole organisms where removal of excess probe is difficult. Upon reaction, the resulting CalFluor 580 triazole exhibits a significant fluorescence enhancement.

Established Alternatives: Alexa Fluor 594 Azide and Cy5 Azide

Alexa Fluor 594 Azide is a well-established and widely used red fluorescent azide. It is known for its high brightness and photostability, making it a reliable choice for a variety of imaging applications. Its spectral properties are very similar to other popular red dyes like Texas Red.

Cy5 Azide is another popular choice, particularly for applications requiring far-red fluorescence. Its high extinction coefficient contributes to its brightness, and its longer wavelength emission is beneficial for reducing autofluorescence from biological samples. Cy5 is also a dye of choice for super-resolution microscopy techniques like STORM.

Experimental Protocol: A Standard Approach to Fluorescent Labeling via CuAAC

The following protocol provides a general framework for the copper(I)-catalyzed labeling of alkyne-containing biomolecules with a fluorescent azide. Optimization of reagent concentrations and reaction time may be necessary for specific applications.

Materials:

  • Alkyne-modified biomolecule

  • Fluorescent azide (e.g., this compound, Alexa Fluor 594 Azide, or Cy5 Azide)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA, BTTAA) solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for dissolving the fluorescent azide (e.g., DMSO or water)

Procedure:

  • Prepare the reaction mixture by combining the alkyne-modified biomolecule and the fluorescent azide in the reaction buffer. The final concentration of the azide should typically be in excess of the alkyne.

  • In a separate tube, premix the CuSO₄ solution and the ligand solution.

  • Add the copper/ligand mixture to the reaction vessel containing the biomolecule and azide.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature, protected from light, for a duration of 30 minutes to 2 hours.

  • (Optional) If necessary, the reaction can be stopped, and excess copper can be removed using a chelating agent like EDTA.

  • The labeled biomolecule is now ready for downstream applications such as purification, analysis, or imaging.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis Prepare Alkyne-Biomolecule Prepare Alkyne-Biomolecule Prepare Reaction Mix Prepare Reaction Mix Prepare Alkyne-Biomolecule->Prepare Reaction Mix Prepare Fluorescent Azide Prepare Fluorescent Azide Prepare Fluorescent Azide->Prepare Reaction Mix Add Copper/Ligand Add Copper/Ligand Prepare Reaction Mix->Add Copper/Ligand Add Sodium Ascorbate Add Sodium Ascorbate Add Copper/Ligand->Add Sodium Ascorbate Incubate Incubate Add Sodium Ascorbate->Incubate Purification Purification Incubate->Purification Imaging/Analysis Imaging/Analysis Purification->Imaging/Analysis

A streamlined workflow for fluorescently labeling biomolecules using click chemistry.

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne-Biomolecule Biomolecule-C≡CH Labeled Biomolecule Biomolecule-Triazole-Fluorophore Alkyne-Biomolecule->Labeled Biomolecule + Fluorescent Azide Fluorophore-N₃ Fluorescent Azide->Labeled Biomolecule Cu(I) Cu(I) Cu(I)->Labeled Biomolecule catalyzes

The core chemical transformation of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

A Head-to-Head Comparison: CalFluor 580 Azide for Precise Quantitative Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioorthogonal chemistry and cellular imaging, researchers demand fluorescent probes that offer not only brightness but also precision and ease of use. CalFluor 580 Azide has emerged as a significant tool for the quantitative imaging of alkyne-tagged biomolecules. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their imaging needs.

Performance Profile: this compound vs. Alternatives

This compound is a fluorogenic probe, a key feature that sets it apart from many traditional fluorescent azides. This "turn-on" characteristic means it is virtually non-fluorescent until it undergoes a click reaction with an alkyne, significantly reducing background noise and eliminating the need for wash steps.[1][2][3][4][5] This is a major advantage in quantitative imaging, where high signal-to-noise ratios are critical for accurate measurements.

For comparison, we will focus on Alexa Fluor 594 Azide, a widely used and spectrally similar fluorescent azide. While Alexa Fluor dyes are known for their brightness and photostability, they are not inherently fluorogenic.

Table 1: Quantitative Comparison of this compound and Alexa Fluor 594 Azide

FeatureThis compoundAlexa Fluor 594 AzideReferences
Excitation (nm) 591590,
Emission (nm) 609617,
Quantum Yield (Φ) 0.47 (after click reaction)0.66,
Fluorescence Enhancement ~189-foldNot fluorogenic
Key Advantage Fluorogenic (low background)High quantum yield, photostable,

Experimental Deep Dive: Protocols for Quantitative Imaging

Reproducible and reliable data begins with a robust experimental protocol. Below is a detailed methodology for metabolic labeling of cell surface sialic acids and subsequent imaging using this compound.

Experimental Protocol: Metabolic Labeling and Click Chemistry

1. Metabolic Labeling of Cells:

  • Seed mammalian cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).

  • Prepare a stock solution of a metabolic precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), in DMSO (e.g., 10 mM).

  • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

2. Click Reaction with this compound:

  • Prepare a fresh "click" reaction cocktail. For a 1 mL final volume, mix:

    • 50 µL of 20 mM CuSO₄ solution

    • 100 µL of 100 mM BTTAA ligand solution

    • 50 µL of 2 M sodium ascorbate solution (freshly prepared)

    • 1-10 µL of 10 mM this compound in DMSO (final concentration 10-100 µM)

    • Make up to 1 mL with PBS.

  • Wash the metabolically labeled cells twice with PBS.

  • Add the click reaction cocktail to the cells.

  • Incubate for 30-60 minutes at room temperature, protected from light.

3. Imaging:

  • Wash the cells three times with PBS.

  • Add imaging buffer (e.g., PBS or live-cell imaging medium).

  • Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 580 (Excitation: ~590 nm, Emission: ~610 nm).

Visualizing the Process: Workflows and Pathways

To further clarify the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.

G cluster_1 Click Chemistry & Imaging Workflow cell_culture 1. Cell Culture metabolic_labeling 2. Add Ac4ManNAz (Azido Sugar Precursor) cell_culture->metabolic_labeling incorporation 3. Incubation (1-3 days) Azide Incorporation metabolic_labeling->incorporation wash1 4. Wash Cells (PBS) click_reaction 5. Add Click Reaction Cocktail (CuSO4, Ligand, Ascorbate, This compound) wash1->click_reaction incubation 6. Incubate (30-60 min) click_reaction->incubation wash2 7. Wash Cells (PBS) incubation->wash2 imaging 8. Fluorescence Imaging wash2->imaging

Experimental workflow for labeling and imaging.

G cluster_pathway Sialic Acid Biosynthetic Pathway cluster_detection Detection via Click Chemistry Ac4ManNAz Ac4ManNAz (Azido Sugar) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases SiaNAz SiaNAz (Azido Sialic Acid) ManNAz->SiaNAz Kinase & Synthase CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMAS LabeledGlycan Azide-Labeled Glycan CMP_SiaNAz->LabeledGlycan Sialyltransferases Glycoconjugate Cell Surface Glycoconjugate LabeledGlycan_out Azide-Labeled Glycan ClickedProduct Fluorescently Labeled Glycan LabeledGlycan_out->ClickedProduct Cu(I)-catalyzed Click Reaction CalFluor580 CalFluor 580 Azide CalFluor580->ClickedProduct

Metabolic incorporation of an azido sugar.

Conclusion

This compound presents a compelling option for quantitative imaging due to its fluorogenic nature, which provides a high signal-to-noise ratio and simplifies experimental workflows by obviating the need for wash steps. While alternatives like Alexa Fluor 594 Azide may offer a higher intrinsic quantum yield, the practical benefits of a "turn-on" probe in reducing background fluorescence can lead to more accurate and sensitive quantification in cellular imaging experiments. The choice of fluorescent probe will ultimately depend on the specific requirements of the experiment, including the need for the highest possible photon output versus the importance of minimizing background signal. This guide provides the necessary data and protocols to assist researchers in selecting the optimal tool for their quantitative imaging studies.

References

A Comparative Guide to CalFluor 580 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes for bioorthogonal labeling is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of CalFluor 580 Azide with other commonly used fluorescent azides, focusing on their quantum yield and brightness. The information presented is supported by experimental data to facilitate an informed choice of reagents for your research needs.

Performance Comparison of Fluorescent Azides

This compound is a fluorogenic probe, meaning it exhibits minimal fluorescence until it participates in a click chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Upon reaction with an alkyne, it forms a highly fluorescent triazole product. This "turn-on" mechanism is highly advantageous for applications requiring high signal-to-noise ratios, as it minimizes background fluorescence from unreacted probes.

Here, we compare the photophysical properties of the clicked CalFluor 580 triazole with two popular alternatives: Alexa Fluor 555 Azide and Cy3 Azide.

PropertyCalFluor 580 (post-click)Alexa Fluor 555 AzideCy3 Azide
Excitation Max (nm) 591~555~555
Emission Max (nm) 609~565~570
Quantum Yield (Φ) 0.473~0.100.15 - 0.31
Extinction Coefficient (ε, cm⁻¹M⁻¹) Not available~155,000~150,000
Brightness (ε x Φ) High (Qualitative)~15,50022,500 - 46,500
Fluorescence Enhancement 189xN/AN/A

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent molecule is a measure of its efficiency in converting absorbed light into emitted light. The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a standard sample with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a fluorescent dye (e.g., the triazole product of this compound) using a reference standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Fluorescent dye of interest (the "sample")

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the excitation wavelength that will be used for fluorescence measurements.

  • Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard solutions to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Experimental Workflow: Click Chemistry Labeling in Live Cells

The following workflow outlines the general steps for labeling biomolecules within live cells using a fluorescent azide and a bioorthogonal alkyne handle.

Click_Chemistry_Workflow cluster_cell Live Cell cluster_analysis Analysis A Metabolic Labeling (e.g., with an alkyne-modified sugar) B Incubation and Incorporation into Biomolecules A->B Metabolic Process C Introduction of Fluorescent Azide (e.g., this compound) B->C D Click Reaction (CuAAC or SPAAC) C->D Catalyst (if required) E Fluorescently Labeled Biomolecule D->E Covalent Bond Formation F Fluorescence Microscopy E->F G Flow Cytometry E->G CuAAC_Catalytic_Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Intermediate1 Cu(I)-acetylide Cu_I->Intermediate1 Alkyne R1-C≡CH Alkyne->Intermediate1 Azide R2-N3 Intermediate2 Six-membered cupracycle Azide->Intermediate2 Triazole Triazole Product Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_II Intermediate1->Intermediate2 Intermediate2->Cu_I Regeneration Intermediate2->Triazole

A Head-to-Head Comparison of CalFluor 580 Azide and Cy5 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in molecular labeling and imaging, the choice of a fluorescent probe is critical to experimental success. This guide provides a detailed comparison of two popular azide-functionalized fluorescent dyes used in click chemistry: CalFluor 580 Azide and Cy5 Azide. The focus of this comparison is on their photostability, a key performance metric for fluorescence microscopy applications.

This guide presents the available data on the photophysical properties of each dye, with a particular emphasis on photostability. Due to a lack of direct head-to-head comparative studies in the published literature, we also provide a detailed experimental protocol to enable researchers to perform their own photostability comparisons under their specific experimental conditions.

Quantitative Data Summary

PropertyThis compoundCy5 Azide
Excitation Maximum (λex) ~591 nm~649 nm[1]
Emission Maximum (λem) ~609 nm~666 nm[1]
Molar Extinction Coeff. Not specified~250,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield Not specified (fluorogenic)~0.20 - 0.28[1]
Relative Photostability Described as a bright and photostable dye[2]Moderate, can be enhanced with protective agents
Photobleaching Half-life (t½) Not specified~45 seconds (under specific conditions)
Key Feature Fluorogenic - fluorescence increases upon click reactionBright and well-characterized for various applications

Experimental Protocols

To facilitate a direct and quantitative comparison of the photostability of this compound and Cy5 Azide, the following experimental protocol is provided. This protocol is a generalized methodology for comparing fluorophore photostability using fluorescence microscopy.

Objective: To quantify and compare the photobleaching rates of this compound and Cy5 Azide under controlled illumination.

Materials:

  • This compound and Cy5 Azide

  • An alkyne-containing biomolecule or surface for conjugation

  • Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA or BTTAA)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters and a stable light source (e.g., laser or LED)

  • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Immobilize an alkyne-containing molecule on a microscope slide.

    • Perform the click chemistry reaction to conjugate this compound and Cy5 Azide to the immobilized alkyne in separate experiments.

    • Wash thoroughly to remove any unreacted dye.

    • Mount the samples in an appropriate imaging buffer. The use of an antifade reagent is not recommended for this initial comparison to assess the intrinsic photostability of the dyes.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with appropriate excitation and emission filters for each dye.

      • For CalFluor 580: Excitation ~590 nm, Emission ~610 nm.

      • For Cy5: Excitation ~650 nm, Emission ~670 nm.

    • Set the illumination power to a constant and identical level for all experiments.

    • Use the same objective lens for all acquisitions.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the fluorescently labeled samples.

    • Use a constant exposure time and frame rate for all experiments.

    • Continue imaging until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each time-lapse series, define a region of interest (ROI) around the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Normalize the fluorescence intensity of each frame to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Key Processes

To further clarify the application and experimental evaluation of these dyes, the following diagrams illustrate the click chemistry workflow and the experimental procedure for photostability comparison.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product CalFluor580 This compound Labeled_Biomolecule Fluorescently Labeled Biomolecule CalFluor580->Labeled_Biomolecule Click Reaction Cy5 Cy5 Azide Cy5->Labeled_Biomolecule Click Reaction Alkyne Alkyne-tagged Biomolecule Alkyne->Labeled_Biomolecule Copper Cu(II) Copper->Labeled_Biomolecule Reducer Reducing Agent (e.g., Ascorbate) Reducer->Copper Ligand Cu(I) Stabilizing Ligand Ligand->Copper

Workflow for bioorthogonal labeling via click chemistry.

Photostability_Workflow A Sample Preparation: Immobilize and label with CalFluor 580 or Cy5 Azide B Microscope Setup: Constant illumination power and appropriate filters A->B C Time-Lapse Imaging: Acquire images at a constant frame rate B->C D Data Analysis: Measure fluorescence intensity decay over time C->D E Calculate Photobleaching Half-Life (t½) D->E

References

A Head-to-Head Comparison of CalFluor 580 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking highly specific and selective fluorescent probes for bioorthogonal labeling, CalFluor 580 Azide emerges as a powerful tool, particularly for applications demanding low background and no-wash protocols. Its key advantage lies in its fluorogenic nature, exhibiting a dramatic increase in fluorescence upon reaction with alkyne-tagged biomolecules. This guide provides a comprehensive comparison of this compound with other commercially available fluorescent azides, supported by quantitative data and detailed experimental protocols.

Performance at a Glance: A Quantitative Comparison

This compound's performance is best understood through a direct comparison of its key photophysical properties with those of its spectral counterparts. The following table summarizes these critical parameters.

FeatureThis compound (Unreacted)CalFluor 580 Triazole (Reacted)Alexa Fluor 594 AzideCy3B Azide
Excitation Max (nm) ~588591590558
Emission Max (nm) ~611609617572
Quantum Yield (Φ) 0.0025[1]0.473[1]~0.66~0.67
Fluorescence Enhancement -189-fold [1]None (Constitutively fluorescent)None (Constitutively fluorescent)
Purity >90% (HPLC)[2]---
Solubility Water, DMSO[2]-WaterWater

The Power of Fluorogenicity: Unparalleled Specificity and Selectivity

The standout feature of this compound is its fluorogenic property, a characteristic that sets it apart from constitutively fluorescent dyes like Alexa Fluor 594 Azide and Cy3B Azide. In its unreacted azide form, CalFluor 580 is essentially non-fluorescent due to a photoinduced electron transfer (PeT) quenching mechanism. Upon undergoing a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-modified target, this quenching is relieved, resulting in a remarkable up to 189-fold increase in fluorescence.

This "turn-on" mechanism is the cornerstone of its high specificity and selectivity. It allows for the direct imaging of labeled molecules without the need for washing steps to remove unreacted probe, a significant advantage in live-cell imaging and in vivo studies where washing is impractical or can perturb the biological system. In contrast, the persistent fluorescence of dyes like Alexa Fluor 594 can lead to high background signals from unbound probes, potentially obscuring the true signal from the labeled target.

Experimental Workflows and Signaling Pathways

To effectively utilize this compound, it is crucial to understand the underlying bioorthogonal labeling strategies. The following diagrams illustrate the copper-catalyzed and copper-free click chemistry pathways.

CuAAC_Workflow Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow cluster_steps Experimental Steps cluster_reagents Key Reagents Metabolic_Labeling Metabolic Labeling with Alkyne Fixation_Permeabilization Fixation & Permeabilization (Optional) Metabolic_Labeling->Fixation_Permeabilization For intracellular targets Click_Reaction Click Reaction with this compound Metabolic_Labeling->Click_Reaction For cell surface targets Fixation_Permeabilization->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging Alkyne_Analog Alkyne-modified biomolecule precursor Alkyne_Analog->Metabolic_Labeling CF580_Azide CalFluor 580 Azide CF580_Azide->Click_Reaction Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Copper_Catalyst->Click_Reaction

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow cluster_steps Experimental Steps cluster_reagents Key Reagents Metabolic_Labeling Metabolic Labeling with Azide Live_Cell_Incubation Incubation with DBCO-Alkyne Metabolic_Labeling->Live_Cell_Incubation Direct_Imaging Direct Live-Cell Imaging (No-Wash) Live_Cell_Incubation->Direct_Imaging Azide_Analog Azide-modified biomolecule precursor Azide_Analog->Metabolic_Labeling DBCO_CF580 CalFluor 580-DBCO (or vice versa) DBCO_CF580->Live_Cell_Incubation

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Detailed Experimental Protocols

Success in bioorthogonal labeling hinges on meticulous experimental execution. The following are detailed protocols for utilizing this compound in both copper-catalyzed and copper-free click chemistry reactions for cellular imaging.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells

This protocol is suitable for labeling intracellular or cell-surface targets in fixed cells.

Materials:

  • Cells cultured on coverslips

  • Alkyne-modified metabolic precursor (e.g., O-propargyl-puromycin for protein synthesis or an alkyne-modified sugar)

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-iT® reaction buffer kit or individual components:

    • Copper (II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Copper-chelating ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-modified metabolic precursor at an optimized concentration and duration for your specific cell type and target biomolecule.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix CuSO₄, the copper-chelating ligand, and this compound in the reaction buffer. Finally, add fresh sodium ascorbate to reduce Cu(II) to the active Cu(I) state.

  • Labeling: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: Stain the nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for CalFluor 580 (Excitation/Emission: ~591/609 nm) and DAPI.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is ideal for labeling live cells without the need for a copper catalyst, which can be toxic to cells. This example assumes the biomolecule of interest is labeled with an azide and CalFluor 580 is conjugated to a DBCO alkyne.

Materials:

  • Live cells cultured in a glass-bottom dish

  • Azide-modified metabolic precursor

  • CalFluor 580-DBCO

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling: Incubate live cells with the azide-modified metabolic precursor in culture medium for a duration appropriate for your experimental goals.

  • Probe Incubation: Gently wash the cells with pre-warmed PBS or imaging medium to remove excess metabolic precursor. Add the CalFluor 580-DBCO conjugate, diluted in live-cell imaging medium to the desired final concentration (typically 1-10 µM), to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Imaging (No-Wash): The key advantage of CalFluor 580's fluorogenic nature is that imaging can often be performed directly without washing out the unbound probe. Mount the dish on a fluorescence microscope equipped with a live-cell incubation chamber.

  • Image Acquisition: Acquire images using the appropriate filter set for CalFluor 580. Time-lapse imaging can be performed to track the dynamics of the labeled biomolecules.

Conclusion

This compound offers a compelling solution for researchers requiring high specificity and selectivity in bioorthogonal labeling. Its fluorogenic nature, leading to a significant increase in fluorescence upon reaction, minimizes background signal and enables no-wash imaging protocols, which are particularly advantageous for live-cell and in vivo studies. While constitutively fluorescent dyes like Alexa Fluor 594 and Cy3B may offer higher initial quantum yields, the superior signal-to-noise ratio of this compound in complex biological environments makes it a highly competitive and often superior choice for demanding imaging applications. The detailed protocols provided herein should empower researchers to effectively implement this powerful tool in their experimental workflows.

References

CalFluor 580 Azide: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and sensitive fluorescent probes for cellular imaging, CalFluor 580 Azide emerges as a superior option, particularly in applications demanding low background and no-wash protocols. This guide provides a comprehensive comparison of this compound with other commercially available fluorescent azides, supported by experimental data and detailed protocols.

This compound is a fluorogenic probe, a key characteristic that sets it apart from many alternatives.[1][2][3][4][5] This means it is virtually non-fluorescent until it undergoes a "click" reaction with an alkyne, leading to a significant increase in its fluorescence intensity. This property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, eliminating the need for wash steps that can be detrimental to delicate biological samples.

Performance Comparison in Cellular Labeling

This compound has demonstrated robust performance in labeling a variety of biomolecules—including glycans, DNA, RNA, and proteins—in diverse cell lines and even in whole organisms like zebrafish. Its performance consistently surpasses that of other fluorescent azide probes, especially in no-wash imaging experiments.

FeatureThis compoundAlexa Fluor 594 Azide3-azido-7-hydroxycoumarin
Fluorogenic Property Yes (High fluorescence enhancement upon click reaction)No (Constitutively fluorescent)Yes (Fluorogenic)
No-Wash Performance Excellent, robust labeling with high signal-to-noisePoor, high background fluorescence obscures signalPoor, weak signal compared to this compound
Cell Permeability Demonstrated in various cell typesGenerally cell-permeableCell-permeable
Signal Intensity Strong fluorescence signal upon labelingStrong intrinsic fluorescenceWeaker fluorescence signal
Excitation/Emission (nm) ~591 / 609~590 / 617Not specified in context, but blue-emitting
Cell Lines Tested HEK 293T, CHO K1Not specified in direct comparisonNot specified in direct comparison
In Vivo Application Successful labeling in zebrafish embryosNot specified in direct comparisonNot specified in direct comparison

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for utilizing this compound in cell labeling experiments based on established methods.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans

This protocol describes the introduction of an alkyne-modified sugar into cellular glycans, followed by fluorescent labeling with this compound.

  • Metabolic Labeling:

    • Culture cells (e.g., HEK 293T) in appropriate media.

    • Introduce a metabolic precursor with a terminal alkyne, such as peracetylated N-pentynoyl mannosamine (Ac4ManNAl), at a concentration of 50 µM.

    • Incubate for 3 days to allow for incorporation into cell-surface glycoconjugates.

  • Live-Cell Click Chemistry Labeling (No-Wash):

    • Prepare a labeling cocktail containing:

      • 10 µM this compound

      • 50 µM CuSO₄

      • 300 µM BTTAA ligand

      • 5 mM sodium ascorbate

    • Incubate the live cells with the labeling cocktail. Robust labeling is often observed within minutes.

    • Image the cells directly without washing.

  • Fixed-Cell Click Chemistry Labeling:

    • Fix cells with 3% paraformaldehyde.

    • Prepare a labeling cocktail with higher catalyst concentrations:

      • 10 µM this compound

      • 1 mM CuSO₄

      • 100 µM TBTA ligand

      • 2 mM sodium ascorbate

    • Incubate the fixed cells with the labeling cocktail. A single wash step may be beneficial to reduce any minor background.

Protocol 2: Labeling of Newly Synthesized DNA

This protocol outlines the labeling of replicating DNA using an alkyne-modified nucleoside analog.

  • Metabolic Labeling:

    • Incubate cells with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, to label newly synthesized DNA.

  • Click Chemistry Labeling:

    • Fix and permeabilize the cells.

    • Perform the click reaction using a cocktail similar to the fixed-cell labeling protocol above, containing this compound.

    • Wash the cells and proceed with imaging.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for cellular imaging.

G cluster_metabolic Metabolic Labeling cluster_click Click Chemistry Reaction cluster_detection Detection Cell Cell Line (e.g., HEK 293T) AlkynePrecursor Alkyne-Modified Precursor (e.g., Ac4ManNAl for glycans) Incorporation Metabolic Incorporation AlkynePrecursor->Incorporation Incubation Incorporation->Cell Modified Biomolecules LabeledCell Cell with Alkyne-Tagged Biomolecules CalFluor This compound (Non-fluorescent) ClickReaction Click Reaction LabeledCell->ClickReaction Catalyst Copper Catalyst (CuSO4 + Ligand) CalFluor->ClickReaction Catalyst->ClickReaction FluorescentProduct Fluorescent Triazole Product ClickReaction->FluorescentProduct Imaging Fluorescence Microscopy (No-wash imaging) FluorescentProduct->Imaging G cluster_pathway CalFluor Activation Pathway CalFluorAzide This compound (Quenched Fluorescence) Triazole Stable Triazole Adduct (Brightly Fluorescent) CalFluorAzide->Triazole + Alkyne Alkyne Alkyne-Modified Biomolecule Copper Cu(I) Catalyst Copper->Triazole Catalyzes

References

A Head-to-Head Comparison: CalFluor 580 Azide vs. TAMRA Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorescent probe is paramount to experimental success. This guide provides a comprehensive, data-driven comparison of two popular azide-functionalized rhodamine dyes: the fluorogenic CalFluor 580 Azide and the traditionally fluorescent TAMRA (Tetramethylrhodamine) Azide. This analysis will delve into their performance, supported by experimental data and detailed protocols, to empower informed decisions for your specific research needs.

The advent of click chemistry has revolutionized the site-specific labeling of proteins, enabling the attachment of fluorescent probes with high efficiency and specificity. Both this compound and TAMRA Azide are designed for this purpose, reacting with alkyne-modified proteins to form a stable triazole linkage. However, their fundamental photophysical properties lead to significant differences in their application and performance, particularly in live-cell imaging and in-gel analysis.

Core Differences: Fluorogenic vs. Constitutively Fluorescent

The primary distinction between this compound and TAMRA Azide lies in their fluorescence activation mechanism.

  • This compound is a fluorogenic probe. In its unreacted state, the azide group quenches the fluorescence of the rhodamine core. Upon reaction with an alkyne via click chemistry, this quenching is relieved, leading to a significant increase in fluorescence. This "turn-on" mechanism is highly advantageous for applications where the removal of unreacted probe is challenging, such as in live-cell imaging, as it minimizes background fluorescence.[1][2]

  • TAMRA Azide , on the other hand, is a constitutively fluorescent dye. It is fluorescent both before and after conjugation to a protein. While a robust and widely used fluorophore, this property necessitates thorough washing steps to remove unbound dye and reduce background signal, which can be problematic for sensitive detection and in vivo studies.[3][4]

Quantitative Performance Comparison

The selection of a fluorescent probe is often guided by key photophysical parameters. The following table summarizes the available quantitative data for this compound and TAMRA Azide.

PropertyThis compoundTAMRA AzideReferences
Excitation Maximum (nm) ~591~546-555[1],
Emission Maximum (nm) ~609~579-580,
Quantum Yield (Unconjugated) Low (quenched)~0.1
Quantum Yield (Conjugated) ~0.473 (as triazole)Varies with conjugation
Molar Extinction Coefficient (M⁻¹cm⁻¹) Not reported~95,000
Key Feature Fluorogenic ("Turn-on")Constitutively Fluorescent,

Experimental Data Insights

Signal-to-Noise Ratio

The fluorogenic nature of this compound inherently provides a superior signal-to-noise ratio in no-wash experimental setups. Studies on the CalFluor family of dyes have demonstrated their ability to robustly label alkyne-modified biomolecules in live cells and organisms with minimal background fluorescence. In contrast, experiments using non-fluorogenic dyes like Alexa Fluor 594 (spectrally similar to TAMRA) showed high levels of background fluorescence from unreacted probe, which can obscure the specific signal.

In-Gel Fluorescence

For in-gel fluorescence analysis, where excess dye can be removed during electrophoresis, both probes can be utilized effectively. However, the higher quantum yield of the CalFluor 580 triazole product suggests the potential for greater sensitivity. TAMRA has a long history of successful use in in-gel fluorescence detection of proteins.

Experimental Protocols

A generalized workflow for comparing the performance of this compound and TAMRA Azide for protein labeling is provided below. This protocol assumes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protein Modification with an Alkyne Handle

To enable labeling with azide-functionalized dyes, the target protein must first be modified with an alkyne group. This can be achieved through various methods, including:

  • Metabolic Labeling: Incorporating a non-canonical amino acid containing an alkyne group (e.g., L-azidohomoalanine or L-homopropargylglycine) during protein expression.

  • Chemical Modification: Using an alkyne-functionalized N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., lysine residues) on the protein surface.

cluster_protein_prep Protein Preparation Protein of Interest Protein of Interest Alkyne Modification Alkyne Modification Protein of Interest->Alkyne Modification Metabolic Labeling or Chemical Modification Alkyne-Modified Protein Alkyne-Modified Protein Alkyne Modification->Alkyne-Modified Protein cluster_click_reaction Click Chemistry Labeling Alkyne-Protein Alkyne-Protein Labeled Protein Labeled Protein Alkyne-Protein->Labeled Protein Fluorescent Azide Fluorescent Azide Fluorescent Azide->Labeled Protein Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->Labeled Protein CuAAC cluster_decision Probe Selection Logic Experiment Type Experiment Type Live Cell Imaging Live Cell Imaging Experiment Type->Live Cell Imaging In-Gel Analysis In-Gel Analysis Experiment Type->In-Gel Analysis No-Wash Required No-Wash Required Live Cell Imaging->No-Wash Required High S/N critical Washing Feasible Washing Feasible In-Gel Analysis->Washing Feasible Background removable This compound This compound No-Wash Required->this compound Yes Washing Feasible->this compound Higher sensitivity may be beneficial TAMRA Azide TAMRA Azide Washing Feasible->TAMRA Azide Yes

References

A Comparative Guide to Signal Amplification Strategies for CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecule detection, achieving a strong and clear signal from fluorescent probes is paramount. CalFluor 580 Azide, a fluorogenic probe that becomes fluorescent upon reaction with an alkyne, offers a significant advantage by minimizing background fluorescence. However, for detecting low-abundance targets, signal amplification is often necessary. This guide provides a comparative overview of signal amplification strategies for this compound, with a focus on Tyramide Signal Amplification (TSA), and compares its potential performance with alternative fluorescent azides.

Performance Comparison of Fluorescent Azides

The selection of a fluorescent azide is a critical step in designing sensitive detection assays. While this compound's key feature is its fluorogenic nature, leading to a high signal-to-noise ratio, its performance in signal amplification workflows should be considered alongside established alternatives like Alexa Fluor™ 594 Azide and AZDye™ 594 Azide. The following table summarizes key quantitative data for these probes. Note that the quantum yield and extinction coefficient are for the fluorescent triazole product formed after the click reaction.

FeatureThis compoundAlexa Fluor™ 594 AzideAZDye™ 594 Azide
Excitation Max (nm) 591590590
Emission Max (nm) 609617617
Extinction Coefficient (cm⁻¹M⁻¹) Not specified~92,000[1]~88,000[2][3][4][5]
Quantum Yield Not specified~0.66Not specified
Key Feature Fluorogenic (low background)High brightness and photostabilityStructurally identical to Alexa Fluor® 594, cost-effective

Signal Amplification Using Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification (TSA) is a powerful technique that can increase the signal intensity by up to 100-fold, making it ideal for detecting low-abundance targets in applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). The core principle of TSA involves the enzymatic deposition of multiple fluorescently labeled tyramide molecules at the site of the target.

The workflow begins with the specific binding of a primary antibody to the target antigen. A secondary antibody conjugated to horseradish peroxidase (HRP) then binds to the primary antibody. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme activates the fluorescently labeled tyramide, which then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP. This localized deposition of numerous fluorophores results in a dramatic amplification of the fluorescent signal.

Experimental Protocols

Below is a detailed methodology for a typical Tyramide Signal Amplification workflow in immunohistochemistry.

I. Tissue Preparation and Antigen Retrieval
  • Deparaffinization and Rehydration: For formalin-fixed paraffin-embedded (FFPE) tissue sections, deparaffinize in xylene and rehydrate through a graded series of ethanol solutions to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or pressure cooker. Allow slides to cool to room temperature.

II. Immunohistochemical Staining
  • Endogenous Peroxidase Quenching: Incubate the slides in a solution of 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the slides with PBS and then incubate with an HRP-conjugated secondary antibody specific for the primary antibody host species for 1-2 hours at room temperature.

III. Tyramide Signal Amplification
  • Tyramide Reagent Preparation: Prepare the working solution of the fluorescently labeled tyramide (e.g., CalFluor 580 Tyramide) in the amplification buffer containing hydrogen peroxide, according to the manufacturer's instructions.

  • Signal Amplification: Apply the tyramide working solution to the slides and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Wash the slides thoroughly with PBS to remove unbound tyramide.

IV. Counterstaining and Mounting
  • Counterstaining: If desired, counterstain the nuclei with a fluorescent nuclear stain like DAPI.

  • Mounting: Mount the coverslips using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the TSA signaling pathway and a decision-making framework for selecting a suitable fluorescent azide.

TSA_Workflow cluster_Target Target Site cluster_Detection Detection Complex cluster_Amplification Amplification Target Target Antigen Pri_Ab Primary Antibody Target->Pri_Ab Binds to Sec_Ab_HRP Secondary Ab-HRP Pri_Ab->Sec_Ab_HRP Binds to Activated_Tyr Activated Tyramide Radical Sec_Ab_HRP->Activated_Tyr Catalyzes activation of H2O2 H₂O₂ Tyr Fluorescent Tyramide (e.g., CalFluor 580 Tyramide) Deposited_Fluoro Deposited Fluorophores Activated_Tyr->Deposited_Fluoro Covalently binds to nearby proteins Deposited_Fluoro->Deposited_Fluoro

Caption: Workflow of Tyramide Signal Amplification (TSA).

Probe_Selection Start Start: Select Fluorescent Azide Low_Abundance Is the target low abundance? Start->Low_Abundance High_Background Is background fluorescence a concern? Low_Abundance->High_Background No Use_TSA Employ Signal Amplification (e.g., TSA) Low_Abundance->Use_TSA Yes CalFluor Choose this compound (Fluorogenic) High_Background->CalFluor Yes Alternatives Consider Alternatives (e.g., Alexa Fluor 594, AZDye 594) High_Background->Alternatives No Use_TSA->High_Background CalFluor->Alternatives Consider for high signal needs Standard_Detection Standard Click Chemistry Detection

References

A Researcher's Guide to Fluorescent Azide Probes: A Focus on CalFluor 580 Azide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation in intricate biological environments, the choice of fluorescent probe is paramount. Non-specific binding and high background fluorescence can obscure results, leading to misinterpretation of data. This guide provides a comprehensive comparison of CalFluor 580 Azide with other commonly used fluorescent azide probes, offering insights into their performance, particularly concerning cross-reactivity in complex biological samples.

The advent of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to label and visualize biomolecules in their native settings.[1][2] This highly specific and efficient reaction allows for the covalent ligation of an azide-modified molecule with an alkyne-containing probe.[2] When the probe is fluorescent, this enables the visualization of a wide array of biological processes, from nascent protein synthesis and post-translational modifications to the tracking of small molecule drug targets.[1][3]

A significant challenge in these experiments, however, is the inherent fluorescence of traditional probes, which can lead to substantial background signal from unreacted molecules, necessitating extensive washing steps that can be detrimental to live cells or delicate samples. To address this, a new class of "fluorogenic" probes has been developed. These probes are designed to be non-fluorescent or weakly fluorescent until they participate in the click reaction, at which point their fluorescence is "turned on."

The CalFluor Advantage: Minimizing Non-Specific Signal

This compound is a prime example of such a fluorogenic probe. Its design is based on the principle of photoinduced electron transfer (PeT), where the azide group quenches the fluorescence of the dye scaffold. Upon reaction with an alkyne, the formation of the triazole ring disrupts this quenching mechanism, leading to a significant increase in fluorescence quantum yield. This inherent property of CalFluor probes dramatically reduces background fluorescence and minimizes the impact of non-specific binding, as only the reacted probes generate a strong signal. This is a critical advantage when working with complex biological samples like cell lysates or tissue homogenates, where removing all unbound probe is practically impossible.

Performance Comparison: this compound vs. Alternatives

To objectively assess the performance of this compound, it is essential to compare its key characteristics with those of other widely used fluorescent azides, such as Alexa Fluor and Cy dyes. While direct head-to-head quantitative data on cross-reactivity in the exact same complex biological sample is limited in the public domain, we can compile a comparative analysis based on their fundamental properties and reported performance characteristics.

The primary advantage of this compound lies in its fluorogenic nature, leading to a significantly higher signal-to-noise ratio in no-wash experimental conditions. Traditional fluorescent azides, while bright, will contribute to background fluorescence if not completely removed from the sample, complicating data analysis.

FeatureThis compoundAlexa Fluor 594 AzideCy5 Azide
Probe Type FluorogenicTraditionalTraditional
Fluorescence Principle "Turn-on" upon click reactionAlways fluorescentAlways fluorescent
Fluorescence Enhancement ~189-fold upon reactionNot applicableNot applicable
Excitation (max) 588 nm590 nm649 nm
Emission (max) 609 nm617 nm670 nm
Key Advantage Extremely low background, ideal for no-wash imaging and complex samplesHigh photostability and brightnessBright in the far-red spectrum, reducing autofluorescence
Potential for Cross-Reactivity Low, as unbound probe is non-fluorescentModerate to high, requires extensive washing to minimizeModerate to high, requires extensive washing to minimize

Table 1: Comparison of this compound with common traditional fluorescent azides. The fluorescence enhancement for this compound is a significant factor in achieving a high signal-to-noise ratio.

Experimental Protocols

To facilitate the application of these probes, detailed experimental protocols for a typical workflow involving metabolic labeling and subsequent click chemistry in a complex biological sample are provided below.

Key Experiment: Assessing Probe Performance in Cell Lysates

This experiment aims to compare the signal-to-noise ratio of a fluorogenic probe like this compound with a traditional fluorescent azide.

1. Metabolic Labeling of Cells with an Alkyne-Modified Substrate:

  • Culture cells of interest (e.g., HeLa cells) to ~80% confluency.

  • Replace the normal culture medium with a medium containing an alkyne-modified metabolic precursor (e.g., 50 µM L-azidohomoalanine (AHA) for nascent protein labeling or an alkyne-modified sugar for glycosylation studies) for a predetermined time (e.g., 4-18 hours).

  • Include a negative control group of cells cultured in a normal medium without the alkyne-modified substrate.

2. Preparation of Cell Lysate:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Click Chemistry Reaction:

  • In separate microcentrifuge tubes, aliquot equal amounts of protein lysate (e.g., 50 µg) from both the alkyne-labeled and control cells.

  • Prepare a fresh click reaction cocktail. For a 100 µL final reaction volume, the components are typically:

    • Protein Lysate: X µL (to 50 µg)

    • Fluorescent Azide Probe (e.g., this compound or Alexa Fluor 594 Azide): 1-5 µM final concentration

    • Copper(II) Sulfate (CuSO₄): 1 mM final concentration

    • Copper(I)-stabilizing ligand (e.g., THPTA): 5 mM final concentration

    • Reducing Agent (e.g., Sodium Ascorbate): 5 mM final concentration (add last to initiate the reaction)

    • Reaction Buffer (e.g., PBS): to 100 µL

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

4. Sample Analysis:

  • SDS-PAGE and In-Gel Fluorescence:

    • Add SDS-PAGE loading buffer to the reaction mixtures.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.

    • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize the total protein loading.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to labeled proteins and the background fluorescence in each lane.

    • Calculate the signal-to-noise ratio for each probe by dividing the intensity of the specific band by the background intensity of a comparable region in the same lane.

    • Compare the signal-to-noise ratios between this compound and the traditional fluorescent azide in both the alkyne-labeled and control lysates. The control lysate will reveal the extent of non-specific labeling or background.

Visualizing the Workflow and Relevant Pathways

To further clarify the experimental process and its biological context, the following diagrams have been generated using the DOT language.

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Reaction & Analysis A 1. Culture Cells B 2. Add Alkyne-Modified Metabolic Precursor A->B C 3. Incubate and Incorporate B->C D 4. Lyse Cells C->D E 5. Quantify Protein D->E F 6. Add Click Reaction Cocktail (with this compound) E->F G 7. Incubate F->G H 8. SDS-PAGE & In-Gel Fluorescence G->H I 9. Data Analysis (Signal-to-Noise Ratio) H->I G cluster_0 Glycoprotein Synthesis Pathway cluster_1 Bioorthogonal Labeling cluster_2 Downstream Analysis A Alkyne-Modified Monosaccharide (e.g., Ac4ManNAl) B Cellular Uptake and Metabolic Conversion A->B C UDP-Alkyne-Sugar B->C D Glycosyltransferases C->D F Alkyne-Labeled Glycoprotein D->F E Nascent Polypeptide in ER/Golgi E->D H Click Reaction (CuAAC) F->H G This compound G->H I Fluorescently Labeled Glycoprotein H->I J Fluorescence Microscopy I->J K Proteomic Analysis I->K

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing CalFluor 580 Azide, ensuring its safe handling and disposal is paramount to maintaining a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols for azide-containing compounds. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound, as an azide-containing compound, requires careful handling to avoid potential hazards. Azides can form explosive compounds, particularly when in contact with certain metals. Therefore, all waste materials, including solutions and contaminated labware, must be treated as hazardous waste.

Key Safety Information:

Hazard StatementPrecautionary Measures
Explosive Hazard Avoid contact with metals such as lead and copper, which can be found in plumbing systems. Never dispose of azide-containing waste down the drain.[1][2]
Toxicity Very toxic to aquatic life with long-lasting effects.[3] All materials contaminated with this compound must be collected as hazardous waste.[1]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection and disposal of waste generated from the use of this compound.

Experimental Protocol: Waste Collection and Disposal

  • Designated Waste Container:

    • Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Label the container as "Azide Contaminated Waste".[4]

  • Collection of Liquid Waste:

    • Collect all aqueous solutions containing this compound, including stock solutions and experimental washings, in the designated waste container.

    • Crucially, never pour azide solutions down the sink. This is to prevent the formation of highly explosive metal azides in the drainage pipes.

  • Collection of Solid Waste:

    • All disposable materials that have come into contact with this compound are to be considered hazardous waste. This includes:

      • Pipette tips

      • Gloves

      • Weigh boats

      • Kimwipes and other absorbent materials

    • Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Decontamination of Work Surfaces:

    • After handling this compound, decontaminate all work surfaces.

    • Wipe down the area with a 70% ethanol solution.

    • Collect all cleaning materials used for decontamination as solid hazardous waste.

  • Storage of Hazardous Waste:

    • Store the sealed "Azide Contaminated Waste" container in a designated and secure area, away from incompatible materials, particularly acids. Contact with acids can liberate very toxic gas.

    • Follow your institution's guidelines for the storage of hazardous waste pending pickup.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the azide-contaminated waste.

    • Ensure all required paperwork is completed as per your institution's protocol.

Disposal Decision Pathway

The following diagram illustrates the critical decision-making process for the proper disposal of materials contaminated with this compound.

CalFluor_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start Material Contaminated with this compound waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Washings) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid hazardous_container Collect in Labeled Hazardous Waste Container 'Azide Contaminated Waste' liquid_waste->hazardous_container no_drain DO NOT Pour Down Drain liquid_waste->no_drain solid_waste->hazardous_container ehs_pickup Arrange for EHS Hazardous Waste Pickup hazardous_container->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CalFluor 580 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of CalFluor 580 Azide, a fluorogenic azide probe. By integrating product-specific data with established protocols for handling azide compounds, this document aims to be your preferred source for laboratory safety and chemical handling, ensuring both the integrity of your research and the safety of your team.

This compound is a valuable tool in "click chemistry" for the sensitive detection of alkyne-tagged biomolecules.[1][2][3] While the Safety Data Sheet (SDS) for this specific product indicates it is not a hazardous substance or mixture, the presence of the azide functional group necessitates careful handling and adherence to safety protocols associated with this class of compounds.[4] Azides are known to be highly reactive, toxic, and potentially explosive under certain conditions.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to ensure a safe laboratory environment.

PPE CategoryMinimum RequirementsAdditional Recommendations for High-Risk Procedures
Body Protection Lab coat, long pants, and closed-toe shoes.Chemical-resistant apron or gown.
Hand Protection Disposable nitrile gloves (minimum 0.11mm thickness). Change gloves frequently and immediately after contact with the chemical.Double-gloving or wearing Silver Shield gloves under nitrile gloves for enhanced protection.
Eye and Face Protection Safety glasses with side-shields (marked with "Z87").Chemical splash goggles or a full-face shield, especially when there is a risk of splashing.
Respiratory Protection Not generally required with adequate ventilation.A respirator may be necessary if working with the solid form for extended periods or in poorly ventilated areas.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound will minimize risks and ensure the quality of your experimental results.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place at -20°C, as recommended.

  • Keep the container tightly closed when not in use.

  • Store separately from incompatible materials such as acids, heavy metals, and halogenated solvents.

Preparation and Use:

  • Always handle this compound in a certified chemical fume hood.

  • Before use, review the experimental protocol and the Safety Data Sheet.

  • Use the smallest amount of the substance necessary for your experiment.

  • Avoid using metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of explosive metal azides. Use plastic or ceramic spatulas instead.

  • Do not mix with acidic solutions, as this can generate highly toxic and explosive hydrazoic acid.

The following workflow diagram outlines the key steps for safely handling this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Review SDS and Protocol Review SDS and Protocol Don PPE Don PPE Review SDS and Protocol->Don PPE Proceed if understood Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow institutional guidelines start Azide Waste Generated decision Is the waste a dilute aqueous solution (<=5%)? start->decision deactivate Chemical Deactivation (Trained Personnel Only) decision->deactivate Yes hazardous_waste Dispose as Hazardous Waste decision->hazardous_waste No neutralize Neutralize Solution deactivate->neutralize final_disposal Dispose according to institutional guidelines hazardous_waste->final_disposal neutralize->hazardous_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.